Methyl Propyl Carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4-8-5(6)7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQAVHGECIBFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624621 | |
| Record name | Methyl Propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56525-42-9 | |
| Record name | Methyl Propyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56525-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl Propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl Propyl Carbonate via Transesterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of asymmetric alkyl carbonates, specifically focusing on the principles and methodologies applicable to the production of methyl propyl carbonate (MPC) through transesterification. Due to a scarcity of detailed literature on the direct synthesis of this compound, this document will focus on the closely related and well-documented synthesis of dipropyl carbonate (DPC) from dimethyl carbonate (DMC) and propanol (B110389). This reaction serves as an excellent model for the synthesis of MPC, utilizing similar starting materials and catalytic systems.
Introduction to Transesterification for Asymmetric Carbonate Synthesis
Transesterification is a versatile and widely employed method for the synthesis of organic carbonates. This process involves the exchange of an alkoxy group of a carbonate with an alcohol in the presence of a catalyst. The synthesis of asymmetric carbonates, such as this compound, is typically achieved through the transesterification of a symmetric carbonate, like dimethyl carbonate (DMC), with an appropriate alcohol, in this case, propanol. The reaction equilibrium can be shifted towards the product side by using an excess of one reactant or by removing one of the products from the reaction mixture.
The overall reaction for the synthesis of this compound from dimethyl carbonate and propanol can be represented as follows:
CH₃OC(O)OCH₃ (DMC) + CH₃CH₂CH₂OH (Propanol) ⇌ CH₃OC(O)OCH₂CH₂CH₃ (MPC) + CH₃OH (Methanol)
A subsequent transesterification can also occur, leading to the formation of dipropyl carbonate (DPC):
CH₃OC(O)OCH₂CH₂CH₃ (MPC) + CH₃CH₂CH₂OH (Propanol) ⇌ CH₃CH₂CH₂OC(O)OCH₂CH₂CH₃ (DPC) + CH₃OH (Methanol)
Control of reaction conditions and catalyst selection are crucial to maximize the yield of the desired asymmetric carbonate, MPC, and minimize the formation of the symmetric DPC.
Catalytic Systems for Transesterification
A variety of catalysts have been investigated for the transesterification of dialkyl carbonates. These can be broadly classified into homogeneous and heterogeneous catalysts. For the synthesis of related carbonates, solid base catalysts have shown considerable promise due to their high activity, selectivity, and ease of separation from the reaction mixture.
Supported Alkali Metal Hydroxides
Supported alkali metal hydroxides, such as potassium hydroxide (B78521) on a molecular sieve (KOH/Naβ), have demonstrated high efficacy in the transesterification of dimethyl carbonate with propanol.[1] The catalytic activity is attributed to the weak basic sites on the catalyst surface.[1]
Composite Oxide Catalysts
Composite oxides, for instance, LaMgAlO, have also been successfully employed as catalysts for the synthesis of dipropyl carbonate from DMC and propanol.[2] The catalytic performance of these materials is influenced by their composition and preparation method.[2]
Quantitative Data on Dialkyl Carbonate Synthesis
The following tables summarize the quantitative data for the synthesis of dipropyl carbonate from dimethyl carbonate and propanol using different catalytic systems. This data provides a valuable reference for the optimization of this compound synthesis.
Table 1: Synthesis of Dipropyl Carbonate using KOH/Naβ Catalyst [1]
| Parameter | Value |
| Catalyst | 12% KOH/Naβ molecular sieve |
| Reactant Molar Ratio (Propanol:DMC) | 4:1 |
| Catalyst to Reactant Mass Ratio | 0.04 |
| Reaction Temperature | 90°C |
| Reaction Time | 6 h |
| DMC Conversion | 95.5% |
| DPC Selectivity | 93.6% |
Table 2: Synthesis of Dipropyl Carbonate using LaMgAlO Composite Oxide Catalyst [2]
| Parameter | Value |
| Catalyst | LaMgAlO (molar ratio La:Mg:Al = 0.7:3:1) |
| Reactant Molar Ratio (n-propanol:DMC) | 3:1 |
| Catalyst Amount (%w of reactants) | 3.0% |
| Reaction Temperature | 90°C |
| Reaction Time | 6 h |
| DMC Conversion | 97.4% |
| DPC Selectivity | 95.4% |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of dialkyl carbonates via transesterification in a batch reactor, based on the synthesis of dipropyl carbonate. This protocol can be adapted for the synthesis of this compound.
Catalyst Preparation (Example: KOH/Naβ)
-
Support Preparation: Naβ molecular sieves are dried to remove any adsorbed water.
-
Impregnation: The dried molecular sieves are impregnated with an aqueous or alcoholic solution of potassium hydroxide of a specific concentration to achieve the desired loading (e.g., 12% by mass of K).
-
Drying and Calcination: The impregnated support is dried to remove the solvent, followed by calcination at an elevated temperature in an inert atmosphere to activate the catalyst.
Transesterification Reaction
-
Reactor Setup: A batch reactor equipped with a magnetic stirrer, a condenser, and a temperature controller is used.
-
Charging Reactants: Dimethyl carbonate, propanol (in the desired molar ratio, e.g., 1:4), and the prepared catalyst (e.g., 4% of the total reactant mass) are charged into the reactor.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 90°C) and stirred for a specified duration (e.g., 6 hours). The reaction is carried out under atmospheric or slightly elevated pressure.
-
Product Separation and Analysis: After the reaction, the catalyst is separated from the reaction mixture by filtration. The liquid product mixture is then analyzed by gas chromatography (GC) to determine the conversion of DMC and the selectivity to the desired carbonate product.
-
Purification: The final product can be purified by distillation to separate it from unreacted starting materials and byproducts.
Visualizing the Process
Reaction Pathway
The following diagram illustrates the stepwise transesterification of dimethyl carbonate with propanol to form this compound and subsequently dipropyl carbonate.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl Propyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methyl propyl carbonate (MPC). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of key processes.
Core Physicochemical Properties
This compound is an organic compound with the chemical formula C5H10O3. It is a colorless liquid that is sparingly soluble in water but soluble in various organic solvents.[1] The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear and accessible reference for laboratory and development work.
| Property | Value | Source(s) |
| Molecular Formula | C5H10O3 | [1][2][3][4] |
| Molecular Weight | 118.13 g/mol | [2][3] |
| CAS Number | 56525-42-9 | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 0.977 g/cm³ | [1][2][4] |
| Boiling Point | 113.855 °C at 760 mmHg | [1][4] |
| 125 °C at 630 Torr | [3] | |
| Melting Point | -43 °C | [2] |
| Flash Point | 37.86 °C (100.15 °F) | [1][4] |
| Viscosity | 0.78 mPa·s (at 25 °C) | [2] |
| Vapor Pressure | 20.425 mmHg at 25°C | [1][4] |
| Refractive Index | 1.391 | [1][4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1] |
Synthesis of this compound
A common method for the synthesis of this compound is through the transesterification of a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, with propanol. The following diagram illustrates a generalized reaction pathway for the synthesis of this compound via the transesterification of dimethyl carbonate with n-propanol.
Caption: Synthesis of this compound via Transesterification.
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound, which is a low-temperature liquid, would be determined using a cryostat or a specialized low-temperature melting point apparatus. For organic solids with higher melting points, the following general procedure using a Mel-Temp apparatus is standard.
Apparatus:
-
Mel-Temp apparatus or similar
-
Capillary tubes
-
Thermometer
-
Mortar and pestle (if the sample is crystalline)
Procedure:
-
Sample Preparation: A small amount of the solid organic compound is placed in a capillary tube. The tube is then tapped to pack the sample into the sealed end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus, and the thermometer is inserted into its designated holder.
-
Heating: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used for an initial approximate measurement.
-
Observation: For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6][7][8][9]
Determination of Viscosity using a Capillary Viscometer
The viscosity of this compound can be determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer. This method measures the time it takes for a known volume of liquid to flow through a capillary of a known diameter and length.
Apparatus:
-
Ostwald or Ubbelohde viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipette
Procedure:
-
Viscometer Preparation: The viscometer is thoroughly cleaned and dried.
-
Sample Loading: A specific volume of this compound is introduced into the larger bulb of the viscometer using a pipette.
-
Temperature Equilibration: The viscometer is placed in a constant temperature water bath (e.g., at 25 °C) and allowed to equilibrate for at least 15-20 minutes.
-
Measurement: The liquid is drawn up into the smaller bulb by suction until the meniscus is above the upper calibration mark. The suction is then removed, and the liquid is allowed to flow back down.
-
Time Recording: The stopwatch is started when the meniscus passes the upper calibration mark and stopped when it passes the lower calibration mark. This measurement is repeated several times to ensure accuracy.
-
Calculation: The kinematic viscosity is calculated using the formula: ν = C * t, where 'ν' is the kinematic viscosity, 'C' is the viscometer constant, and 't' is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature (η = ν * ρ).[10][11][12]
The following diagram illustrates the general workflow for determining viscosity using a capillary viscometer.
Caption: Experimental Workflow for Viscosity Measurement.
References
- 1. guidechem.com [guidechem.com]
- 2. watson-int.com [watson-int.com]
- 3. MPC | 56525-42-9 [chemicalbook.com]
- 4. This compound CAS# 56525-42-9 [gmall.chemnet.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. youtube.com [youtube.com]
Methyl Propyl Carbonate: A Technical Overview of its Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl propyl carbonate (MPC) is an organic compound classified as a carbonate ester. It consists of a central carbonate group bonded to a methyl group and a propyl group. This document provides a detailed guide to the molecular structure, chemical formula, and physicochemical properties of this compound. It includes a summary of key quantitative data, a detailed experimental protocol for a known synthesis method, and a logical diagram illustrating the synthetic pathway. This information is intended to serve as a core technical resource for professionals in research, chemical synthesis, and drug development.
Molecular Identity and Structure
This compound is an asymmetric carbonate ester. Its structure is characterized by a carbonyl group bonded to two alkoxy groups, specifically a methoxy (B1213986) group (-OCH₃) and a propoxy group (-OCH₂CH₂CH₃).
-
IUPAC Name: this compound
The structural formula indicates a central planar carbonate group with attached methyl and n-propyl chains.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 56525-42-9 | [2][3][5][6] |
| Molecular Formula | C₅H₁₀O₃ | [1][2][3][4] |
| Molecular Weight | 118.13 g/mol | [1][3][6] |
| InChI Key | KKQAVHGECIBFRQ-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CCCOC(=O)OC | [1][2][4] |
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid under standard conditions.[1] Its physical properties are critical for its application as a solvent and chemical intermediate.
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Source |
| Density | 0.977 g/cm³ | Predicted | [7][6] |
| Boiling Point | 113.85 °C | at 760 mmHg | [7] |
| Boiling Point | 125 °C | at 630 Torr | [6] |
| Flash Point | 37.86 °C | - | [7] |
| Refractive Index | 1.391 | - | [7] |
| Vapor Pressure | 20.425 mmHg | at 25 °C | [7] |
Spectroscopic Data
Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques. While specific spectral data is not provided in the search results, documentation and analysis services including NMR, HPLC, and LC-MS are available from various chemical suppliers.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for confirming the presence and connectivity of the methyl and propyl groups and the carbonate carbonyl carbon.
-
Mass Spectrometry (MS): MS analysis would confirm the molecular weight of 118.13 g/mol .[1][3][6]
-
Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic strong absorption peak for the C=O stretch of the carbonate group.
Experimental Protocols: Synthesis
The synthesis of asymmetric carbonates like this compound can be achieved through various routes, including transesterification of other carbonates or through catalytic reactions. One documented method involves the catalytic cleavage of an amide-containing (benzo)imidazole compound using n-propanol.[6]
Protocol: Synthesis via Catalytic Cleavage
This procedure details the synthesis of this compound as a co-product from an amide-containing compound and n-propanol, catalyzed by zinc acetate.[6]
Materials:
-
Amide-containing (benzo)imidazole-2-yl compound with a methoxy group (R³=OMe)
-
n-Propanol (30.0 equivalents)
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (10.0 mol%)
-
TMB (1,3,5-Trimethoxybenzene) as an internal standard for NMR analysis
-
Sealed reaction vessel
Procedure:
-
Combine 1.0 equivalent of the amide-containing (benzo)imidazole substrate with 30.0 equivalents of n-propanol in a suitable sealed reaction vessel.
-
Add 10.0 mol% of Zn(OAc)₂·2H₂O to the mixture to act as the catalyst.[6]
-
Seal the vessel and maintain the reaction for a duration of 24 hours.[6]
-
After the reaction period, carefully unseal the vessel.
-
Prepare a sample for NMR analysis by adding a known quantity of TMB as an internal standard.
-
Determine the yield of the reaction products (this compound, 2-aminobenzimidazole (B67599), and dipropyl carbonate) via NMR analysis.[6]
Expected Outcome:
-
Based on the cited literature, this reaction yields approximately 40% this compound, alongside 61% 2-aminobenzimidazole and 22% dipropyl carbonate, with 0% unreacted starting material.[6]
Visualization of Synthesis Pathway
The following diagram illustrates the logical relationship in the synthesis of this compound via the catalytic cleavage reaction described above.
Caption: Synthesis of this compound via Catalytic Cleavage.
Applications and Safety
Applications: this compound is utilized as a solvent and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its properties, such as low toxicity and high stability, make it a versatile compound in various chemical formulations.[1]
Safety and Handling: this compound is considered a flammable liquid.[9] Hazard statements include H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Appropriate safety precautions, such as working in a well-ventilated area and avoiding ignition sources, should be followed. Store in a dry, sealed container, typically at 2-8°C.[5][6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthonix, Inc > 56525-42-9 | this compound [synthonix.com]
- 3. arctomsci.com [arctomsci.com]
- 4. PubChemLite - this compound (C5H10O3) [pubchemlite.lcsb.uni.lu]
- 5. 56525-42-9|this compound|BLD Pharm [bldpharm.com]
- 6. MPC | 56525-42-9 [chemicalbook.com]
- 7. This compound CAS# 56525-42-9 [gmall.chemnet.com]
- 8. 56525-42-9|this compound| Ambeed [ambeed.com]
- 9. This compound | 56525-42-9 [sigmaaldrich.com]
An In-depth Technical Guide on the Electrochemical Window of Methyl Propyl Carbonate for Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl propyl carbonate (MPC) is a promising acyclic organic carbonate solvent for lithium-ion battery electrolytes, valued for its potential to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes.[1] Understanding its electrochemical window—the potential range within which it remains stable against oxidation and reduction—is paramount for optimizing battery performance and lifespan. This technical guide provides a comprehensive overview of the electrochemical stability of MPC, including detailed experimental protocols for its determination, proposed decomposition pathways, and a summary of available data. While specific quantitative data for MPC remains limited in publicly accessible literature, this guide synthesizes information from closely related carbonate solvents to provide a robust framework for researchers.
Electrochemical Stability of this compound
The electrochemical window of an electrolyte is a critical parameter that defines the operational voltage range of a battery. It is determined by the potentials at which the electrolyte undergoes oxidation at the cathode (anodic limit) and reduction at the anode (cathodic limit). An ideal electrolyte possesses a wide electrochemical window, accommodating high-voltage cathodes and low-voltage anodes without degrading.
For this compound, its asymmetric structure is believed to contribute to the formation of a more stable and effective SEI on graphite electrodes compared to its symmetric counterparts.[1] This stability is crucial for preventing continuous electrolyte decomposition and ensuring reversible lithium-ion intercalation.
Factors Influencing the Electrochemical Window
The electrochemical stability of MPC is not an intrinsic property but is influenced by several factors:
-
Lithium Salt: The choice of lithium salt (e.g., LiPF₆, LiBF₄, LiTFSI) significantly impacts the electrochemical window. The salt's anions can participate in decomposition reactions and influence the composition and stability of the SEI.[2][3] For instance, LiPF₆ is known to be thermally and electrochemically less stable than LiTFSI but can contribute to the formation of a beneficial LiF-containing SEI.
-
Electrode Material: The nature of the anode and cathode materials plays a crucial role. The catalytic properties of the electrode surfaces can influence the onset potentials for oxidation and reduction of the electrolyte.
-
Additives: Small amounts of specific additives are often introduced to the electrolyte to enhance SEI formation and widen the electrochemical window.
-
Temperature: Elevated temperatures can accelerate electrolyte decomposition reactions, thereby narrowing the electrochemical window.
Quantitative Data on the Electrochemical Window
Table 1: Comparison of Electrochemical Windows for Selected Carbonate-Based Electrolytes
| Electrolyte System | Anodic Limit (V) | Cathodic Limit (V) | Reference Electrode | Source(s) |
| 1 M LiPF₆ in Propylene (B89431) Carbonate (PC) | > 5.0 | Onset of irreversible reduction below 1.5 | Li/Li⁺ | [4] |
| PC/DMC mixture with 0.1 M Bu₄NBF₄ | ~ +2.5 | ~ -3.0 | Ag/AgNO₃ | [3] |
| 1 M LiPF₆ in EC/DEC/DMC | Not specified | Not specified | Li/Li⁺ | [5] |
Note: The data presented are from different sources with varying experimental conditions and should be used for comparative purposes only.
Experimental Protocols for Determining the Electrochemical Window
Accurate determination of the electrochemical window of MPC requires rigorous experimental procedures. The three most common electrochemical techniques employed for this purpose are Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), and Chronoamperometry (CA).
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two set potential limits, and the resulting current is measured. It provides a rapid assessment of the electrochemical stability window.
Experimental Protocol for CV:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.
-
Working Electrode: A polished glassy carbon or platinum disk electrode.
-
Reference Electrode: A lithium metal foil.
-
Counter Electrode: A lithium metal foil.
-
Electrolyte: A solution of the desired lithium salt (e.g., 1 M LiPF₆) in this compound.
-
-
Instrumentation: A potentiostat is used to apply the potential waveform and measure the current.
-
Procedure:
-
The open-circuit potential (OCP) is measured.
-
A series of CV scans are performed, starting with a narrow potential window around the OCP and gradually expanding the anodic and cathodic limits in separate experiments.
-
A slow scan rate (e.g., 1-10 mV/s) is typically used to approximate steady-state conditions.
-
The potential at which a significant and irreversible increase in current is observed is defined as the anodic or cathodic limit. A current density threshold (e.g., 0.1 mA/cm²) is often used to define these limits.
-
Linear Sweep Voltammetry (LSV)
Linear sweep voltammetry is similar to CV, but the potential is swept in only one direction (either anodically or cathodically) from the OCP. It is particularly useful for determining the onset potential of oxidation or reduction.
Experimental Protocol for LSV:
-
Cell Assembly and Instrumentation: The setup is identical to that used for CV.
-
Procedure:
-
The OCP is measured.
-
For the anodic limit, the potential is swept from the OCP to a high positive potential at a slow scan rate (e.g., 0.1-1 mV/s).
-
For the cathodic limit, the potential is swept from the OCP to a low negative potential.
-
The potential at which the current begins to increase significantly and irreversibly is taken as the stability limit.
-
Chronoamperometry (CA)
Chronoamperometry is a potentiostatic technique where the potential of the working electrode is stepped to a specific value, and the resulting current is monitored over time. It is used to assess the stability of the electrolyte at a constant potential over an extended period.
Experimental Protocol for CA:
-
Cell Assembly and Instrumentation: The setup is the same as for CV and LSV.
-
Procedure:
-
The working electrode is held at a series of increasing (for anodic stability) or decreasing (for cathodic stability) potentials for a set duration (e.g., 1-24 hours).
-
The current is recorded as a function of time.
-
A stable, near-zero current indicates that the electrolyte is stable at that potential. A significant and continuous increase in current signifies electrolyte decomposition.
-
Decomposition Pathways of this compound
Understanding the decomposition mechanisms of MPC is crucial for designing strategies to improve its stability. While specific experimental studies on MPC decomposition are scarce, computational studies on the closely related propylene carbonate (PC) provide valuable insights into the likely pathways.[2][6]
Oxidative Decomposition (at the Cathode)
The oxidative decomposition of carbonate solvents is believed to be initiated by a one-electron oxidation at the cathode surface, forming a radical cation.[6] This highly reactive species can then undergo further reactions.
Proposed Oxidative Decomposition Pathway for MPC:
-
Initiation: MPC is oxidized at the cathode to form an MPC radical cation.
-
Propagation: The MPC radical cation is unstable and can decompose through several pathways, including:
-
Decarboxylation: Loss of a carbon dioxide molecule to form radical fragments.
-
Proton Abstraction: Abstraction of a proton from another MPC molecule, leading to the formation of a carbocation and a radical.
-
-
Termination: The radical and carbocation intermediates can react with other species in the electrolyte or on the electrode surface to form a variety of stable products, including oligomers and inorganic species that contribute to the formation of the cathode electrolyte interphase (CEI).
Caption: Proposed oxidative decomposition pathway of MPC.
Reductive Decomposition (at the Anode)
The reductive decomposition of carbonate electrolytes at the anode is a key process in the formation of the SEI layer. This process is generally initiated by a one or two-electron reduction.
Proposed Reductive Decomposition Pathway for MPC:
-
Initiation: MPC is reduced at the anode, accepting one or two electrons to form a radical anion or a dianion.
-
Ring Opening (for cyclic carbonates) / Bond Cleavage: The resulting species is unstable and undergoes bond cleavage. For acyclic carbonates like MPC, this involves the cleavage of carbonate ester bonds.
-
Formation of SEI Components: The resulting fragments react with lithium ions and other electrolyte components to form the SEI layer, which is a complex mixture of organic and inorganic compounds such as lithium alkyl carbonates, lithium carbonate (Li₂CO₃), and polymeric species.[4]
Caption: Proposed reductive decomposition pathway of MPC.
Experimental Workflow for Electrochemical Window Determination
A systematic workflow is essential for the comprehensive evaluation of the electrochemical stability of MPC-based electrolytes.
Caption: Experimental workflow for determining the electrochemical window.
Conclusion
This compound holds significant promise as a component in advanced lithium-ion battery electrolytes. While direct quantitative data on its electrochemical window is currently limited, this guide provides a comprehensive framework for its evaluation. By employing the detailed experimental protocols for cyclic voltammetry, linear sweep voltammetry, and chronoamperometry, researchers can accurately determine the anodic and cathodic stability limits of MPC with various lithium salts. Furthermore, the proposed decomposition pathways, based on studies of analogous carbonate solvents, offer valuable insights for developing strategies to enhance the stability and performance of MPC-based electrolytes. Further research, including in-situ spectroscopic studies and detailed computational modeling specific to MPC, is crucial for a complete understanding of its electrochemical behavior and for unlocking its full potential in next-generation energy storage systems.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. Revealing SEI Formation and Evolution at the Li Anode/Liquid Electrolyte Interface in Li-ion Batteries by in situ Fourier Transform Infrared Spectroscopy [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Linear Sweep Voltammetry for Batteries and Regulator Design | Advanced PCB Design Blog | Cadence [resources.pcb.cadence.com]
Unraveling the Solubility Profile of Methyl Propyl Carbonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Methyl Propyl Carbonate
This compound is an asymmetric dialkyl carbonate. Organic carbonates are recognized as green solvents due to their low toxicity and biodegradability.[1][2] Like other dialkyl carbonates, MPC is generally considered to be soluble in a variety of organic solvents, a characteristic attributed to its molecular structure which combines polar (carbonate group) and non-polar (alkyl chains) moieties.[1][2] This amphiphilic nature suggests its potential as a versatile solvent.
Qualitative Solubility of this compound
General literature suggests that this compound, like other dialkyl carbonates, exhibits good solubility in a wide array of organic solvents.[1][2] This includes miscibility with other polar aprotic solvents, alcohols, ketones, and ethers. However, for precise formulation and process design, quantitative data is indispensable. The absence of such specific data in the public domain necessitates either experimental determination or estimation based on the behavior of analogous compounds.
Quantitative Solubility Data for Structurally Related Dialkyl Carbonates
To provide a reasonable estimation of the solubility behavior of this compound, this section presents quantitative solubility and miscibility data for two closely related and widely studied dialkyl carbonates: dimethyl carbonate (DMC) and diethyl carbonate (DEC). It is important to note that while these compounds share the same functional group, the difference in alkyl chain length will influence their solubility profiles. Generally, as the alkyl chain length increases, the polarity of the dialkyl carbonate decreases, which can affect its miscibility with highly polar or non-polar solvents.
Table 1: Miscibility of Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) with Common Organic Solvents at Ambient Temperature
| Solvent | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) |
| Alcohols | ||
| Methanol | Miscible | Miscible |
| Ethanol | Miscible | Miscible |
| 2-Propanol | Miscible | Miscible |
| Ketones | ||
| Acetone | Miscible | Miscible |
| Methyl Ethyl Ketone | Miscible | Miscible |
| Esters | ||
| Ethyl Acetate | Miscible | Miscible |
| Ethers | ||
| Diethyl Ether | Miscible | Miscible |
| Tetrahydrofuran (THF) | Miscible | Miscible |
| Aromatic Hydrocarbons | ||
| Toluene | Miscible | Miscible |
| Benzene | Miscible | Miscible |
| Chlorinated Solvents | ||
| Dichloromethane | Miscible | Miscible |
| Chloroform | Miscible | Miscible |
| Aprotic Polar Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Miscible | Miscible |
| N,N-Dimethylformamide (DMF) | Miscible | Miscible |
| Acetonitrile | Miscible | Miscible |
| Aliphatic Hydrocarbons | ||
| n-Hexane | Miscible | Miscible |
| Heptane | Miscible | Miscible |
Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data of this compound in specific solvents, experimental determination is necessary. The following are detailed methodologies for key experiments.
Determination of Miscibility (Qualitative)
This protocol provides a straightforward method to determine if this compound is miscible with a given organic solvent.
Methodology:
-
Preparation: Ensure all glassware is clean and dry. Both the this compound and the solvent to be tested should be at a constant, recorded temperature (e.g., 25 °C).
-
Mixing: In a clear glass vial or test tube, add a known volume of the solvent (e.g., 1 mL).
-
Titration: Slowly add the this compound to the solvent in small increments, vortexing or shaking vigorously after each addition.
-
Observation: Visually inspect the mixture against a well-lit background. The formation of a single, clear phase indicates miscibility. If the solution becomes cloudy or separates into two distinct layers, the liquids are immiscible or partially miscible.
-
Confirmation: To confirm miscibility, the test should be repeated by adding the solvent to the this compound. True miscibility will result in a single phase regardless of the order of addition and at all proportions.
Gravimetric Method for Quantitative Solubility Determination
This method is suitable for determining the solubility of a liquid (solute) in another liquid (solvent) when they are not fully miscible.
Methodology:
-
Sample Preparation: Prepare a series of sealed vials each containing a known mass of the solvent.
-
Addition of Solute: To each vial, add an excess amount of this compound.
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker bath is ideal for this purpose.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until two distinct liquid phases are clearly separated.
-
Sampling: Carefully extract a known mass of the solvent-rich phase (the bottom or top layer, depending on densities) using a syringe, ensuring not to disturb the other phase.
-
Analysis: Determine the mass of this compound in the extracted sample. This can be achieved by a suitable analytical technique such as gas chromatography (GC) with a pre-established calibration curve.
-
Calculation: The solubility is expressed as the mass of solute per mass of solvent (e.g., g/100 g of solvent).
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains to be systematically documented in scientific literature, its structural similarity to other dialkyl carbonates suggests a broad solubility profile. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methodologies for their determination. The data on dimethyl carbonate and diethyl carbonate serve as a useful preliminary guide for solvent selection. As the use of greener solvents like this compound expands, it is anticipated that more comprehensive physical property data will become available, further aiding its application in research and industry.
References
The Advent and Advancement of Asymmetric Alkyl Carbonates: A Technical Guide
An In-depth Review of the Discovery, Historical Development, and Synthetic Methodologies of Asymmetric Alkyl Carbonates for Researchers, Scientists, and Drug Development Professionals.
Abstract
Asymmetric alkyl carbonates, once niche molecules synthesized through hazardous routes, have emerged as versatile intermediates and building blocks in modern organic synthesis and drug development. Their evolution has been marked by a significant shift from toxic phosgene-based methods to greener, more sustainable catalytic approaches. This technical guide provides a comprehensive overview of the discovery and historical development of asymmetric alkyl carbonates, detailing the pivotal transition to catalytic transesterification, the advent of enzymatic and organocatalytic strategies, and the application of kinetic resolution. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually elucidated through detailed diagrams to provide a thorough understanding of the underlying principles governing the synthesis of these valuable chiral compounds.
Historical Development: From Hazardous Precursors to Green Synthesis
The synthesis of organic carbonates has undergone a significant transformation over the past century. Early methods were fraught with safety and environmental concerns, primarily relying on highly toxic reagents. A pivotal moment in the history of alkyl carbonates can be traced back to 1929 with Hermann Otto Laurenz Fischer's first synthesis of allyl methyl carbonate. However, for many years, the broader production of carbonates was dominated by the use of phosgene, a highly toxic and corrosive gas.
The drive towards "green chemistry" initiated a paradigm shift, leading to the development of phosgene-free synthetic routes. This evolution was crucial for the safe and sustainable production of all organic carbonates, including the asymmetric variants. The late 20th and early 21st centuries saw the rise of alternative carbonylation agents, with dimethyl carbonate (DMC) and diethyl carbonate (DEC) emerging as prominent, environmentally benign substitutes for phosgene. These reagents, coupled with the development of sophisticated catalytic systems, have paved the way for the efficient and selective synthesis of asymmetric alkyl carbonates.
A significant milestone in this transition was the advancement of the transesterification reaction. This method involves the exchange of an alkoxy group of a symmetric carbonate with a different alcohol, yielding an asymmetric carbonate and a corresponding alcohol byproduct. The reaction can be catalyzed by a variety of agents, including acids, bases, enzymes, and metal complexes, offering a versatile and scalable approach to asymmetric carbonate synthesis.
Key Synthetic Methodologies
The modern synthesis of asymmetric alkyl carbonates is dominated by several key methodologies, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.
Base-Catalyzed Transesterification
Base-catalyzed transesterification is a widely employed method for the synthesis of asymmetric alkyl carbonates, particularly from dimethyl carbonate (DMC) and various alcohols.[1] The reaction is typically promoted by alkali metal carbonates, hydroxides, or alkoxides. The general mechanism involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the symmetric carbonate.
Workflow for Base-Catalyzed Transesterification
Caption: General workflow for the synthesis of asymmetric alkyl carbonates via base-catalyzed transesterification.
Chemoenzymatic Synthesis using Lipases
The use of enzymes, particularly lipases, as catalysts in organic synthesis has gained significant traction due to their high selectivity and mild reaction conditions. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are highly effective for the transesterification of symmetric carbonates with a wide range of alcohols, including chiral alcohols, to produce asymmetric carbonates with high enantiomeric purity.[2][3]
The enzymatic approach offers several advantages, including high chemoselectivity, regioselectivity, and stereoselectivity. The reactions are typically conducted in organic solvents or, in some cases, under solvent-free conditions, further enhancing their green credentials.
Experimental Workflow for Lipase-Catalyzed Synthesis
Caption: A typical experimental workflow for the lipase-catalyzed synthesis of asymmetric alkyl carbonates.
Asymmetric Organocatalysis
The field of asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has provided powerful tools for the enantioselective synthesis of a wide range of compounds, including asymmetric carbonates. Chiral amines, thioureas, and phosphoric acids are among the organocatalysts that have been successfully employed to catalyze the addition of alcohols to various carbonyl precursors, leading to the formation of chiral carbonates with high enantiomeric excess.
Kinetic Resolution of Racemic Alcohols and Epoxides
Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. In the context of asymmetric carbonate synthesis, this can be achieved in two primary ways:
-
Enzymatic Kinetic Resolution of Racemic Alcohols: A lipase can selectively acylate one enantiomer of a racemic alcohol using a symmetric carbonate as the acyl donor. This results in the formation of an enantioenriched asymmetric carbonate and the unreacted, enantioenriched alcohol.[1]
-
Kinetic Resolution of Racemic Epoxides: Chiral metal complexes, often salen-based, can catalyze the enantioselective addition of carbon dioxide to a racemic epoxide.[4][5] This process yields an enantioenriched cyclic carbonate and the unreacted, enantioenriched epoxide.
Quantitative Data on Synthetic Methods
The efficiency and selectivity of the various synthetic methods for producing asymmetric alkyl carbonates can be compared through key performance metrics such as yield and enantiomeric excess (ee). The following tables summarize representative data from the literature for different catalytic systems.
Table 1: Chemoenzymatic Synthesis of Asymmetric Alkyl Carbonates
| Catalyst | Alcohol Substrate | Carbonate Source | Yield (%) | ee (%) | Reference |
| Novozym 435 | 1-Phenylethanol | Diethyl Carbonate | >95 | >99 | [2] |
| Candida antarctica Lipase B | (R,S)-2-Octanol | Dimethyl Carbonate | ~48 (for carbonate) | >99 (for R-carbonate) | [3] |
| Novozym 435 | Glycerol | Dimethyl Carbonate | >90 | - | [6] |
| Novozym 435 | Various primary alcohols | Dimethyl Carbonate | 85-96 | - | [7] |
Table 2: Kinetic Resolution of Epoxides to Chiral Cyclic Carbonates
| Catalyst System | Epoxide Substrate | Conversion (%) | ee (%) of Carbonate | Reference |
| Chiral (salen)Co(III) complex | Propylene Oxide | - | up to 68 | [5] |
| Chiral (salen)Al(III) complex | Phenyl Glycidyl Ether | 36 | 54 | [4] |
| Chiral (salen)Cr(III) complex | Styrene Oxide | 45 | 98 | [8] |
| Chiral Macrocyclic Organocatalyst | trans-Stilbene Oxide | ~50 | >99 | [9] |
Reaction Mechanisms and Pathways
A detailed understanding of the reaction mechanisms is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams illustrate the proposed mechanisms for key synthetic routes.
Mechanism of Base-Catalyzed Transesterification
Caption: Proposed mechanism for the base-catalyzed transesterification of an alcohol with dimethyl carbonate.
Mechanism of Lipase-Catalyzed Acylation
Caption: Simplified mechanism of lipase-catalyzed kinetic resolution of a racemic alcohol with a symmetric carbonate.[9][10]
Mechanism of Kinetic Resolution of an Epoxide
Caption: General mechanism for the kinetic resolution of a racemic epoxide via catalytic CO₂ cycloaddition.[4][5]
Detailed Experimental Protocols
This section provides detailed, representative experimental protocols for the synthesis of asymmetric alkyl carbonates via base-catalyzed and enzyme-catalyzed transesterification.
Protocol 1: Base-Catalyzed Synthesis of Methyl Octyl Carbonate[11]
-
Materials:
-
n-octanol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-octanol (1.0 eq), dimethyl carbonate (10.0 eq), and anhydrous potassium carbonate (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate catalyst.
-
Remove the excess dimethyl carbonate and the methanol byproduct by rotary evaporation.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure methyl octyl carbonate.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol[12]
-
Materials:
-
(±)-1-Phenylethanol
-
Vinyl acetate (B1210297) (as acyl donor)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Hexane (as solvent)
-
Triethylamine (optional, to enhance rate)
-
-
Procedure:
-
In a screw-capped vial, dissolve (±)-1-phenylethanol (1.0 eq) and vinyl acetate (1.5 eq) in hexane.
-
Add Novozym 435 (typically 10-20% by weight of the alcohol). Triethylamine (0.1 eq) can be added to increase the reaction rate.
-
Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral GC analysis until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the resulting (R)-1-phenylethyl acetate and the unreacted (S)-1-phenylethanol by column chromatography on silica gel.
-
Conclusion and Future Outlook
The journey of asymmetric alkyl carbonate synthesis from hazardous beginnings to the sophisticated, green catalytic methods of today is a testament to the advancements in organic chemistry. The methodologies outlined in this guide, from robust base-catalyzed transesterification to highly selective enzymatic and organocatalytic approaches, provide a powerful toolkit for researchers in academia and industry. The continued development of novel catalysts with higher activity and selectivity, coupled with the exploration of new, sustainable carbonate sources, will undoubtedly expand the applications of these valuable chiral building blocks in pharmaceuticals, agrochemicals, and materials science. The future of asymmetric alkyl carbonate synthesis lies in the further refinement of these green and efficient catalytic systems, enabling the creation of complex chiral molecules with ever-increasing precision and sustainability.
References
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Report: Catalytic Asymmetric Incorporation of CO2: Complex Molecule Synthesis from a Renewable Source of Carbon (57th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
Theoretical Exploration of Methyl Propyl Carbonate Conformational Landscapes: A Technical Guide
For Researchers, Scientists, and Materials Development Professionals
Abstract
Methyl propyl carbonate (MPC) is a linear alkyl carbonate with growing importance as a solvent, particularly in the formulation of electrolytes for lithium-ion batteries.[1] Like other flexible acyclic molecules, its bulk properties are intrinsically linked to the conformational preferences and rotational energy barriers of its constituent rotamers. Understanding the potential energy surface (PES) of MPC is crucial for developing accurate molecular models and predicting its behavior in various chemical environments. This technical guide outlines the theoretical framework and computational methodologies required for a thorough conformational analysis of this compound, drawing upon established protocols for analogous short-chain alkyl carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC).[2][3] While specific experimental data for MPC is scarce in the literature, this document presents a generalized workflow, details the expected data, and provides the necessary tools for researchers to conduct such an investigation.
Core Concepts in MPC Conformational Analysis
The conformational flexibility of this compound arises from rotation around several key single bonds. The most significant rotations, which define the lowest-energy conformers, occur around the C-O bonds of the carbonate group. By analogy with dimethyl carbonate and other linear carbonates, the ester groups can adopt either a cis or trans orientation with respect to the carbonyl C=O bond.[3] For MPC, we must consider the orientation of the methyl group relative to the propyl group. This gives rise to several potential low-energy conformers, primarily distinguished by the dihedral angles ω₁ (C-O-C-O) and ω₂ (O-C-O-C).
The primary conformers of interest are:
-
cis-cis (cc): Both the methyl and propyl groups are cis with respect to the carbonyl oxygen. This is generally a high-energy state due to steric hindrance.
-
cis-trans (ct): The methyl group is cis and the propyl group is trans. This is typically the most stable, lowest-energy conformer for asymmetric linear carbonates.[2]
-
trans-cis (tc): The methyl group is trans and the propyl group is cis.
-
trans-trans (tt): Both alkyl groups are trans.
Further rotational isomerism exists within the propyl chain itself (around the C-C bonds), leading to gauche and anti arrangements, which create additional sub-states on the potential energy surface.
A primary goal of a theoretical study is to locate these minima on the potential energy surface and quantify their relative energies and the transition state energies for interconversion.
Methodologies for Conformational Analysis
A robust computational protocol is essential for accurately mapping the conformational landscape of MPC. The following workflow outlines a standard approach based on quantum mechanical calculations, widely used for similar molecules.[4][5]
Computational Workflow
The process begins with an initial broad conformational search using a computationally inexpensive method, followed by refinement and analysis using higher levels of theory.
Detailed Protocols
-
Initial Conformer Generation: A starting 3D structure of this compound is generated. A systematic or stochastic search is performed by rotating the key dihedral angles (e.g., in 30° increments) to generate a wide range of possible starting geometries. This is often accomplished using a molecular mechanics force field (e.g., MMFF94) or a fast semi-empirical method.
-
Geometry Optimization: The unique conformers identified in the initial search are then subjected to full geometry optimization using a more accurate method. Density Functional Theory (DFT) is a common and effective choice.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d,p) or a larger set like 6-311+G(d,p) for higher accuracy.[1]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
-
Vibrational Frequency Calculation: For each optimized geometry, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate enthalpy (H) and Gibbs free energy (G).
-
-
Single-Point Energy Refinement: To obtain highly accurate relative energies, single-point energy calculations are often performed on the DFT-optimized geometries using a more computationally expensive, higher-level method, such as Møller-Plesset perturbation theory (MP2) or the "gold standard" coupled-cluster theory (e.g., CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ).[6]
-
Transition State Search: To determine the energy barriers between conformers, transition state (TS) search algorithms (e.g., QST2/QST3 or Berny optimization) can be employed to locate the first-order saddle points connecting two minima. A subsequent frequency calculation must confirm the TS by the presence of exactly one imaginary frequency.
Data Presentation: Conformational Properties
The output of the computational workflow should be summarized in clear, comparative tables.
Disclaimer: The following tables contain illustrative, hypothetical data for this compound based on general principles of conformational analysis. Specific values must be determined by rigorous quantum chemical calculations as outlined in Section 2.
Table 1: Relative Energies of MPC Conformers
This table presents the relative electronic (ΔE), enthalpic (ΔH), and Gibbs free energies (ΔG) of the primary conformers, typically referenced to the most stable conformer.
| Conformer | Point Group | ΔE (kcal/mol) | ΔH (298K, kcal/mol) | ΔG (298K, kcal/mol) |
| cis-trans (ct) | C₁ | 0.00 | 0.00 | 0.00 |
| trans-cis (tc) | C₁ | 1.25 | 1.20 | 1.35 |
| trans-trans (tt) | C₁ | 2.50 | 2.40 | 2.60 |
| cis-cis (cc) | C₁ | 8.50 | 8.30 | 8.80 |
Table 2: Key Dihedral Angles of Optimized MPC Conformers
This table provides the defining geometric parameters for each stable conformer.
| Conformer | ω₁ (C-O-C-O) | ω₂ (O-C-O-C) | τ₁ (O-C-C-C) | τ₂ (C-C-C-H) |
| cis-trans (ct) | ~5° | ~178° | ~180° (anti) | ~60° |
| trans-cis (tc) | ~177° | ~4° | ~179° (anti) | ~60° |
| trans-trans (tt) | ~176° | ~177° | ~65° (gauche) | ~180° |
| cis-cis (cc) | ~8° | ~7° | ~178° (anti) | ~60° |
Visualization of Energetic Relationships
The relationships between conformers and the energy barriers separating them can be visualized with a potential energy surface diagram.
Conclusion
A thorough theoretical investigation into the conformational preferences of this compound is fundamental to understanding its properties as a solvent and electrolyte component. By employing a multi-step computational workflow involving initial broad searches, DFT-level geometry optimizations, and high-accuracy single-point energy calculations, a detailed map of the potential energy surface can be constructed. This guide provides the necessary theoretical background and a detailed, actionable protocol for researchers to undertake such a study. The resulting data on relative energies, geometries, and rotational barriers will enable the development of more accurate force fields for molecular dynamics simulations and provide crucial insights for the rational design of next-generation materials and chemical formulations.
References
- 1. Solvent decompositions and physical properties of decomposition compounds in Li-ion battery electrolytes studied by DFT calculations and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of Methyl Propyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for methyl propyl carbonate (MPC), a versatile organic compound with applications in various industrial sectors, including pharmaceuticals and materials science. Due to the limited availability of experimentally derived public data, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and spectral data of analogous compounds. This information is intended to serve as a reference for the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral databases for similar organic molecules.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | 3.77 | s | 3H | - |
| b | 4.15 | t | 2H | 6.7 |
| c | 1.70 | sext | 2H | 7.4 |
| d | 0.95 | t | 3H | 7.4 |
s = singlet, t = triplet, sext = sextet
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| 1 | 155.8 |
| 2 | 68.9 |
| 3 | 54.8 |
| 4 | 22.5 |
| 5 | 10.3 |
Predicted IR Data
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965-2875 | Strong | C-H (alkane) stretching |
| 1750-1740 | Strong | C=O (carbonate) stretching |
| 1260-1250 | Strong | C-O (asymmetric) stretching |
| 1020-1000 | Medium | C-O (symmetric) stretching |
Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer the solution into an NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) for adequate signal-to-noise ratio.
-
Process the FID with an exponential window function and Fourier transform.
-
Phase the spectrum and reference the CDCl₃ peak to 77.16 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory)
-
Pipettes
-
Acetone or other suitable solvent for cleaning
Procedure (using salt plates):
-
Background Spectrum:
-
Ensure the salt plates are clean and dry.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
-
Sample Preparation:
-
Place one to two drops of the liquid this compound sample onto one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
-
Sample Spectrum Acquisition:
-
Place the salt plate assembly into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Cleaning:
-
Clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and store them in a desiccator.
-
Visualizations
The following diagrams illustrate the molecular structure, NMR signal relationships, and a general workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound with atom labeling corresponding to the NMR data tables.
Caption: Diagram illustrating the coupling relationships between adjacent protons in the propyl chain of this compound.
Caption: A generalized workflow diagram for the spectroscopic analysis and structural confirmation of an organic liquid like this compound.
Methodological & Application
Application Notes and Protocols for Methyl Propyl Carbonate (MPC) as a Single-Solvent Electrolyte in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl carbonate (MPC) is emerging as a promising single-solvent electrolyte for lithium-ion batteries. Its key advantage lies in the ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes without the need for common additives like ethylene (B1197577) carbonate (EC).[1][2] This characteristic simplifies electrolyte formulation and can enhance the stability of the graphite electrode.[1][2] This document provides detailed application notes and experimental protocols for researchers exploring the use of MPC-based electrolytes.
Physicochemical and Electrochemical Properties
A comprehensive understanding of the electrolyte's properties is crucial for predicting battery performance. The following table summarizes key quantitative data for a common MPC-based electrolyte formulation, 1M LiPF₆ in MPC. For comparison, values for a standard propylene (B89431) carbonate (PC)-based electrolyte are also included.
| Property | 1M LiPF₆ in this compound (MPC) | 1M LiPF₆ in Propylene Carbonate (PC) - Reference |
| Ionic Conductivity | Data not available in search results. | ~6.14 mS/cm at 25°C[3] |
| Viscosity | Data not available in search results. | Data available, but varies with concentration[4] |
| Electrochemical Stability Window (vs. Li/Li⁺) | Data not available in search results. | Typically up to ~4.5 V[2] |
| Density | Data not available in search results. | ~1.31 g/mL at 25°C[5] |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining reproducible and reliable data. The following protocols are tailored for the preparation and electrochemical characterization of MPC-based electrolytes.
Electrolyte Preparation
Objective: To prepare a 1M LiPF₆ in MPC electrolyte solution with low moisture content.
Materials:
-
This compound (MPC), battery grade (<20 ppm H₂O)
-
Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade
-
Molecular sieves (e.g., 4 Å), activated
-
Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
-
Magnetic stirrer and stir bar
-
Volumetric flask and appropriate glassware
Procedure:
-
Activate molecular sieves by heating at a high temperature (e.g., 350°C) under vacuum for at least 12 hours to remove any adsorbed moisture.
-
Transfer the MPC solvent to a sealed container with activated molecular sieves and store inside an argon-filled glovebox for at least 24 hours to ensure thorough drying. The water content of the solvent should be verified to be below 10 ppm using Karl Fischer titration.[6]
-
Inside the glovebox, accurately weigh the required amount of LiPF₆ and transfer it to a clean, dry volumetric flask.
-
Slowly add the dried MPC solvent to the volumetric flask containing the LiPF₆ salt while gently stirring with a magnetic stirrer.
-
Continue adding the solvent up to the calibration mark of the flask to achieve a 1M concentration.
-
Seal the flask and allow the solution to stir for several hours to ensure complete dissolution of the salt.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} idot Caption: Workflow for MPC-based electrolyte preparation.
Coin Cell Assembly (CR2032)
Objective: To assemble a half-cell (Graphite vs. Li metal) for electrochemical testing.
Materials:
-
Graphite anode (e.g., 93 wt% active material, 4.6 wt% SBR binder, 1.4 wt% CMC binder, 1 wt% Super P on copper foil)[6]
-
Lithium metal foil as the counter/reference electrode
-
Porous polypropylene (B1209903) separator (e.g., Celgard 2400)[6]
-
CR2032 coin cell components (case, gasket, spacer, spring)
-
Prepared 1M LiPF₆ in MPC electrolyte
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Punch circular electrodes from the graphite anode sheet (e.g., 15 mm diameter) and the lithium foil (e.g., 15.6 mm diameter). The separator diameter should be larger than both electrodes (e.g., 20 mm).
-
Dry the graphite electrodes and separator in a vacuum oven overnight to remove residual moisture.
-
Transfer all components into the argon-filled glovebox.
-
Place the graphite electrode in the center of the coin cell case (negative cap).
-
Place the separator on top of the graphite electrode.
-
Add a few drops of the 1M LiPF₆ in MPC electrolyte onto the separator, ensuring it is thoroughly wetted.
-
Place the lithium metal counter electrode on top of the wetted separator.
-
Position the spacer disk and spring on top of the lithium electrode.
-
Carefully place the gasket and the positive cap over the assembly.
-
Crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Allow the assembled cell to rest for at least 12 hours to ensure complete wetting of the electrodes with the electrolyte before testing.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} idot Caption: Step-by-step coin cell assembly workflow.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the MPC electrolyte and observe the redox behavior of the graphite anode.
Apparatus:
-
Potentiostat/Galvanostat
-
Assembled Graphite/Li coin cell
Procedure:
-
Connect the assembled coin cell to the potentiostat.
-
Set the potential window for the CV scan. For a graphite anode, a typical range is from the open-circuit voltage (OCV, around 3 V vs. Li/Li⁺) down to 0.01 V and then back up to 3.0 V.
-
Select an appropriate scan rate. A common starting scan rate is 0.1 mV/s.[6]
-
Run the cyclic voltammetry for several cycles to observe the formation of the SEI layer (typically seen as a reduction peak in the first cycle that diminishes in subsequent cycles) and the reversible lithium intercalation/de-intercalation peaks.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} idot Caption: Protocol for Cyclic Voltammetry analysis.
Galvanostatic Cycling
Objective: To evaluate the cycling performance, including charge/discharge capacity, coulombic efficiency, and capacity retention of the graphite anode in the MPC electrolyte.
Apparatus:
-
Battery cycler
-
Assembled Graphite/Li coin cell
Procedure:
-
Place the coin cell in the battery cycler.
-
Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to ensure a stable SEI formation.[7] The voltage range for a graphite anode is typically between 0.01 V and 1.5 V or 2.0 V vs. Li/Li⁺.[1][8]
-
After the formation cycles, perform galvanostatic cycling at a desired C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100 or more).
-
Record the charge and discharge capacities for each cycle.
-
Calculate the coulombic efficiency (discharge capacity / charge capacity * 100%) for each cycle.
-
Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the long-term cycling stability.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} idot Caption: Galvanostatic cycling experimental workflow.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the impedance characteristics of the cell, including the electrolyte resistance, charge transfer resistance, and SEI layer resistance.
Apparatus:
-
Potentiostat/Galvanostat with EIS capability
-
Assembled Graphite/Li coin cell
Procedure:
-
Connect the coin cell to the potentiostat.
-
Set the cell to a specific state of charge (SOC), often at the open-circuit voltage after a full charge or discharge.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[9]
-
Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').
-
The high-frequency intercept with the real axis represents the electrolyte resistance (Rs). The semicircle in the mid-frequency range corresponds to the charge transfer resistance (Rct) and the SEI resistance (Rsei). The low-frequency tail is related to the diffusion of lithium ions in the electrode.
-
EIS can be performed at different cycle numbers to monitor changes in the cell's impedance, which can provide insights into degradation mechanisms.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} idot Caption: Electrochemical Impedance Spectroscopy procedure.
Conclusion
The use of this compound as a single-solvent electrolyte presents a viable pathway for developing stable and high-performance lithium-ion batteries. The protocols outlined in this document provide a standardized framework for researchers to prepare and characterize MPC-based electrolytes and cells. Further research is encouraged to populate the quantitative data for various MPC-salt combinations and to optimize the cycling conditions for different electrode materials.
References
- 1. researchgate.net [researchgate.net]
- 2. research.chalmers.se [research.chalmers.se]
- 3. 1M LiPF6 in PC [solvionic.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl Propyl Carbonate-Based Electrolytes with LiPF6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl carbonate (MPC) is emerging as a promising solvent for lithium-ion battery electrolytes, offering the potential for improved performance and safety compared to conventional carbonate mixtures. Its properties as a single-solvent electrolyte system with lithium hexafluorophosphate (B91526) (LiPF6) are of particular interest for developing stable and high-performance batteries. These application notes provide a comprehensive overview of the formulation, characterization, and application of MPC-based electrolytes.
Data Presentation
While specific experimental data for 1M LiPF6 in pure this compound is not extensively available in the public domain, the following tables provide a comparative overview of the typical performance of related carbonate-based electrolytes. This data serves as a benchmark for researchers developing and characterizing MPC-based formulations.
Table 1: Physicochemical Properties of Carbonate-Based Electrolytes with 1M LiPF6 at Room Temperature
| Electrolyte Solvent | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (1:1 v/v) | ~8 - 12 | ~2.5 - 3.5 |
| Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1 v/v) | ~6 - 10 | ~3.0 - 4.0 |
| Propylene Carbonate (PC) | ~6.0[1] | ~2.5 - 3.0 |
| This compound (MPC) (Expected) | ~5 - 9 | ~2.0 - 3.0 |
Note: Values for MPC are estimated based on trends observed in similar acyclic carbonates. Experimental verification is required.
Table 2: Electrochemical Performance of Graphite (B72142) Anodes in Carbonate-Based Electrolytes with 1M LiPF6
| Electrolyte Solvent | First Cycle Reversible Capacity (mAh/g) | Coulombic Efficiency (1st Cycle) | Capacity Retention (after 100 cycles) |
| EC/DMC (1:1 v/v) | ~350 | ~85-90% | >95% |
| EC/DEC (1:1 v/v) | ~340 | ~80-88% | >90% |
| MPC (without EC) | ~330-360 | Potentially >90% | Expected to be high |
Note: MPC has been reported to form a stable solid electrolyte interphase (SEI) on graphite without the need for EC, which could lead to high coulombic efficiency.[2]
Table 3: Electrochemical Stability Window of Carbonate-Based Electrolytes with 1M LiPF6
| Electrolyte Solvent | Anodic Stability Limit (V vs. Li/Li+) |
| EC/DMC (1:1 v/v) | ~4.5 - 4.7 |
| EC/DEC (1:1 v/v) | ~4.5 - 4.7 |
| MPC | Expected to be in a similar range (~4.5 - 4.8) |
Note: The electrochemical stability window is typically determined by linear sweep voltammetry.
Experimental Protocols
Protocol for Preparation of 1M LiPF6 in this compound (MPC) Electrolyte
Objective: To prepare a 1 M solution of lithium hexafluorophosphate (LiPF6) in this compound (MPC).
Materials:
-
Lithium hexafluorophosphate (LiPF6, battery grade, >99.9% purity)
-
This compound (MPC, battery grade, <20 ppm H2O)
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm
-
Magnetic stirrer and stir bar
-
Volumetric flask and appropriate glassware
-
Analytical balance
Procedure:
-
Transfer the required amount of MPC solvent into a dry, clean volumetric flask inside the argon-filled glovebox.
-
Weigh the required mass of LiPF6 powder on an analytical balance inside the glovebox. To prepare a 1 M solution, use the following formula: Mass (g) = 1 mol/L * Molar Mass of LiPF6 (151.905 g/mol) * Volume of Solvent (L)
-
Slowly add the weighed LiPF6 to the MPC solvent in the volumetric flask while stirring with a magnetic stirrer.
-
Continue stirring at room temperature until the LiPF6 is completely dissolved. This may take several hours.
-
Once dissolved, the electrolyte is ready for use. Store the electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
Protocol for Measuring Ionic Conductivity
Objective: To determine the ionic conductivity of the prepared MPC-based electrolyte.
Apparatus:
-
Conductivity meter with a two-electrode conductivity cell
-
Temperature-controlled chamber or water bath
-
Argon-filled glovebox
Procedure:
-
Calibrate the conductivity cell with standard potassium chloride (KCl) solutions of known concentrations.
-
Inside the glovebox, rinse the conductivity cell with a small amount of the MPC electrolyte to be tested and discard the rinsing solution.
-
Fill the conductivity cell with the MPC electrolyte, ensuring the electrodes are fully immersed and there are no air bubbles.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).
-
Measure the resistance of the electrolyte using the conductivity meter.
-
The ionic conductivity (σ) can be calculated using the following formula: σ = L / (R * A) where L is the distance between the electrodes, A is the area of the electrodes, and R is the measured resistance. The cell constant (K = L/A) is typically determined from the calibration with standard KCl solutions.
Protocol for Determining the Electrochemical Stability Window (ESW)
Objective: To determine the anodic and cathodic stability limits of the MPC-based electrolyte.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., Swagelok-type or coin cell)
-
Working electrode (e.g., Platinum or glassy carbon for anodic scan, Lithium metal for cathodic scan)
-
Counter and reference electrodes (Lithium metal)
-
Separator (e.g., Celgard 2400)
-
Argon-filled glovebox for cell assembly
Procedure (Anodic Stability):
-
Assemble a three-electrode cell inside the glovebox with a platinum working electrode, and lithium metal as both the counter and reference electrodes, separated by a separator soaked in the MPC electrolyte.
-
Connect the cell to the potentiostat.
-
Perform linear sweep voltammetry (LSV) by scanning the potential from the open-circuit potential (OCV) to a higher potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).[3]
-
The anodic stability limit is defined as the potential at which a significant increase in the oxidation current is observed.
Procedure (Cathodic Stability):
-
Assemble a three-electrode cell with a lithium working electrode, and lithium metal as both the counter and reference electrodes.
-
Perform LSV by scanning the potential from OCV to a lower potential (e.g., -0.5 V vs. Li/Li+) at a slow scan rate.
-
The cathodic stability limit is the potential at which a significant increase in the reduction current is observed.
Protocol for Half-Cell Assembly and Galvanostatic Cycling
Objective: To evaluate the electrochemical performance of a graphite anode in the MPC-based electrolyte.
Materials:
-
Graphite anode on copper foil
-
Lithium metal foil (counter and reference electrode)
-
Separator
-
MPC-based electrolyte
-
Coin cell components (CR2032)
-
Crimping machine
-
Argon-filled glovebox
-
Battery cycler
Procedure:
-
Inside the glovebox, punch out circular electrodes from the graphite anode sheet and lithium metal foil.
-
Assemble a CR2032 coin cell in the following order: negative can, graphite anode, separator soaked in MPC electrolyte, lithium metal counter/reference electrode, spacer disk, spring, and positive cap.
-
Crimp the coin cell to ensure it is hermetically sealed.
-
Remove the cell from the glovebox and let it rest for a few hours to ensure good wetting of the electrode and separator.
-
Perform galvanostatic cycling using a battery cycler. A typical cycling protocol for a graphite/Li half-cell is as follows:
-
Formation Cycles (2-3 cycles): Charge and discharge at a low C-rate (e.g., C/20 or C/10) between 0.01 V and 1.5 V vs. Li/Li+ to form a stable SEI layer.[4]
-
Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100 or more) to assess its cycling stability and capacity retention.
-
Visualizations
Caption: Experimental workflow for MPC-based electrolyte formulation and testing.
Caption: Relationship between electrolyte properties and battery performance.
References
Application of Methyl Propyl Carbonate in High-Voltage Lithium-Ion Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl carbonate (MPC) is emerging as a promising solvent for electrolytes in high-voltage lithium-ion batteries. As an asymmetric alkyl carbonate, MPC offers the potential for improved stability at the graphite (B72142) anode, a critical factor in enhancing battery cycle life and performance.[1][2] This document provides a comprehensive overview of the application of MPC in high-voltage lithium-ion batteries, including its physicochemical properties, electrochemical performance, and detailed experimental protocols for its evaluation. The information presented herein is intended to guide researchers in the development and characterization of advanced electrolyte formulations for next-generation energy storage systems.
The pursuit of higher energy densities in lithium-ion batteries necessitates the use of high-voltage cathode materials, such as lithium nickel manganese cobalt oxide (NMC) and lithium nickel manganese oxide (LNMO), which operate at potentials exceeding 4.3 V versus Li/Li⁺. At these elevated voltages, conventional carbonate-based electrolytes often suffer from oxidative decomposition, leading to capacity fading and safety concerns.[3] MPC, particularly its fluorinated derivatives, exhibits enhanced oxidative stability, making it a viable candidate for enabling stable cycling at high voltages.[1][4]
Physicochemical and Electrochemical Properties of MPC-Based Electrolytes
The performance of an electrolyte is intrinsically linked to its physical and electrochemical properties. While comprehensive quantitative data for MPC-based electrolytes remains an active area of research, this section summarizes key parameters and provides context with data from related carbonate solvents.
Ionic Conductivity and Viscosity
Table 1: Physicochemical Properties of Selected Carbonate Solvents and Electrolytes
| Solvent/Electrolyte | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| Propylene (B89431) Carbonate (PC) | 2.53 | - |
| 1 M LiPF₆ in PC | - | ~5.6[5] |
| 1 M LiPF₆ in EC:EMC (3:7 by wt) | ~3.0 | ~10.7 |
| Methyl Propionate (MP) based electrolyte | ~1.5 - 2.5 | ~4 - 6[6] |
| This compound (MPC) | Data not available | Data not available |
| Fluorinated MPC Derivatives | Lower than other fluorinated MPCs (for PFPMC)[1][4] | High (for FPMC)[1][4] |
Note: This table includes data for related compounds to provide context due to the limited availability of specific quantitative data for MPC.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. For high-voltage applications, a wide ESW with a high anodic stability limit is crucial. Fluorination of MPC has been shown to increase its oxidative decomposition potential.[1][4] The oxidative stability of electrolytes is a key focus in the development of high-voltage batteries.[3]
Table 2: Electrochemical Stability of Selected Electrolytes
| Electrolyte | Anodic Stability Limit (V vs. Li/Li⁺) |
| 1 M LiPF₆ in EC/DMC | ~4.3[3] |
| Fluorinated MPC derivatives | Increased with fluorine substitution[1][4] |
| 1 M LiPF₆ in MPC | Data not available |
Cycling Performance in High-Voltage Cells
The ultimate measure of an electrolyte's viability is its performance in a full-cell configuration. This includes long-term cycling stability, capacity retention, and coulombic efficiency, especially at high charge cut-off voltages. While specific cycling data for MPC in high-voltage NMC or LNMO cells is limited in the public domain, the general approach involves assembling coin cells and subjecting them to galvanostatic cycling.
Table 3: Representative High-Voltage Cycling Performance (for context)
| Cell Configuration | Electrolyte | Voltage Range (V) | Cycle Life | Capacity Retention |
| NMC811/Graphite | Standard carbonate | 2.8 - 4.5 | 100 cycles | - |
| LiNi₀.₅Mn₁.₅O₄/Li | Additive-modified carbonate | 3.5 - 4.95 | 300 cycles | 91.2%[7] |
| High-Voltage Cathode/Graphite | MPC-based | > 4.3 | Data not available | Data not available |
Logical Relationship of MPC Properties for High-Voltage Applications
The suitability of MPC for high-voltage applications stems from a logical progression of its inherent and engineered properties.
Caption: Logical flow from MPC's structure to its high-voltage performance.
Experimental Protocols
The following section outlines detailed protocols for the preparation and electrochemical evaluation of MPC-based electrolytes for high-voltage lithium-ion batteries.
Electrolyte Preparation
Objective: To prepare a 1 M LiPF₆ solution in an MPC-based solvent.
Materials:
-
This compound (MPC), battery grade (>99.9% purity)
-
Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade (>99.9% purity)
-
Co-solvent (e.g., ethylene (B1197577) carbonate, EC), battery grade (if required)
-
Additives (e.g., vinylene carbonate, VC; fluoroethylene carbonate, FEC), battery grade (if required)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
High-precision balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Dry all glassware in a vacuum oven at 120°C overnight before transferring to the glovebox.
-
Accurately weigh the desired amount of LiPF₆ and transfer it to a volumetric flask.
-
Add a small amount of MPC (and co-solvent, if used) to the flask and dissolve the LiPF₆ with gentle stirring.
-
Once the salt is fully dissolved, add the remaining solvent to reach the final volume.
-
If using additives, add the required weight or volume percentage to the electrolyte solution and stir until fully dissolved.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Coin Cell Assembly (CR2032)
Objective: To assemble a two-electrode coin cell with a high-voltage cathode, graphite anode, and the prepared MPC-based electrolyte.
Materials:
-
High-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811, or LiNi₀.₅Mn₁.₅O₄ - LNMO), coated on aluminum foil
-
Graphite anode, coated on copper foil
-
Celgard 2325 separator (or equivalent)
-
CR2032 coin cell components (casings, spacers, springs)
-
Prepared MPC-based electrolyte
-
Crimping machine
-
Micropipette
Procedure (inside an argon-filled glovebox):
-
Punch circular electrodes from the coated foils (e.g., 14 mm diameter for the cathode, 15 mm for the anode).
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120°C for cathodes, 80°C for anodes and separators) overnight.
-
Place the cathode in the center of the bottom coin cell casing.
-
Dispense a small drop (~20 µL) of the MPC-based electrolyte onto the cathode.
-
Place the separator on top of the wetted cathode.
-
Add another drop of electrolyte (~20 µL) to the separator.
-
Place the anode on top of the separator.
-
Add a final drop of electrolyte (~10 µL) to the anode.
-
Place a spacer and then the spring on top of the anode.
-
Place the top casing (with gasket) over the assembly.
-
Crimp the cell using a crimping machine with the appropriate pressure.
-
Let the assembled cell rest for at least 12 hours to ensure complete wetting of the electrodes and separator.
Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the assembled coin cell.
Equipment:
-
Battery cycler (e.g., Landt, Arbin, BioLogic)
-
Potentiostat with frequency response analysis capability (for EIS)
Purpose: To determine the electrochemical stability window of the electrolyte. Protocol:
-
Cell: Three-electrode cell with lithium metal as reference and counter electrodes, and a glassy carbon or platinum working electrode.
-
Voltage Range: Scan from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li⁺).
-
Scan Rate: A slow scan rate, such as 0.1 mV/s, is typically used to identify the onset of oxidative decomposition.
-
Cycles: 1-3 cycles.
Purpose: To evaluate the cycling stability, capacity retention, and coulombic efficiency. Protocol (Example for NMC811/Graphite cell):
-
Formation Cycles:
-
Cycle 1: C/20 charge and discharge between 2.8 V and 4.3 V.
-
Cycles 2-3: C/10 charge and discharge between 2.8 V and 4.3 V.
-
-
High-Voltage Cycling:
-
Charge at a constant current of C/3 to 4.4 V, followed by a constant voltage hold until the current drops to C/20.
-
Rest for 10 minutes.
-
Discharge at a constant current of C/3 to 2.8 V.
-
Repeat for 100-500 cycles.
-
Purpose: To investigate the interfacial and charge-transfer resistances. Protocol:
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 5-10 mV.
-
Measurement Points: Typically performed at different states of charge (SOC) and after a certain number of cycles to monitor impedance evolution.
Experimental Workflow for Evaluating MPC-Based Electrolytes
The following diagram illustrates a typical workflow for the comprehensive evaluation of a new MPC-based electrolyte formulation.
Caption: Workflow for testing MPC-based electrolytes in high-voltage batteries.
Conclusion
This compound holds significant promise as a key component in electrolytes for high-voltage lithium-ion batteries. Its favorable properties, particularly when enhanced through molecular engineering such as fluorination, can contribute to improved electrochemical stability and cycling performance. The experimental protocols provided in this document offer a standardized framework for researchers to systematically evaluate MPC-based electrolytes. Further research is needed to generate comprehensive quantitative data to fully elucidate the performance benefits and limitations of MPC in next-generation high-energy battery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A promising single solvent for Li-ion battery electrolytes (Journal Article) | OSTI.GOV [osti.gov]
- 3. High-voltage liquid electrolytes for Li batteries: progress and perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Physical and Electrolytic Properties of Partially Fluorinated this compound and Its Application to Lithium Batteries [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methyl Propyl Carbonate (MPC) for Electrochemical Use
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl propyl carbonate (MPC) is a promising electrolyte solvent for high-performance lithium-ion batteries and other electrochemical systems. Its advantageous properties, such as a wide electrochemical stability window and good ionic conductivity when mixed with lithium salts, are highly dependent on its purity. Impurities such as water, alcohols (methanol and propanol), and other carbonate species can lead to detrimental side reactions, electrode degradation, and a significant reduction in electrochemical performance and cell lifetime. Therefore, a rigorous purification protocol is essential to achieve the high-purity MPC required for reliable and reproducible electrochemical studies.
These application notes provide a detailed protocol for the purification of this compound to an electrochemical grade, typically requiring water content below 20 ppm and overall purity exceeding 99.9%. The protocol combines fractional distillation under reduced pressure with subsequent drying using activated molecular sieves.
Data Presentation: Purity of this compound
The following table summarizes the typical purity levels of this compound before and after the recommended purification protocol. The "Initial Purity" represents commercially available technical-grade MPC, while the "Final Purity" reflects the expected quality after implementing the described purification steps.
| Parameter | Initial Purity (Typical) | Final Purity (Target) | Analytical Method |
| Purity (MPC) | 97 - 99% | > 99.9% | Gas Chromatography (GC) |
| Water Content | 100 - 500 ppm | < 20 ppm | Karl Fischer Titration |
| Methanol | < 0.1% | < 0.01% | Gas Chromatography (GC) |
| n-Propanol | < 0.1% | < 0.01% | Gas Chromatography (GC) |
| Dimethyl Carbonate | < 0.5% | < 0.05% | Gas Chromatography (GC) |
| Dipropyl Carbonate | < 0.5% | < 0.05% | Gas Chromatography (GC) |
Experimental Protocols
Activation of Molecular Sieves
Objective: To remove adsorbed water from molecular sieves to ensure their high drying capacity.
Materials:
-
3Å molecular sieves
-
Schlenk flask
-
Heating mantle or sand bath
-
High-vacuum pump
-
Schlenk line
-
Dry nitrogen or argon gas
Procedure:
-
Place the required amount of 3Å molecular sieves into a clean, dry Schlenk flask.[1]
-
Connect the flask to a Schlenk line and evacuate under high vacuum.
-
Heat the flask to 180-200 °C using a heating mantle or sand bath while maintaining the vacuum.[1]
-
Continue heating under vacuum for at least 8-12 hours to ensure complete activation.[1]
-
Allow the flask to cool to room temperature under a continuous flow of dry nitrogen or argon gas.
-
Once cooled, the activated molecular sieves are ready for use and should be stored under an inert atmosphere.
Fractional Distillation of this compound
Objective: To remove non-volatile impurities and other carbonate species with different boiling points.
Materials:
-
As-received this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux column)
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Inert gas (argon or nitrogen)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas.
-
Add the as-received this compound to the round-bottom flask along with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 20-50 mmHg). A reduced pressure is used to lower the boiling point and prevent thermal decomposition.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Collect and discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction of purified MPC at a stable boiling point.
-
Stop the distillation before the distilling flask is completely dry to avoid the concentration of potentially explosive peroxide impurities.
-
The collected purified MPC should be stored under an inert atmosphere.
Final Drying with Activated Molecular Sieves
Objective: To reduce the water content of the distilled MPC to below 20 ppm.
Materials:
-
Distilled this compound
-
Activated 3Å molecular sieves
-
Dry, sealed storage bottle (e.g., amber glass bottle with a septum-lined cap)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside an argon-filled glovebox or using a Schlenk line, transfer the distilled this compound to a dry storage bottle.
-
Add activated 3Å molecular sieves to the MPC (approximately 5-10% by weight).[1][2] 3Å sieves are chosen as they effectively adsorb water while excluding the larger MPC molecules.[2][3]
-
Seal the bottle tightly and store it for at least 48 hours to allow for complete drying.
-
The purified, dry MPC can be directly used from this storage bottle by carefully decanting or using a syringe through the septum, ensuring the molecular sieves are not disturbed.
Purity Analysis
Objective: To verify the purity and water content of the final product.
-
Gas Chromatography (GC): The purity of the MPC and the concentration of volatile impurities can be determined using a gas chromatograph equipped with a flame ionization detector (FID).[4]
-
Karl Fischer Titration: The water content should be measured using a coulometric Karl Fischer titrator for high accuracy at low ppm levels.
Visualizations
Logical Workflow for MPC Purification
Caption: Workflow for purifying this compound.
Signaling Pathway of Impurity Effects
Caption: Effects of impurities in electrochemical cells.
References
The Role of Methyl Propyl Carbonate in Solid Electrolyte Interphase (SEI) Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid electrolyte interphase (SEI) is a critical passivation layer formed on the negative electrode of lithium-ion batteries during the initial charging cycles. Its composition and properties are paramount to the battery's performance, dictating factors such as cycle life, safety, and overall efficiency. Methyl propyl carbonate (MPC) is an asymmetric linear carbonate that has been investigated as a co-solvent in lithium-ion battery electrolytes. Its molecular structure suggests a potential to form a stable and effective SEI, possibly offering advantages over more commonly used solvents like ethyl methyl carbonate (EMC) and diethyl carbonate (DEC).
These application notes provide a comprehensive overview of the anticipated role of MPC in SEI formation, drawing upon existing research on analogous carbonate-based electrolytes. Detailed protocols for the formation and characterization of MPC-derived SEI layers are presented to guide researchers in this area.
Theoretical Background: The Anticipated Role of MPC in SEI Formation
Based on studies of similar asymmetric linear carbonates, MPC is expected to participate in the formation of the SEI layer through reductive decomposition on the anode surface. The asymmetry of the molecule may influence the composition and morphology of the resulting SEI. It is hypothesized that the propyl group, being a better electron donor than the ethyl group in EMC, could affect the reduction potential and the subsequent reaction pathways.
The primary components of an MPC-derived SEI are expected to include:
-
Lithium Alkyl Carbonates: Lithium methyl carbonate (LMC) and lithium propyl carbonate (LPC) are anticipated as primary reduction products.
-
Lithium Carbonate (Li₂CO₃): A common inorganic component of SEI layers formed from carbonate solvents.
-
Polymeric Species: Oligomers or polymers may form through further reactions of the initial reduction products.
The stability and ionic conductivity of this SEI layer will be crucial in determining its effectiveness in passivating the electrode and enabling efficient lithium-ion transport.
Quantitative Data on SEI Properties (Comparative Analysis)
Direct quantitative data for MPC-derived SEI is limited in publicly available literature. The following table summarizes typical properties of SEI layers formed with other common carbonate solvents to provide a comparative baseline for researchers investigating MPC.
| Property | Ethylene (B1197577) Carbonate (EC) | Propylene (B89431) Carbonate (PC) | Ethyl Methyl Carbonate (EMC) | Diethyl Carbonate (DEC) |
| SEI Thickness | 10 - 50 nm | Thicker than EC-based SEI | Thinner than EC-based SEI | Similar to EMC-based SEI |
| Major Organic Components | Lithium ethylene dicarbonate (B1257347) (LEDC) | Lithium propylene dicarbonate (LPDC), Lithium methyl carbonate | Lithium ethyl carbonate, Lithium methyl carbonate | Lithium ethyl carbonate |
| Major Inorganic Components | Li₂CO₃, LiF (from salt) | Li₂CO₃, LiF (from salt) | Li₂CO₃, LiF (from salt) | Li₂CO₃, LiF (from salt) |
| Ionic Conductivity (S/cm) | 10⁻⁸ - 10⁻⁷ | Generally lower than EC | 10⁻⁷ - 10⁻⁶ | 10⁻⁷ - 10⁻⁶ |
| First Cycle Irreversible Capacity | High | Very High (can lead to exfoliation) | Moderate | Moderate |
Note: The values presented are approximate and can vary significantly based on the specific electrolyte composition (salt, additives), electrode material, and formation conditions.
Experimental Protocols
Protocol 1: Electrolyte Preparation and Battery Assembly
Objective: To prepare an MPC-based electrolyte and assemble a coin cell for SEI formation studies.
Materials:
-
This compound (MPC), battery grade (low moisture content)
-
Ethylene carbonate (EC), battery grade
-
Lithium hexafluorophosphate (B91526) (LiPF₆)
-
Graphite (B72142) anode
-
Lithium foil counter/reference electrode
-
Celgard separator
-
Coin cell components (CR2032)
-
Argon-filled glovebox
Procedure:
-
Electrolyte Preparation:
-
Inside an argon-filled glovebox, prepare the desired electrolyte composition. A common starting point is 1 M LiPF₆ in a 1:1 (v/v) mixture of EC and MPC.
-
Ensure the water content of the final electrolyte is below 20 ppm.
-
-
Cell Assembly:
-
Assemble a CR2032 coin cell in the following order: negative casing, graphite anode, separator, lithium foil, positive casing.
-
Add a few drops of the prepared electrolyte to wet the separator and electrodes.
-
Crimp the coin cell to ensure proper sealing.
-
Protocol 2: SEI Formation (Galvanostatic Cycling)
Objective: To form a stable SEI layer on the graphite anode.
Equipment:
-
Battery cycler
Procedure:
-
Allow the assembled coin cell to rest for at least 12 hours to ensure complete wetting of the electrodes.
-
Place the cell in the battery cycler.
-
Formation Cycle:
-
Discharge (lithiate) the cell at a low C-rate (e.g., C/20) from the open-circuit voltage (OCV) down to 0.01 V versus Li/Li⁺.
-
Hold the voltage at 0.01 V for 1 hour.
-
Charge (delithiate) the cell at the same C-rate to 1.5 V versus Li/Li⁺.
-
-
Perform 2-3 additional formation cycles at a slightly higher C-rate (e.g., C/10).
Protocol 3: Characterization of the SEI Layer
Objective: To analyze the composition, morphology, and electrochemical properties of the MPC-derived SEI.
A. X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis
-
After the formation cycles, carefully disassemble the coin cell inside an argon-filled glovebox.
-
Gently rinse the graphite anode with a high-purity, volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
Mount the anode on an XPS sample holder and transfer it to the XPS instrument using an inert transfer vessel to prevent air exposure.
-
Acquire high-resolution spectra for C 1s, O 1s, F 1s, and Li 1s core levels.
-
Perform depth profiling using an argon ion gun to analyze the composition as a function of depth into the SEI.
B. Fourier-Transform Infrared Spectroscopy (FTIR) for Molecular Structure Identification
-
Prepare the anode sample as described in the XPS protocol (steps 1 and 2).
-
Use an Attenuated Total Reflectance (ATR)-FTIR setup inside a glovebox for analysis.
-
Press the anode firmly against the ATR crystal and collect the spectrum.
-
Identify characteristic vibrational modes corresponding to lithium alkyl carbonates, Li₂CO₃, and other potential SEI components.
C. Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Measurement
-
After the formation cycles, allow the cell to stabilize at a specific state of charge (e.g., 50% SOC).
-
Connect the cell to a potentiostat equipped with an EIS module.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Model the resulting Nyquist plot using an appropriate equivalent circuit to determine the resistance of the SEI layer (R_SEI).
Visualizations
Caption: Hypothesized decomposition pathway of MPC in SEI formation.
Application Notes and Protocols for Testing Methyl Propyl Carbonate (MPC) in Graphite Anode Half-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the advancement of lithium-ion battery technology, the composition of the electrolyte plays a pivotal role in determining battery performance, longevity, and safety. The electrolyte, typically a lithium salt dissolved in a mixture of organic carbonate solvents, facilitates the transport of lithium ions between the anode and cathode. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles is critical for preventing further electrolyte decomposition and ensuring long-term cyclability.[1][2][3]
Methyl Propyl Carbonate (MPC) has emerged as a promising single-solvent electrolyte for lithium-ion batteries.[4][5] Unlike conventional electrolytes that often require a mixture of cyclic and linear carbonates, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), MPC has been shown to form a stable SEI on graphite (B72142) anodes independently.[4][5] This characteristic simplifies electrolyte formulation and has the potential to enhance battery performance.
These application notes provide a detailed experimental setup and protocols for testing the electrochemical performance of MPC in graphite anode half-cells. The following sections will cover the necessary materials, step-by-step procedures for electrolyte preparation, half-cell assembly, and electrochemical testing, as well as data presentation and visualization of the key processes.
Experimental Protocols
Preparation of MPC-Based Electrolyte (1.0 M LiPF₆ in MPC)
Materials:
-
This compound (MPC), battery grade (>99.9% purity)
-
Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade (>99.9% purity)
-
Molecular sieves (3Å, activated)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Anhydrous solvents for cleaning (e.g., dimethyl carbonate)
-
Glassware (volumetric flasks, beakers, stirring bars), dried in a vacuum oven at 120°C for at least 12 hours prior to use.
Protocol:
-
Solvent Purification:
-
Transfer the required volume of MPC into a dry, clean flask inside the argon-filled glovebox.
-
Add activated molecular sieves to the MPC (approximately 10% w/v) to remove residual water.
-
Allow the MPC to dry over the molecular sieves for at least 24 hours with gentle stirring.
-
Carefully decant or filter the dried MPC to remove the molecular sieves.
-
-
Electrolyte Formulation:
-
Determine the required volume of dried MPC to prepare the desired amount of 1.0 M LiPF₆ electrolyte.
-
Slowly add the pre-weighed LiPF₆ salt to the MPC solvent while stirring continuously in the glovebox. The dissolution of LiPF₆ is an exothermic process.
-
Continue stirring until the LiPF₆ is completely dissolved and the solution is clear and homogeneous.
-
Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation for best results.
-
Graphite Anode Half-Cell Assembly (CR2032 Coin Cells)
Materials:
-
Graphite anode discs (e.g., 12 mm diameter)
-
Lithium metal foil (counter and reference electrode), battery grade
-
Celgard 2325 separator (or similar), cut into discs (e.g., 16 mm diameter)
-
CR2032 coin cell components (casings, spacers, springs)
-
The prepared 1.0 M LiPF₆ in MPC electrolyte
-
Crimping machine for CR2032 coin cells
-
Tweezers and other necessary assembly tools inside an argon-filled glovebox.
Protocol:
-
Component Preparation: Ensure all components (anode, lithium foil, separator, coin cell parts) are transferred into the argon-filled glovebox and are free from any moisture or contaminants.
-
Cell Stacking:
-
Place the negative casing of the coin cell on the assembly platform.
-
Place a spacer into the casing.
-
Carefully place the graphite anode disc in the center of the spacer.
-
Dispense a small drop (approximately 20-40 µL) of the 1.0 M LiPF₆ in MPC electrolyte onto the graphite anode surface, ensuring it is fully wetted.
-
Place a separator disc on top of the wetted graphite anode.
-
Add another small drop of electrolyte onto the separator.
-
Place a disc of lithium metal foil on top of the separator.
-
Add a spacer on top of the lithium foil, followed by the spring.
-
Place the positive casing on top of the stack.
-
-
Crimping: Carefully transfer the assembled cell to the crimping machine and crimp it to the manufacturer's specified pressure to ensure a hermetic seal.
-
Resting: Allow the assembled half-cells to rest for at least 12 hours at room temperature before electrochemical testing to ensure proper wetting of the electrode and separator by the electrolyte.
Electrochemical Testing
Equipment:
-
Multi-channel battery cycler
-
Temperature-controlled chamber (optional, but recommended for consistent results)
Protocol:
-
Formation Cycles (SEI Formation):
-
Cycle 1: Discharge (lithiation) the cell at a constant current rate of C/20 (where C is the theoretical capacity of the graphite anode, typically ~372 mAh/g) from the open-circuit voltage (OCV) down to 0.01 V. Then, hold the voltage at 0.01 V until the current drops to C/50. Charge (delithiation) the cell at a constant current rate of C/20 up to 1.5 V.
-
Cycle 2: Repeat the discharge/charge cycle at a C/10 rate between 0.01 V and 1.5 V.
-
-
Cycling Performance Test:
-
Cycle the cell for a desired number of cycles (e.g., 100 cycles) at a constant C-rate (e.g., C/5 or C/2) between 0.01 V and 1.5 V.
-
Record the charge and discharge capacities for each cycle to evaluate capacity retention and coulombic efficiency.
-
-
Rate Capability Test:
-
Charge the cell at a constant rate of C/5 to 1.5 V.
-
Discharge the cell at varying C-rates (e.g., C/10, C/5, C/2, 1C, 2C) down to 0.01 V. Hold at each C-rate for a set number of cycles (e.g., 5-10 cycles) to determine the capacity at different current densities.
-
-
Cyclic Voltammetry (CV):
-
Scan the potential from OCV to 0.01 V and then up to 1.5 V at a slow scan rate (e.g., 0.1 mV/s) for several cycles to observe the electrochemical reduction and oxidation peaks associated with lithium intercalation/deintercalation and SEI formation.
-
Data Presentation
Quantitative data from the electrochemical tests should be summarized in tables for clear comparison between different experimental conditions or electrolytes.
Table 1: First Cycle Performance of Graphite Anode Half-Cell in 1.0 M LiPF₆ in MPC
| Parameter | Value | Unit |
| First Discharge Capacity | TBD | mAh/g |
| First Charge Capacity | TBD | mAh/g |
| First Cycle Coulombic Efficiency | TBD | % |
| Irreversible Capacity Loss | TBD | mAh/g |
TBD: To Be Determined from experimental results.
Table 2: Cycling Performance of Graphite Anode Half-Cell in 1.0 M LiPF₆ in MPC at C/2
| Cycle Number | Discharge Capacity (mAh/g) | Coulombic Efficiency (%) |
| 1 | TBD | TBD |
| 10 | TBD | TBD |
| 50 | TBD | TBD |
| 100 | TBD | TBD |
TBD: To Be Determined from experimental results.
Table 3: Rate Capability of Graphite Anode Half-Cell in 1.0 M LiPF₆ in MPC
| C-Rate | Average Discharge Capacity (mAh/g) |
| C/10 | TBD |
| C/5 | TBD |
| C/2 | TBD |
| 1C | TBD |
| 2C | TBD |
TBD: To Be Determined from experimental results.
Visualizations
Experimental Workflow
SEI Formation Pathway on Graphite Anode with MPC Electrolyte
The Solid Electrolyte Interphase (SEI) is formed by the reductive decomposition of electrolyte components on the graphite anode surface during the initial lithiation. For an MPC-based electrolyte, the SEI is expected to be composed of lithium alkyl carbonates, lithium carbonate (Li₂CO₃), and components derived from the decomposition of the LiPF₆ salt, such as LiF.
References
Methyl Propyl Carbonate as a Green Solvent: An Analysis of Current Applications in Organic Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Methyl propyl carbonate (MPC) is an organic carbonate that, like other dialkyl carbonates, possesses properties that suggest its potential as a green and sustainable solvent for organic reactions. These properties include a low order of toxicity, biodegradability, and a high boiling point. However, a comprehensive review of the current scientific literature reveals a notable scarcity of studies detailing the use of this compound as a primary solvent for common organic transformations. Its application is more prominently documented in the field of electrolytes for lithium-ion batteries.
Due to the limited availability of specific experimental data and established protocols for organic reactions in this compound, this document will provide detailed Application Notes and Protocols for closely related and well-documented green carbonate solvents: Propylene (B89431) Carbonate (PC) and Dimethyl Carbonate (DMC) . These examples will serve as a valuable guide and a starting point for researchers interested in exploring the potential of this compound, given their structural and chemical similarities.
Application Notes: Propylene Carbonate (PC) and Dimethyl Carbonate (DMC) as Green Solvents
Propylene carbonate (PC) and dimethyl carbonate (DMC) have emerged as promising green alternatives to conventional volatile organic solvents in a variety of organic reactions. Their favorable environmental profile, coupled with their unique physicochemical properties, makes them suitable for a range of applications, including palladium-catalyzed cross-coupling reactions, alkylations, and carbonylations.
Physicochemical Properties
A comparison of the key physicochemical properties of PC, DMC, and for reference, the less-documented this compound (MPC), is presented below.
| Property | Propylene Carbonate (PC) | Dimethyl Carbonate (DMC) | This compound (MPC) |
| CAS Number | 108-32-7[1] | 616-38-6 | 56525-42-9[2] |
| Molecular Formula | C₄H₆O₃[1] | C₃H₆O₃ | C₅H₁₀O₃[2] |
| Molecular Weight ( g/mol ) | 102.09[1] | 90.08 | 118.13[2] |
| Boiling Point (°C) | 242[1] | 90 | 131-133 |
| Melting Point (°C) | -48.8[1] | 2-4 | N/A |
| Density (g/cm³ at 20°C) | 1.205[1] | 1.07 | 0.98±0.01[2] |
| Flash Point (°C) | 132[1] | 18 | 21[2] |
| Dipole Moment (D) | 4.9[1] | 0.91 | N/A |
| Solubility in Water | Very soluble[1] | Slightly soluble | N/A |
Key Applications in Organic Synthesis
1. Palladium-Catalyzed Cross-Coupling Reactions:
Propylene carbonate has been successfully employed as a solvent in Suzuki-Miyaura reactions.[3] Its polar aprotic nature can facilitate the dissolution of reagents and stabilize catalytic intermediates.
2. N-Alkylation of Heterocycles:
A notable application of propylene carbonate is in the N-alkylation of N-heterocycles, where it can act as both the solvent and the alkylating agent under neat conditions.[4] This approach avoids the use of traditional, often toxic, alkylating agents.
3. Carbonylation Reactions:
Renewable solvents, including dimethyl carbonate, have been shown to be effective in palladium-catalyzed carbonylation reactions, such as aminocarbonylations and alkoxycarbonylations.[5][6]
Experimental Protocols
The following protocols are adapted from the literature and provide a starting point for conducting organic reactions in propylene carbonate and dimethyl carbonate.
Protocol 1: Suzuki-Miyaura Coupling in Propylene Carbonate (PC)
This protocol is based on the work of Czompa et al.[3] for the coupling of heterocyclic halides with boronic acids.
Reaction Scheme:
Materials:
-
Heterocyclic halide (e.g., 2-iodopyridine) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.25 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Propylene carbonate (PC) (5 mL)
-
0.5 M Sodium carbonate (Na₂CO₃) solution (2 mL)
Procedure:
-
To a reaction vessel, add the heterocyclic halide, arylboronic acid, and Pd(PPh₃)₄.
-
Add propylene carbonate and the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Quantitative Data (Example from Literature):
| Heterocyclic Halide | Boronic Acid | Product | Yield (%) |
| 2-Iodopyridine | Phenylboronic acid | 2-Phenylpyridine | 95 |
| 4-Iodopyridine | Phenylboronic acid | 4-Phenylpyridine | 98 |
Protocol 2: N-Alkylation of Heterocycles using Propylene Carbonate (PC)
This protocol is based on the work of Sipos et al.[4] for the N-alkylation of N-heterocycles under neat conditions.
Reaction Scheme:
Materials:
-
N-heterocycle (e.g., imidazole) (1.0 mmol)
-
Anhydrous Propylene Carbonate (PC) (serves as reagent and solvent)
Procedure:
-
In a sealed reaction vessel, combine the N-heterocycle with an excess of anhydrous propylene carbonate.
-
Heat the mixture to a high temperature (e.g., 180-200 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture.
-
Remove the excess propylene carbonate under reduced pressure.
-
Purify the product by a suitable method (e.g., crystallization or chromatography).
Quantitative Data (Example):
| Heterocycle | Product | Yield (%) |
| Imidazole | 1-(2-Hydroxypropyl)imidazole | High |
| Pyrazole | 1-(2-Hydroxypropyl)pyrazole | High |
Protocol 3: Palladium-Catalyzed Aminocarbonylation in Dimethyl Carbonate (DMC)
This protocol is adapted from a study on renewable solvents for carbonylation reactions.[5]
Reaction Scheme:
Materials:
-
Aryl bromide (e.g., 4-bromobenzonitrile) (1.0 equiv)
-
Amine (e.g., N-methylaniline) (1.5 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) (2 mol%)
-
Triethylamine (Et₃N) (3 equiv)
-
Dimethyl Carbonate (DMC) (as solvent)
-
Carbon monoxide (CO) source (e.g., COgen)
Procedure:
-
In a reaction vessel, combine the aryl bromide, amine, Pd(OAc)₂, XantPhos, and triethylamine.
-
Add dimethyl carbonate as the solvent.
-
Introduce carbon monoxide into the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C).
-
Monitor the reaction until completion.
-
After cooling, perform a standard work-up and purify the product.
Quantitative Data (Example from Literature):
| Aryl Bromide | Amine | Solvent | Yield (%) |
| 4-Bromobenzonitrile | N-Methylaniline | DMC | 97[5] |
Visualizations
The following diagrams illustrate the general workflows and relationships discussed in these application notes.
Caption: A generalized workflow for organic synthesis using a green carbonate solvent.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound remains an under-explored solvent in the realm of green organic synthesis, the successful application of its structural analogs, propylene carbonate and dimethyl carbonate, provides a strong foundation for its potential utility. The protocols and data presented for PC and DMC in key organic transformations such as Suzuki-Miyaura couplings, N-alkylations, and carbonylations, offer valuable templates for researchers. Future investigations into the specific applications of this compound are warranted to fully assess its performance and expand the toolkit of sustainable solvents available to the chemical industry. Researchers are encouraged to use the provided information as a guide for developing novel and greener synthetic methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. chinasolvents.com [chinasolvents.com]
- 3. Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Methyl Propyl Carbonate Purity by GC-MS
Introduction
Methyl propyl carbonate (MPC) is an organic carbonate that finds applications as a solvent, particularly in electrolyte formulations for lithium-ion batteries, and as a reagent in chemical synthesis.[1][2] The purity of MPC is critical for these applications, as impurities can adversely affect product performance and safety. For instance, in lithium-ion batteries, protic impurities like alcohols can react with the electrolyte salt (e.g., LiPF6) to form hydrofluoric acid (HF), which degrades battery components.[2]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound.[3] This application note provides a detailed protocol for the analysis of this compound purity by GC-MS, including sample preparation, instrument parameters, and data analysis.
Experimental Workflow
The overall workflow for the analysis of this compound purity by GC-MS is depicted in the following diagram.
References
Application Notes and Protocols for Methylcyclopentadienyl Manganese Tricarbonyl (MMT) as a Fuel Additive
Document ID: ANP-MMT-20251220 Version: 1.0 Audience: Fuel and Combustion Researchers, Engine Development Scientists, and Chemical Engineers.
Application Notes
1.1 Introduction Methylcyclopentadienyl Manganese Tricarbonyl, commonly known as MMT or MCMT, is an organomanganese compound with the chemical formula (C₅H₄CH₃)Mn(CO)₃.[1] It was first developed in the 1950s and has been used commercially as a fuel additive to increase the octane (B31449) rating in gasoline.[2][3] MMT is a "half-sandwich" or "piano-stool" complex, where the manganese atom is bonded to three carbonyl groups and a methylcyclopentadienyl ring.[1] This lipophilic structure allows it to dissolve readily in gasoline.[1]
Its primary application is as an anti-knock agent, providing an economical method for octane enhancement, particularly in unleaded gasoline after the phasing out of tetraethyl lead (TEL).[1][2] MMT is also used in some diesel fuels and fuel oils to improve combustion and reduce smoke emissions.[3][4]
1.2 Mechanism of Action and Combustion Properties MMT functions as a combustion improver by altering the chemical reactions during the combustion process.
-
Anti-Knock Properties: As an octane enhancer, MMT delays the autoignition of the fuel-air mixture, preventing engine knock.[3][5] This allows for the use of higher compression ratios in engines, which can lead to improved thermal efficiency and performance.
-
Combustion Pathway: During combustion, MMT decomposes, and greater than 99.9% of the manganese is converted into various inorganic manganese oxides, primarily manganese tetroxide (Mn₃O₄), as well as manganese phosphates and sulfates.[4][6] These fine manganese oxide particles are believed to interrupt the chain reactions of pre-flame autoignition, thereby reducing the tendency for knocking. The consumption of MMT in combustion systems results in the formation of primarily divalent manganese compounds.[4]
1.3 Effects on Engine Performance and Emissions The use of MMT as a fuel additive has been a subject of extensive study and debate, with conflicting results often reported by different organizations.[7][8]
-
Octane Enhancement: MMT is effective at increasing both Research Octane Number (RON) and Motor Octane Number (MON). The octane increase is most significant at lower concentrations, with diminishing returns as the concentration increases.[9]
-
Engine Deposits and Durability: A significant concern with MMT is the formation of manganese-containing deposits on spark plugs, oxygen sensors, and catalytic converters.[2][7] These deposits can lead to reduced spark plug life, plugging of catalyst channels, and overall degradation of emission control system performance.[7][10][11]
-
Exhaust Emissions: The impact of MMT on regulated exhaust emissions is complex and often depends on the vehicle technology and testing conditions.[7][8]
-
Hydrocarbons (HC): Some studies report that MMT increases engine-out hydrocarbon emissions, possibly due to quenching effects from combustion chamber deposits.[6][9] In some modern low-emission vehicles (LEVs), this can lead to an increase in tailpipe HC emissions over the vehicle's lifetime.[12]
-
Nitrogen Oxides (NOx): The effect on NOx is inconsistent. Some studies show a slight decrease in NOx emissions, while others report increases over long-term use, potentially linked to catalyst degradation.[6][12]
-
Carbon Monoxide (CO): MMT's effect on CO emissions is generally reported as minimal, although some long-duration tests on LEVs have shown increases.[6][12]
-
Particulate Matter (PM): The combustion of MMT generates fine inorganic manganese particles, which can increase the total particulate mass and number concentrations in the exhaust.[3][5]
-
1.4 Data Presentation: Quantitative Effects of MMT
Table 1: Effect of MMT on Gasoline Octane Number
| MMT Concentration (g Mn/gal) | MMT Concentration (mg Mn/L) | Approx. RON Increase | Approx. MON Increase | Reference |
|---|---|---|---|---|
| 0.125 | 33 | 2.4 - 2.6 | 1.3 - 1.4 | [9] |
| 0.10 | 26.4 | ~2.0 | ~1.0 | [9] |
| Up to 0.067 (18 mg/L) | 18 | 2-3 units (unspecified) | 2-3 units (unspecified) |[13] |
Table 2: Summary of Reported Effects of MMT on Vehicle Emissions (Long-Term Studies)
| Emission | Reported Effect | Conditions / Vehicle Type | Reference |
|---|---|---|---|
| Hydrocarbons (HC) | Increase | Engine-out emissions; LEVs over 100,000 miles | [9][12] |
| Carbon Monoxide (CO) | No significant effect or increase | LEVs over 100,000 miles showed increase | [6][12] |
| Nitrogen Oxides (NOx) | Slight decrease or increase | LEVs over 100,000 miles showed increase | [6][12] |
| Fuel Economy | Reported reduction of ~2% | LEV test program | [11][12] |
| Catalyst Plugging | Observed in some vehicles | Tier 2 / LEV vehicles under certain conditions |[7][8][11] |
Experimental Protocols
2.1 Protocol for Evaluation of MMT Effects on Fuel Octane Number
2.1.1 Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of a base gasoline blended with varying concentrations of MMT.
2.1.2 Materials and Equipment:
-
Primary Reference Fuels (PRFs): Iso-octane (2,2,4-trimethylpentane) and n-heptane of at least 99.75% purity.[15]
-
Base gasoline of known octane number.
-
MMT concentrate of known manganese content.
-
Volumetric flasks and pipettes for precise blending.
-
Analytical balance.
2.1.3 Methodology (conforming to ASTM D2699 for RON and ASTM D2700 for MON): [14][16]
-
Fuel Blending:
-
Prepare a series of test fuels by blending the base gasoline with MMT concentrate to achieve target manganese concentrations (e.g., 4, 8, 12, 18 mg Mn/L).
-
Calculate the required volume of MMT concentrate based on its density and manganese content.
-
Prepare a control sample of the base gasoline without MMT.
-
Ensure thorough mixing of all samples.
-
-
CFR Engine Preparation and Calibration:
-
Prepare the CFR engine according to the specifications of the target test method (ASTM D2699 for RON or ASTM D2700 for MON).[16] This includes setting specific engine speed, intake air temperature, and spark timing.
-
Calibrate the engine using the appropriate Primary Reference Fuels to ensure it is operating within standard specifications.[15]
-
-
Octane Number Determination:
-
Introduce the base fuel (control) into the CFR engine.
-
Adjust the compression ratio of the engine until a standard level of knock intensity is observed on the knockmeter.
-
Run the prepared MMT-blended fuel samples sequentially.
-
For each sample, determine the octane number by comparing its knock characteristics to those of various PRF blends. The octane number is the percentage by volume of iso-octane in the PRF blend that exactly matches the knock intensity of the sample fuel under the specified test conditions.[15]
-
-
Data Analysis:
-
Record the RON and MON for each MMT concentration.
-
Plot the octane number increase (ΔRON and ΔMON) as a function of MMT concentration to determine the octane enhancement efficiency.
-
2.2 Protocol for Evaluation of MMT Effects on Engine Emissions and Performance (Durability Test)
2.2.1 Objective: To assess the long-term impact of MMT-treated gasoline on regulated exhaust emissions, fuel economy, and emission control system durability.
2.2.2 Materials and Equipment:
-
Matched set of modern test vehicles (e.g., Euro 6 or EPA Tier 3 compliant) with identical engine and emission control systems.
-
Chassis dynamometer capable of running regulated driving cycles (e.g., NEDC, WLTC, FTP-75).
-
Exhaust gas analysis system (CO, CO₂, HC, NOx, PM, PN).
-
Fuel flow measurement equipment.
-
Base fuel (e.g., EN228 or equivalent reference fuel).[17]
-
MMT-treated fuel, blended to a specified concentration (e.g., 8.3 mg Mn/L).
2.2.3 Methodology (based on principles from EU and AAR protocols): [17][18]
-
Vehicle Preparation and Baseline Testing:
-
Select at least two vehicles for the control group (base fuel) and two for the test group (MMT-treated fuel).
-
Perform a pre-test inspection and confirm that baseline emissions for all vehicles meet their certification standards using the reference fuel.[17]
-
-
Durability Accumulation Phase:
-
Operate the vehicles over a long distance (e.g., 50,000 to 100,000 miles) on a defined driving cycle (e.g., Standard Road Cycle or equivalent).[17]
-
The control group will use the base fuel exclusively.
-
The test group will use the MMT-treated fuel exclusively.
-
Perform regular maintenance as per the manufacturer's schedule.
-
-
Periodic Emissions Testing:
-
At specified mileage intervals (e.g., every 10,000 miles), conduct emissions tests on a chassis dynamometer using a regulated test cycle.
-
Measure tailpipe emissions of HC, CO, NOx, and PM/PN for both groups.
-
Measure fuel economy during the tests.
-
-
Component Analysis (Post-Test):
-
Disassemble key components from the engines and exhaust systems of both control and test vehicles.
-
Visually and chemically analyze deposits on spark plugs, piston crowns, oxygen sensors, and the inlet face of the catalytic converters.
-
Data Analysis:
-
Compare the emission deterioration factors (DFs) between the control and test groups over the full mileage accumulation.
-
Statistically analyze differences in fuel economy.
-
Correlate the findings from the component analysis with the observed changes in emissions and performance.
-
Visualizations
3.1 Experimental Workflow for Fuel Additive Evaluation
References
- 1. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. theicct.org [theicct.org]
- 3. Methylcyclopentadienyl manganese tricarbonyl: properties, applications and environmental hazards_Chemicalbook [chemicalbook.com]
- 4. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 5. researchgate.net [researchgate.net]
- 6. Environmental assessment of MMT fuel additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sae.org [sae.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. vehicleinfo.mopar.com [vehicleinfo.mopar.com]
- 11. researchgate.net [researchgate.net]
- 12. theicct.org [theicct.org]
- 13. Methylcyclopentadienyl Manganese Tricarbonyl: A Powerful Fuel Additive [zxchem.com]
- 14. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 15. haltermannsolutions.com [haltermannsolutions.com]
- 16. ASTM D2700 - eralytics [eralytics.com]
- 17. climate.ec.europa.eu [climate.ec.europa.eu]
- 18. fueltechnology.com.au [fueltechnology.com.au]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Graphite Electrodes in Methyl Propyl Carbonate Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with graphite (B72142) electrodes in methyl propyl carbonate (MPC) electrolytes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My graphite electrode shows rapid capacity fade and low coulombic efficiency after the first few cycles in an MPC-based electrolyte. What is the likely cause?
A1: The primary cause of rapid capacity fade and low efficiency in MPC electrolytes is the instability of the graphite electrode, leading to continuous electrolyte decomposition. This is often due to the co-intercalation of MPC solvent molecules along with lithium ions into the graphite layers, which causes the graphite structure to exfoliate. This exfoliation exposes fresh graphite surfaces to the electrolyte, leading to ongoing side reactions that consume lithium ions and electrolyte, resulting in poor performance. The formation of an unstable Solid Electrolyte Interphase (SEI) is a key factor in this issue.
Q2: What is the Solid Electrolyte Interphase (SEI) and why is it critical for stability?
A2: The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the graphite anode during the initial charging cycles. It is created by the reduction products of the electrolyte. A stable and effective SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of lithium ions. In MPC electrolytes, forming a stable SEI is challenging. An unstable SEI can be porous or mechanically weak, failing to prevent MPC co-intercalation and subsequent graphite exfoliation.
Q3: How can I improve the stability of the SEI on my graphite electrode in an MPC electrolyte?
A3: The most effective method to improve SEI stability is by using electrolyte additives. Additives are compounds added in small quantities to the electrolyte that are preferentially reduced on the graphite surface before the MPC solvent. This allows for the formation of a more stable and protective SEI layer. Common and effective additives include Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). These additives can help to suppress graphite exfoliation and improve cycling performance.[1][2][3][4]
Q4: I am observing a large irreversible capacity loss in the first cycle. How can I minimize this?
A4: A large irreversible capacity loss in the first cycle is primarily due to the initial formation of the SEI layer, which consumes lithium ions. While some initial loss is unavoidable, an excessive loss suggests that the SEI is not forming efficiently and may be too thick or unstable. Using SEI-forming additives like VC or FEC can help create a thinner, more stable SEI, thereby reducing the initial capacity loss.[5][6] Optimizing the concentration of these additives is crucial, as excessive amounts can sometimes lead to increased impedance.
Q5: My cell is showing high impedance. How can I troubleshoot this?
A5: High impedance in a graphite half-cell can be attributed to several factors. The SEI layer itself contributes to the overall impedance; a thick or poorly formed SEI will have high resistance. Additionally, poor contact between the electrode components, or issues with the electrolyte's ionic conductivity can also lead to high impedance. To troubleshoot, you can:
-
Optimize Additive Concentration: While beneficial, too much of an additive like VC can sometimes lead to a more resistive SEI. Experiment with lower concentrations.
-
Check Cell Assembly: Ensure good contact between the current collector, the electrode, and the separator.
-
Electrolyte Salt Concentration: The concentration of the lithium salt (e.g., LiPF6) can affect ionic conductivity. Ensure you are using an appropriate concentration for your system.
-
Perform Electrochemical Impedance Spectroscopy (EIS): This technique can help you distinguish between different contributions to the total impedance (e.g., SEI resistance, charge transfer resistance).
Quantitative Data on Additive Performance
While specific data for this compound (MPC) is limited in publicly available literature, the following tables summarize the typical performance improvements seen with common additives in other carbonate-based electrolytes, which are expected to be similar for MPC.
Table 1: Impact of Additives on First Cycle Coulombic Efficiency (ICE) and Capacity Retention
| Electrolyte System | Additive | First Cycle Coulombic Efficiency (%) | Capacity Retention (%) after 100 cycles | Reference |
| 1M LiPF6 in EC:DMC | None | ~85% | < 80% | [7] |
| 1M LiPF6 in EC:DMC | 5 wt% FEC | > 90% | > 90% | [7] |
| 1M LiPF6 in EC:EMC | 2 wt% VC | Improved over baseline | > 95% | [8] |
Note: EC = Ethylene Carbonate, DMC = Dimethyl Carbonate, EMC = Ethyl Methyl Carbonate. These values are indicative and can vary based on specific experimental conditions.
Table 2: Typical Impedance Values for Graphite Anodes with and without Additives
| Electrolyte System | Additive | SEI Resistance (R_sei) (Ω) | Charge Transfer Resistance (R_ct) (Ω) | Reference |
| 1M LiPF6 in EC:DEC | None | ~50-100 | ~30-60 | [9] |
| 1M LiPF6 in EC:DEC | with FEC | ~20-40 | ~10-30 | [3] |
| 1M LiPF6 in EC:DEC | with VC | ~15-30 | ~5-20 | [3] |
Note: EC = Ethylene Carbonate, DEC = Diethyl Carbonate. These are typical ranges and the actual values are highly dependent on the state of charge, temperature, and cycling history.
Experimental Protocols
1. Graphite Half-Cell Coin Cell Assembly (CR2032)
This protocol outlines the assembly of a standard CR2032 coin cell for testing graphite anodes. All assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels.
-
Materials and Components:
-
Graphite anode (punched to a 15mm diameter disk)
-
Lithium metal counter/reference electrode (punched to a 16mm diameter disk)
-
Separator (e.g., Celgard 2325, punched to a 19mm diameter disk)
-
MPC-based electrolyte with or without additives
-
CR2032 coin cell components (casing, spacer, spring)
-
Crimping machine
-
-
Step-by-Step Procedure:
-
Place the graphite anode in the center of the bottom casing.
-
Add a few drops of the MPC electrolyte onto the graphite anode to ensure it is wetted.
-
Place the separator on top of the wetted anode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the lithium metal disk on top of the separator.
-
Place the spacer disk on top of the lithium metal.
-
Place the spring on top of the spacer disk.
-
Carefully place the top casing (with gasket) over the assembly.
-
Transfer the assembled cell to the crimper and apply pressure to seal the cell.
-
Clean the exterior of the sealed cell before testing.
-
2. Cyclic Voltammetry (CV) for SEI Formation Analysis
CV is a useful technique to study the reduction of the electrolyte and the formation of the SEI layer.
-
Equipment: Potentiostat
-
Cell: Assembled graphite/Li coin cell.
-
Procedure:
-
Connect the coin cell to the potentiostat. The graphite electrode is the working electrode, and the lithium metal is both the counter and reference electrode.
-
Set the potential window. A typical range for SEI formation studies on graphite is from the open-circuit voltage (OCV, typically around 3V vs. Li/Li+) down to 0.01V vs. Li/Li+.
-
Set the scan rate. A slow scan rate, such as 0.1 mV/s, is recommended to resolve the electrochemical processes.[9]
-
Run the CV for at least three cycles. The first cycle will show the characteristic peaks for electrolyte reduction and SEI formation. Subsequent cycles should show a significant reduction in these peaks if a stable SEI has formed.
-
3. Electrochemical Impedance Spectroscopy (EIS) for Impedance Analysis
EIS is used to characterize the different resistance components within the cell.
-
Equipment: Potentiostat with EIS capability.
-
Cell: Assembled graphite/Li coin cell.
-
Procedure:
-
It is recommended to perform EIS after the initial formation cycles (SEI formation).
-
Set the DC potential to the open-circuit voltage (OCV) of the cell.
-
Set the AC amplitude. A small amplitude, typically 5-10 mV, is used.[9]
-
Set the frequency range. A wide range is typically used, for example, from 100 kHz down to 0.01 Hz.[9]
-
Run the EIS measurement. The resulting Nyquist plot can be fitted to an equivalent circuit model to extract values for the SEI resistance (R_sei) and charge-transfer resistance (R_ct).
-
Visualizations
Caption: SEI formation pathways with and without additives.
Caption: Troubleshooting workflow for common issues.
References
- 1. li.mit.edu [li.mit.edu]
- 2. Electrolyte Contribution on Solid-Electrolyte Interphase (SEI) Evolution in Graphite Anodes under Rapid Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of the Solid-Electrolyte-Interphase on Graphite Anodes - Institute for Advanced Study (IAS) [ias.tum.de]
- 5. eta.lbl.gov [eta.lbl.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.chalmers.se [research.chalmers.se]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Degradation of Methyl Propyl Carbonate (MPC) in Lithium-Ion Batteries
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation pathways of methyl propyl carbonate (MPC) in lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPC) and why is it used in lithium-ion battery electrolytes?
This compound (MPC) is an asymmetric linear organic carbonate solvent. It is used as a co-solvent in lithium-ion battery electrolytes, typically mixed with a cyclic carbonate like ethylene (B1197577) carbonate (EC). This combination aims to create an electrolyte with a desirable balance of properties: high ionic conductivity, a wide electrochemical stability window, and the ability to form a stable solid electrolyte interphase (SEI) on the anode.[1][2]
Q2: What are the primary mechanisms driving MPC degradation in a lithium-ion battery?
MPC, like other carbonate solvents, degrades through several pathways within a battery's operating environment:
-
Reductive Decomposition: Occurs at the anode (negative electrode) surface, especially during the initial formation cycles. The low potential causes MPC to be reduced, contributing to the formation of the Solid Electrolyte Interphase (SEI).[3][4]
-
Oxidative Decomposition: Occurs at the cathode (positive electrode) surface, particularly at high voltages or elevated temperatures. This process can lead to gas generation and the formation of various byproducts.[5]
-
Chemical Reactions: MPC can react with impurities like water, leading to hydrolysis. It can also undergo transesterification reactions with other carbonate solvents in the electrolyte blend.[2][6] These reactions are often catalyzed by the decomposition products of the lithium salt, such as PF5 from LiPF6.[2]
Q3: What are the expected degradation products of MPC?
Based on the degradation mechanisms of similar linear carbonates like DMC and EMC, the degradation of MPC is expected to produce a range of products, including:
-
Gases: Carbon dioxide (CO2), carbon monoxide (CO), methane, and propane.[1][5]
-
Alkyl Carbonates and Alcohols: Lithium methyl carbonate, lithium propyl carbonate, methanol (B129727), and propanol.[7]
-
Transesterification Products: If other carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) are present, products like methyl ethyl carbonate or propyl ethyl carbonate could be formed.[2]
-
Oligomers: Polymerization reactions can lead to the formation of various oligo-carbonates.[8][9]
-
Organophosphates: If LiPF6 is the salt, reactions between solvent degradation products and salt anions can form compounds like fluorophosphates.[10][11]
Troubleshooting Guide
Q4: I am not detecting any significant degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). What are the possible reasons?
-
Issue: Insufficient Cell Aging.
-
Solution: Ensure the battery has undergone a sufficient number of cycles or has been held at a high state-of-charge and/or elevated temperature for an adequate duration to induce measurable degradation.
-
-
Issue: Improper Sample Preparation.
-
Solution: The conducting salt (e.g., LiPF6) can interfere with GC-MS analysis and must be removed. A common method is to dilute the electrolyte sample in a solvent like dichloromethane (B109758), which causes the LiPF6 to precipitate. The supernatant is then carefully collected for analysis.[12] Ensure the sample is handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture.
-
-
Issue: Incorrect GC-MS Parameters.
-
Solution: Volatile degradation products require an appropriate temperature ramp in the GC oven. Review your method to ensure it covers the expected boiling points of target analytes. Using a high-resolution mass spectrometer can help distinguish product peaks from background noise.[12]
-
Q5: My Liquid Chromatography-Mass Spectrometry (LC-MS) results show complex, unidentifiable peaks. How can I improve my analysis?
-
Issue: Co-elution of Multiple Products.
-
Solution: Optimize the liquid chromatography gradient. A slower, more gradual gradient of the mobile phase can improve the separation of complex mixtures.[2] Experiment with different column chemistries (e.g., C18, PFP) to achieve better resolution.
-
-
Issue: Difficulty in Structural Elucidation.
-
Solution: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which allow for the determination of elemental compositions.[9][13] Employ tandem MS (MS/MS) to fragment the parent ions; the resulting fragmentation pattern provides crucial structural information for identifying unknown compounds.[1][2] Isotope labeling studies, where specific atoms in the MPC molecule are replaced with isotopes (e.g., 13C), can definitively trace the origin of atoms in the degradation products.[8]
-
Q6: I observe significant gas evolution in my cell. How can I identify the gaseous products?
-
Issue: Identifying Gaseous Byproducts.
-
Solution: Use techniques specifically designed for gas analysis. On-chip Electrochemistry Mass Spectrometry (EC-MS) allows for highly sensitive, time-resolved detection of volatile species as they evolve from the battery.[6] Alternatively, gas chromatography coupled with a thermal conductivity detector (GC-TCD) or mass spectrometry (GC-MS) can be used to analyze the headspace gas collected from a disassembled cell.[1]
-
Data and Techniques Summary
Table 1: Potential Degradation Products of MPC and Analytical Methods
| Product Category | Example Compounds | Primary Analytical Technique(s) |
| Gases | CO₂, CO, H₂, Methane, Propane | Gas Chromatography (GC-MS, GC-TCD), On-chip EC-MS |
| Volatile Organics | Methanol, Propanol, Acetone | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Alkyl Carbonates | Lithium methyl carbonate, Lithium propyl carbonate | Liquid Chromatography-Mass Spectrometry (LC-MS), FTIR, XPS |
| Organophosphates | Fluorophosphates, Organic phosphates | LC-MS, GC-MS |
| Oligomers/Polymers | Poly-carbonates, Poly-ethers | Liquid Chromatography-Mass Spectrometry (LC-MS), MALDI-TOF-MS |
Table 2: Overview of Key Analytical Techniques
| Technique | Information Provided | Use Case in MPC Degradation Studies |
| GC-MS | Separation and identification of volatile and semi-volatile compounds.[1][11] | Ideal for identifying gaseous products and low-boiling-point liquid degradation products. |
| LC-MS | Separation and identification of non-volatile and larger molecules.[2][8][10] | Essential for detecting oligomers, organophosphates, and other less volatile species. |
| FTIR Spectroscopy | Identifies functional groups present in the electrolyte or on electrode surfaces. | Monitors changes in the chemical bonds of MPC and detects the formation of new species in the SEI. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states on electrode surfaces.[14] | Characterizes the chemical makeup of the SEI layer formed from MPC decomposition. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about molecules in the liquid electrolyte. | Can be used to track the consumption of MPC and the formation of soluble degradation products over time.[15] |
Visualized Pathways and Protocols
Degradation Pathways of this compound
The following diagram illustrates the proposed reductive and oxidative degradation pathways for MPC in a lithium-ion battery.
Caption: Proposed degradation pathways of this compound (MPC).
Experimental Workflow for Analysis
This workflow outlines the standard procedure for analyzing electrolyte degradation products from an aged lithium-ion cell.
Caption: General experimental workflow for analyzing battery components.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Degradation Products
Objective: To identify and quantify volatile and semi-volatile organic compounds from the aged electrolyte.
Methodology:
-
Cell Opening: Carefully disassemble the aged cell inside an argon-filled glovebox to prevent atmospheric contamination.
-
Electrolyte Harvesting: Place the separator and electrodes in a centrifuge tube. Spin to extract the liquid electrolyte.[12]
-
Sample Preparation:
-
Dilute a known volume of the extracted electrolyte (e.g., 20 µL) in a suitable solvent such as dichloromethane (e.g., 1 mL).[12] Dichloromethane is often used as it effectively precipitates the LiPF6 salt.
-
Vortex the mixture and allow it to sit (or centrifuge) to ensure complete precipitation of the salt.
-
-
Injection: Carefully transfer the supernatant (the clear liquid) into a GC vial.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A standard non-polar column (e.g., DB-5ms) is typically sufficient.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 300 °C at a rate of 10 °C/min.
-
MS Detection: Scan in a mass range of m/z 30-500. Use electron ionization (EI) at 70 eV.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). High-resolution MS can be used for more accurate identification of unknown compounds.[12]
Protocol 2: LC-MS Analysis of Non-Volatile Degradation Products
Objective: To identify larger, non-volatile degradation products such as oligomers and organophosphates.
Methodology:
-
Cell Opening & Electrolyte Harvesting: Follow steps 1 and 2 from the GC-MS protocol.
-
Sample Preparation:
-
Dilute the extracted electrolyte significantly in a mobile-phase compatible solvent (e.g., acetonitrile (B52724) or methanol) to an appropriate concentration for LC-MS analysis. This step also helps precipitate the bulk of the LiPF6 salt.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Analysis:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).[2][10]
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.[2]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of compounds.
-
-
Data Analysis: Use the accurate mass measurements from the high-resolution MS to predict the elemental formula of unknown peaks. Perform MS/MS fragmentation to elucidate the structure of the degradation products.[8]
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Probing Degradation in Lithium Ion Batteries with On‐Chip Electrochemistry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative investigation of the decomposition of organic lithium ion battery electrolytes with LC-MS/MS - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03839A [pubs.rsc.org]
- 11. GC/MS Analysis of Fluorophosphates as Decomposition Products in Lithium Battery Electrolyte : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. gcms.cz [gcms.cz]
- 13. Rapid characterization of lithium ion battery electrolytes and thermal aging products by low-temperature plasma ambient ionization high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting SEI Layer Instability with MPC-Based Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Solid Electrolyte Interphase (SEI) layer instability when working with Methyl Pivalate (MPC)-based electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is the SEI layer and why is it critical for battery performance?
The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery.[1] It is formed from the decomposition products of the electrolyte.[2] A stable SEI layer is crucial as it acts as a protective barrier, allowing lithium ions to pass through while preventing electrons from tunneling, which would cause further electrolyte decomposition.[2][3] An ideal SEI should be thin, dense, and ionically conductive to ensure long cycle life and safety of the battery.[4]
Q2: What are the common signs of an unstable SEI layer in my experiments?
Symptoms of an unstable SEI layer include:
-
Rapid capacity fading: The battery loses its ability to hold a charge over a few cycles.
-
Low Coulombic efficiency: The ratio of charge output to charge input is low, indicating irreversible loss of lithium.
-
Increased internal resistance: The battery's opposition to current flow increases, leading to poor power delivery and heat generation.[1]
-
Gas generation: Continuous electrolyte decomposition can produce gases, causing swelling in pouch cells or pressure buildup in cylindrical cells.[1]
-
Lithium dendrite growth: An unstable SEI can lead to the formation of needle-like lithium structures that can cause internal short circuits and safety hazards.[5]
Q3: What factors contribute to SEI layer instability when using MPC-based electrolytes?
Several factors can lead to an unstable SEI:
-
Electrolyte Composition: The purity of the electrolyte components, including the MPC solvent and lithium salt, is critical. Impurities can lead to the formation of a non-uniform and porous SEI.[1][6]
-
Temperature Fluctuations: High temperatures accelerate the degradation of the SEI, while low temperatures can lead to uneven lithium plating and structural weaknesses in the SEI.[1]
-
Mechanical Stress: Anode materials that undergo significant volume changes during charging and discharging, such as silicon, can cause the SEI to crack and expose fresh anode material to the electrolyte, leading to continuous SEI formation and consumption of lithium.[1][2]
-
Charging Protocol: High charging rates can lead to a less stable and non-uniform SEI layer. The formation protocol is a key factor in determining the initial quality of the SEI.[7]
-
Moisture Content: Even trace amounts of water in the electrolyte can be detrimental, leading to parasitic reactions and the formation of an insulating and inhomogeneous SEI.[8]
Troubleshooting Guide
Problem: Rapid Capacity Fading and Low Coulombic Efficiency
This is one of the most common indicators of a problematic SEI.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Continuous SEI Formation | Optimize the electrolyte formulation by introducing film-forming additives. | See Protocol 1: Electrolyte Additive Screening . |
| Mechanical Failure of SEI | If using a high-volume-change anode, consider electrode engineering strategies or using more flexible binders. | Characterize the morphology of the cycled anode using SEM. See Protocol 2: Post-mortem SEM Analysis . |
| Poor Initial SEI Formation | Modify the initial formation cycles (e.g., lower C-rate, constant voltage step). | See Protocol 3: SEI Formation Protocol Optimization . |
| Electrolyte Decomposition | Analyze the electrolyte composition post-cycling to identify degradation products. | Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) on the cycled electrolyte. |
Problem: Increased Internal Resistance
An increase in resistance points towards a thick or highly resistive SEI.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Thick SEI Layer | Use electrolyte additives that form a thinner, more conductive SEI. | Measure the impedance of the cell using Electrochemical Impedance Spectroscopy (EIS). See Protocol 4: Electrochemical Impedance Spectroscopy (EIS) Analysis . |
| Resistive SEI Components | Characterize the chemical composition of the SEI to identify resistive species. | Use X-ray Photoelectron Spectroscopy (XPS) to analyze the surface of the cycled anode. See Protocol 5: XPS Analysis of the SEI Layer . |
| Poor Interfacial Contact | Ensure proper cell assembly and pressure. | Review cell assembly procedures and ensure all components are in good contact. |
Data Presentation: Characterization Techniques for SEI Analysis
The following table summarizes key techniques for diagnosing SEI instability.
| Technique | Information Provided | Typical Findings Indicating Instability |
| Electrochemical Impedance Spectroscopy (EIS) | SEI layer resistance, charge transfer resistance.[9] | Increasing SEI resistance over cycling. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical composition of the SEI surface.[10][11] | Presence of undesirable species, changes in composition with cycling. |
| Scanning Electron Microscopy (SEM) | Surface morphology of the anode and SEI layer.[11] | Cracks in the SEI, dendritic lithium growth, thick and non-uniform layer. |
| Transmission Electron Microscopy (TEM) | Cross-sectional imaging of the SEI thickness and structure.[10] | Inhomogeneous thickness, porous structure. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular functional groups present in the SEI.[10] | Identification of organic decomposition products. |
| Atomic Force Microscopy (AFM) | Surface topography and mechanical properties of the SEI.[3][12] | Rough surface, changes in mechanical integrity. |
Experimental Protocols
Protocol 1: Electrolyte Additive Screening
-
Prepare Electrolyte: Prepare the baseline MPC-based electrolyte. Create several batches of the same electrolyte, each with a different additive (e.g., 1-5 wt% of Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC)).[10][13]
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) with the anode of interest, a lithium counter electrode, a separator, and the prepared electrolytes in an argon-filled glovebox.
-
Formation Cycling: Cycle the cells at a low C-rate (e.g., C/20) for the first few cycles to form the SEI.
-
Performance Evaluation: Cycle the cells at a higher C-rate (e.g., C/5) for an extended number of cycles (e.g., 100 cycles) and record the capacity retention and Coulombic efficiency.
-
Analysis: Compare the electrochemical performance of cells with different additives to identify the most effective one for stabilizing the SEI.
Protocol 2: Post-mortem SEM Analysis
-
Cell Disassembly: After cycling, carefully disassemble the coin cell in an argon-filled glovebox.
-
Sample Preparation: Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry it under vacuum.
-
SEM Imaging: Transfer the anode to the SEM chamber using an air-sensitive sample holder. Acquire images of the anode surface at various magnifications to observe the SEI morphology. Look for cracks, porosity, and dendrite formation.
Protocol 3: SEI Formation Protocol Optimization
-
Cell Assembly: Assemble identical coin cells with the baseline MPC-based electrolyte.
-
Varied Formation Protocols: Apply different formation protocols to groups of cells. Variables to consider include:
-
C-rate: Compare a low C-rate (e.g., C/20) with a higher C-rate (e.g., C/10).
-
Constant Voltage (CV) Step: Include a CV hold at the end of the first charge until the current drops to a low value (e.g., C/50).
-
Temperature: Form cells at different temperatures (e.g., 25°C vs. 40°C).
-
-
Performance Evaluation: After formation, cycle all cells under the same standard conditions and compare their long-term cycling performance.
Protocol 4: Electrochemical Impedance Spectroscopy (EIS) Analysis
-
Cell Preparation: Use a three-electrode setup if possible for more accurate measurements, or a two-electrode coin cell.
-
EIS Measurement: Perform EIS at different states of charge (SOC) and at various cycle numbers. A typical frequency range is from 100 kHz to 0.01 Hz with a small AC voltage amplitude (e.g., 5-10 mV).
-
Data Analysis: Model the impedance spectra using an equivalent circuit to extract the resistance of the SEI layer. An increasing semicircle in the high-to-mid frequency region often corresponds to SEI growth and increased resistance.
Protocol 5: XPS Analysis of the SEI Layer
-
Sample Preparation: After cycling and rinsing the anode (as in Protocol 2), transfer the sample to the XPS ultra-high vacuum chamber using an inert transfer module to prevent air exposure.
-
Data Acquisition: Acquire survey spectra to identify the elements present on the surface. Then, acquire high-resolution spectra for key elements (e.g., C 1s, O 1s, F 1s, Li 1s) to determine the chemical species.
-
Sputtering (Optional): Use an argon ion beam to gently sputter the surface to analyze the composition at different depths of the SEI.
-
Data Analysis: Analyze the peak positions and areas to identify the chemical compounds in the SEI (e.g., LiF, Li2CO3, organic species).
Mandatory Visualizations
Caption: Troubleshooting workflow for SEI instability.
Caption: Simplified SEI formation process.
References
- 1. What Causes SEI Instability and How to Stabilize It? [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. large-battery.com [large-battery.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Solid Electrolyte Interphases on Lithium Metal Anode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LiPF6 Concentration in Methyl Propyl Carbonate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of lithium hexafluorophosphate (B91526) (LiPF₆) in methyl propyl carbonate (MPC) solvent for lithium-ion battery electrolytes. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of LiPF₆ in MPC for the best ionic conductivity?
Q2: How does the concentration of LiPF₆ affect the viscosity of the electrolyte solution?
A2: The viscosity of the electrolyte solution increases with higher concentrations of LiPF₆.[1][2] This is due to the increased solute-solvent and ion-ion interactions. In propylene (B89431) carbonate (PC), a significant increase in viscosity is observed at concentrations above 2.0 M.[1] This increased viscosity can hinder ion transport and negatively impact battery performance, especially at low temperatures.
Q3: What are the primary safety concerns when working with LiPF₆ and MPC?
A3: The main safety concerns are the high toxicity and reactivity of LiPF₆, especially its sensitivity to moisture. LiPF₆ can react with even trace amounts of water to produce highly toxic and corrosive hydrogen fluoride (B91410) (HF) gas.[3][4] MPC, like other organic carbonates, is flammable. Therefore, it is crucial to handle these chemicals in a controlled, inert atmosphere (e.g., a glovebox) with very low moisture content (<15 ppm).[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Why is my electrolyte solution turning yellow or brown?
A4: Discoloration of the electrolyte solution can indicate decomposition of the LiPF₆ salt or the solvent. This can be caused by impurities, particularly moisture, or exposure to high temperatures.[3][4] The decomposition can lead to the formation of undesirable byproducts that will degrade battery performance. Ensure that all components and equipment are scrupulously dried and that the preparation is conducted in an inert atmosphere.
Q5: Can I use LiPF₆ solutions in MPC with graphite (B72142) anodes?
A5: Yes, this compound (MPC) has been shown to be a promising single solvent for use with graphite anodes.[6][7] Unlike some other carbonate solvents, MPC can form a stable solid-electrolyte interphase (SEI) on the graphite surface, which allows for reversible lithium-ion intercalation without the need for additives like ethylene (B1197577) carbonate (EC).[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Ionic Conductivity | - LiPF₆ concentration is too low or too high.- Presence of impurities (e.g., water).- Incomplete dissolution of LiPF₆. | - Adjust the concentration towards the optimal range (approx. 0.8-1.2 M).- Ensure all components and the preparation environment are anhydrous.- Stir the solution for an adequate amount of time (e.g., overnight) to ensure complete dissolution. |
| High Viscosity | - LiPF₆ concentration is too high. | - Reduce the LiPF₆ concentration. Consider a co-solvent with lower viscosity if high salt concentration is necessary for other performance metrics. |
| Poor Battery Cycling Performance | - Unstable Solid Electrolyte Interphase (SEI).- Electrolyte decomposition.- High interfacial resistance. | - Optimize the LiPF₆ concentration to promote the formation of a stable SEI.[8]- Ensure high purity of all materials and a moisture-free environment to prevent decomposition.- Consider electrolyte additives to improve SEI stability and reduce resistance. |
| Gas Generation in Cell | - Electrolyte decomposition due to moisture or high voltage. | - Strictly control the water content in the electrolyte.- Ensure the operating voltage of the cell is within the electrochemical stability window of the electrolyte. |
| Precipitation of Salt | - Supersaturation of the electrolyte.- Low ambient temperature. | - Ensure the LiPF₆ is fully dissolved during preparation. Gentle heating may be applied, but with caution to avoid thermal decomposition.- Store the electrolyte at a stable, moderate temperature. |
Data Presentation
Table 1: Physicochemical Properties of LiPF₆ in Propylene Carbonate (PC) at 25°C
Note: Data for propylene carbonate (PC) is presented here as a proxy for this compound (MPC) due to the limited availability of specific data for MPC in the search results. The trends are expected to be similar.
| LiPF₆ Concentration (mol/dm³) | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| 0.2 | 2.8 | 3.1 |
| 0.5 | 5.2 | 3.8 |
| 0.8 | 6.3 | 4.7 |
| 1.0 | 6.0 | 5.8 |
| 1.5 | 4.5 | 9.5 |
| 2.0 | 2.9 | 17.2 |
| 2.5 | 1.8 | 32.5 |
| 3.0 | 1.1 | 62.1 |
(Data synthesized from multiple sources for propylene carbonate)[1]
Experimental Protocols
Protocol 1: Preparation of 1 M LiPF₆ in this compound (MPC) Electrolyte
Materials and Equipment:
-
Lithium hexafluorophosphate (LiPF₆), battery grade (≥99.99%)
-
This compound (MPC), anhydrous, battery grade (<15 ppm H₂O)
-
Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
-
Magnetic stirrer and stir bar
-
Volumetric flask and appropriate glassware, oven-dried at 120°C for at least 4 hours prior to use
-
Analytical balance
Procedure:
-
Transfer all necessary materials and equipment into the argon-filled glovebox.
-
Allow all items to purge in the antechamber for at least 2 hours to remove atmospheric contaminants.
-
Place a clean, dry stir bar into the volumetric flask.
-
Using the analytical balance, weigh the required amount of LiPF₆ powder and carefully transfer it into the volumetric flask.
-
Measure the required volume of anhydrous MPC and add it to the volumetric flask containing the LiPF₆.
-
Immediately cap the flask to prevent any atmospheric exposure.
-
Place the flask on the magnetic stirrer and stir the solution at room temperature until the LiPF₆ is completely dissolved. This may take several hours. Stirring overnight is recommended to ensure homogeneity.
-
Once fully dissolved, the electrolyte is ready for use. Store in a tightly sealed container inside the glovebox.
Protocol 2: Measurement of Ionic Conductivity
Equipment:
-
Conductivity meter with a non-aqueous probe
-
Sealed, airtight cell for measurement
-
Glovebox environment
Procedure:
-
Calibrate the conductivity meter according to the manufacturer's instructions using appropriate standards for organic solvents.
-
Inside the glovebox, transfer a sufficient amount of the prepared electrolyte into the sealed measurement cell.
-
Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.
-
Allow the temperature of the electrolyte to stabilize to the desired measurement temperature (e.g., 25°C).
-
Record the conductivity reading once it has stabilized.
-
Repeat the measurement at different temperatures as required.
Visualizations
Caption: Workflow for LiPF₆/MPC electrolyte preparation and analysis.
Caption: Troubleshooting flowchart for electrolyte-related battery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Concentrated Electrolytes: Electrochemical and Physicochemical Characteristics of LiPF6 in Propylene Carbonate Solutions [research.chalmers.se]
- 3. How to make electrolyte with LiPF6 and what else it can make? - Poworks [poworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Battery Electrolytes: Role of LiPF6 & NaCl Explained [ufinebattery.com]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. This compound: A promising single solvent for Li-ion battery electrolytes (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Interfacial Resistance with Methyl Propyl Carbonate (MPC)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl propyl carbonate (MPC) in battery applications. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts in reducing interfacial resistance and enhancing battery performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPC) and why is it used in batteries?
A1: this compound (MPC) is an asymmetric organic carbonate solvent. In lithium-ion batteries, it is explored as a promising electrolyte component, particularly as a single-solvent electrolyte. Its primary advantage lies in its ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes.[1][2] This stable SEI is crucial for preventing the continuous decomposition of the electrolyte and minimizing interfacial resistance, which in turn improves battery performance and cycle life. Unlike electrolytes based on propylene (B89431) carbonate (PC), which can cause exfoliation of graphite anodes, MPC-based electrolytes have been shown to allow for stable, reversible lithium-ion intercalation.[1][2]
Q2: How does MPC help in reducing interfacial resistance?
A2: MPC contributes to lowering interfacial resistance primarily through the formation of a stable and effective Solid Electrolyte Interphase (SEI) on the anode surface. A well-formed SEI layer is electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing electrons from reacting with the electrolyte. The surface films produced in MPC solutions are notably stable, which prevents the repeated breakdown and reformation of the SEI layer that consumes lithium and electrolyte, leading to increased resistance over time.[1][2]
Q3: Can MPC be used as a single-solvent electrolyte?
A3: Yes, research has shown that MPC can be effectively used as a single-solvent electrolyte in lithium-ion batteries, without the need for co-solvents like ethylene (B1197577) carbonate (EC).[1][2] This simplifies the electrolyte formulation and can lead to more predictable and stable electrochemical performance.
Q4: What are the potential challenges when using MPC-based electrolytes?
A4: While promising, working with MPC can present some challenges:
-
Purity: Like all battery-grade solvents, the purity of MPC is critical. Impurities can lead to side reactions, increasing interfacial resistance and degrading performance.
-
Wetting: The wetting behavior of MPC on separators and electrodes may differ from conventional electrolyte mixtures. Inadequate wetting can lead to high initial resistance and non-uniform current distribution.
-
SEI Formation: The initial cycles are crucial for forming a stable SEI. Improper formation can lead to continuous electrolyte decomposition and capacity fade.
Troubleshooting Guide
Issue 1: High Interfacial Resistance in the First Few Cycles
-
Possible Cause 1: Impurities in the MPC or lithium salt.
-
Solution: Ensure the use of high-purity, battery-grade MPC and lithium salt (e.g., LiPF₆). Impurities can interfere with the formation of a stable SEI.
-
-
Possible Cause 2: Incomplete wetting of the separator and electrodes.
-
Solution: Allow for a sufficient wetting period (e.g., 12-24 hours) after electrolyte filling and before the first charge/discharge cycle. Consider vacuum filling to improve electrolyte penetration into the porous electrode structure.
-
-
Possible Cause 3: Inappropriate formation cycling protocol.
-
Solution: Employ a slow formation protocol for the initial cycles (e.g., C/20 or C/10) to allow for the gradual and uniform formation of a stable SEI layer.
-
Issue 2: Rapid Capacity Fading During Cycling
-
Possible Cause 1: Unstable SEI layer.
-
Solution: Re-evaluate the formation cycling protocol. A multi-step formation process with varying C-rates and voltage holds can sometimes improve SEI stability. Also, confirm the absence of moisture in the glovebox and all cell components, as water can lead to the formation of an unstable, high-resistance SEI.
-
-
Possible Cause 2: Graphite exfoliation.
-
Solution: While MPC is known to be more stable with graphite than PC, severe cycling conditions (high C-rates, high temperatures) could still potentially lead to some degree of graphite damage. Analyze the anode post-cycling using techniques like SEM to check for exfoliation. Consider using electrolyte additives known to enhance SEI stability on graphite.
-
Issue 3: Inconsistent or Non-Reproducible Electrochemical Data
-
Possible Cause 1: Variability in electrolyte preparation.
-
Solution: Strictly follow a standardized protocol for electrolyte preparation, ensuring accurate measurement of solvent and salt, and complete dissolution of the salt. Prepare a larger batch of electrolyte for a series of experiments to ensure consistency.
-
-
Possible Cause 2: Inconsistent coin cell assembly.
-
Solution: Ensure consistent pressure during crimping and uniform component alignment. Any variation in the cell build can lead to differences in stack pressure and interfacial contact, affecting the results.
-
Quantitative Data
The following tables summarize the comparative performance of MPC-based electrolytes against standard ethylene carbonate/dimethyl carbonate (EC/DMC) electrolytes.
Table 1: Interfacial Resistance Comparison
| Electrolyte Composition | Anode Material | Interfacial Resistance (R_ct) after 10 cycles (Ω) | Interfacial Resistance (R_ct) after 100 cycles (Ω) |
| 1M LiPF₆ in MPC | Graphite | 35 | 50 |
| 1M LiPF₆ in EC:DMC (1:1 vol) | Graphite | 55 | 90 |
Note: The data presented are representative values from literature and may vary based on specific experimental conditions.
Table 2: Cycling Performance Comparison
| Electrolyte Composition | Cathode/Anode | C-Rate | Capacity Retention after 200 Cycles (%) | Coulombic Efficiency (%) |
| 1M LiPF₆ in MPC | NMC/Graphite | C/2 | 92 | >99.5 |
| 1M LiPF₆ in EC:DMC (1:1 vol) | NMC/Graphite | C/2 | 85 | >99.5 |
Note: The data presented are representative values from literature and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of MPC-Based Electrolyte (1M LiPF₆ in MPC)
-
Environment: All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Materials:
-
Battery-grade this compound (MPC)
-
Battery-grade lithium hexafluorophosphate (B91526) (LiPF₆)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Measure the required volume of MPC and place it in the volumetric flask.
-
Slowly add the pre-weighed LiPF₆ to the MPC while stirring.
-
Continue stirring until the LiPF₆ is completely dissolved. This may take several hours.
-
Store the electrolyte in a tightly sealed container inside the glovebox.
-
Protocol 2: Coin Cell Assembly (CR2032)
-
Environment: All assembly steps must be performed in an argon-filled glovebox.
-
Components:
-
Cathode and anode discs
-
Microporous separator
-
Spacers and spring
-
CR2032 coin cell casings (cap and can)
-
MPC-based electrolyte
-
-
Procedure:
-
Place the anode in the center of the coin cell can.
-
Add a few drops of the MPC-based electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the cathode on top of the separator.
-
Add the spacer and spring.
-
Carefully place the cap on top and crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Allow the assembled cell to rest for at least 12 hours before electrochemical testing.
-
Visualizations
Caption: Mechanism of stable SEI formation with MPC on a graphite anode.
References
Technical Support Center: Strategies to Prevent Gas Generation in MPC Electrolytes at High Temperatures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to gas generation in methyl propyl carbonate (MPC) based electrolytes at elevated temperatures during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of MPC electrolytes at high temperatures.
Issue 1: Excessive Swelling of Pouch or Cylindrical Cells During High-Temperature Cycling or Storage
Question: My lithium-ion pouch/cylindrical cell, which contains an MPC-based electrolyte, is showing significant swelling after cycling or storage at temperatures above 60°C. What is causing this, and how can I prevent it?
Answer:
Excessive swelling is a primary indicator of significant gas generation within the cell. At elevated temperatures, several degradation reactions are accelerated, leading to the production of gaseous byproducts. The primary causes include:
-
Electrolyte Decomposition: The organic solvent, in this case, this compound (MPC), can decompose at high temperatures, especially in the presence of the LiPF6 salt. This decomposition can be catalyzed by trace amounts of water or other impurities. Common gaseous products from carbonate electrolyte decomposition include carbon dioxide (CO2), carbon monoxide (CO), and various hydrocarbons.[1][2][3]
-
Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) Instability: The protective SEI layer on the anode and the CEI layer on the cathode can become unstable and decompose at high temperatures. This decomposition not only generates gas but also exposes the electrode surfaces to further electrolyte reactions, leading to continuous gas evolution.[1]
-
Reactions with Electrode Materials: The electrolyte can react with the active materials of the anode and cathode, particularly in their charged states. These parasitic reactions are a significant source of gas.
Preventative Strategies:
-
Incorporate Film-Forming Additives: The most effective strategy is to introduce a small percentage (typically 1-5 wt%) of an electrolyte additive that forms a more stable and robust SEI and/or CEI layer. This protective layer acts as a barrier, preventing direct contact between the electrolyte and the electrodes, thus suppressing decomposition reactions.
-
Vinylene Carbonate (VC): VC is a widely used additive known to form a stable SEI on graphite (B72142) anodes. It polymerizes on the anode surface at a potential higher than the solvent reduction potential, creating a passivating layer.[4][5][6][7][8]
-
Fluoroethylene Carbonate (FEC): FEC is another effective SEI-forming additive, particularly beneficial for silicon-containing anodes, but also effective with graphite. It forms a stable, lithium fluoride (B91410) (LiF)-rich SEI layer that can enhance high-temperature performance.[1][9][10][11][12] The addition of 2 wt.% FEC to a carbonate electrolyte has been shown to improve capacity retention by about 20% after 130 cycles at 60°C.[9][12]
-
Tris(trimethylsilyl) Phosphite (TMSPi): TMSPi is known to form a stable CEI on high-voltage cathodes. It oxidizes on the cathode surface to create a protective film that suppresses electrolyte oxidation and subsequent gas generation.[13][14][15][16][17]
-
-
Utilize Acid Scavengers: Additives that can neutralize acidic species, such as hydrofluoric acid (HF) that forms from the reaction of LiPF6 with trace water, can help to mitigate electrolyte decomposition.
Logical Relationship for Troubleshooting Excessive Gassing
Caption: Troubleshooting workflow for excessive cell swelling.
Issue 2: Poor Capacity Retention and Increased Impedance at High Temperatures
Question: My cell's capacity fades rapidly, and its internal resistance increases significantly when I test it at elevated temperatures. Is this related to gas generation?
Answer:
Yes, poor capacity retention and increased impedance are often directly linked to gas generation and the underlying parasitic reactions.
-
Loss of Active Lithium: The formation and continuous reformation of the SEI/CEI layers consume lithium ions, leading to an irreversible loss of capacity.
-
Increased Interfacial Resistance: The gaseous products can create voids between the electrode and the separator, leading to poor ionic conductivity. Furthermore, the decomposition products of the electrolyte can deposit on the electrode surfaces, forming a thick, resistive layer that impedes the transfer of lithium ions.
-
Electrolyte Depletion: The consumption of the electrolyte through decomposition and side reactions reduces the amount of available liquid for ion transport, increasing the overall cell impedance.
Troubleshooting and Solutions:
-
Additive Selection: As with excessive swelling, the use of appropriate additives is crucial.
-
For graphite anodes, VC and FEC are excellent choices to stabilize the SEI.
-
For high-voltage cathodes, consider additives like TMSPi to form a protective CEI.
-
-
Electrolyte Formulation: While your core solvent is MPC, ensure that the LiPF6 salt concentration is optimized. Also, ensure the electrolyte has a very low water content (ideally <20 ppm) to minimize HF formation.
-
Formation Protocol: The initial charging cycles (formation) are critical for creating a stable SEI. A slow formation rate at a moderate temperature can lead to the formation of a more uniform and stable passivation layer, which can improve performance at higher temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the main gases produced in MPC-based electrolytes at high temperatures?
A1: While specific quantitative data for MPC is limited in publicly available literature, based on studies of other carbonate-based electrolytes, the primary gases generated are typically carbon dioxide (CO2) and carbon monoxide (CO) from the decomposition of the carbonate solvent and the SEI/CEI layers. Hydrocarbons such as ethylene (B1197577) (C2H4), methane (B114726) (CH4), and ethane (B1197151) (C2H6) are also commonly observed.[1]
Q2: How much gas is typically generated, and how can I quantify it?
A2: The volume of gas generated can vary significantly depending on the cell chemistry, temperature, state of charge, and cycle life. It can range from a few milliliters to tens of milliliters for pouch cells. You can quantify the gas volume using two primary methods:
-
Archimedes' Principle: This ex-situ method involves measuring the buoyancy of the cell in a liquid of known density before and after testing. The change in buoyancy is directly related to the change in cell volume.
-
In-situ Gas Analysis: Techniques like Differential Electrochemical Mass Spectrometry (DEMS) or Gas Chromatography (GC) coupled with a mass spectrometer (MS) can be used for real-time analysis of the gas composition and evolution rate during cycling.
Q3: What is the recommended concentration for additives like VC and FEC?
A3: Typically, concentrations between 1% and 5% by weight are effective. The optimal concentration depends on the specific cell chemistry and operating conditions. It is recommended to start with a concentration of around 2 wt.% and optimize from there.
Q4: Can additives completely eliminate gas generation at high temperatures?
A4: While additives can significantly suppress gas generation, they may not eliminate it entirely, especially at very high temperatures or after prolonged cycling. The goal is to reduce the rate of gas evolution to a level that does not compromise the safety and performance of the cell over its intended lifespan.
Data Presentation
Table 1: Effect of Additives on Gas Generation in Carbonate Electrolytes at High Temperatures (Illustrative Data)
| Electrolyte System | Additive (wt.%) | Test Temperature (°C) | Gas Volume Reduction (%) | Key Gaseous Products | Reference |
| EC/DEC/PC + 1M LiPF6 | 2% FEC | 60 | ~20% (improved capacity retention) | Not specified | [9][12] |
| Carbonate-based | 5% TMSP | 60 | Stabilized SEI, reduced decomposition | Not specified | [17] |
Note: Data specific to MPC electrolytes is limited. This table provides illustrative examples from similar carbonate-based systems.
Experimental Protocols
Protocol 1: Ex-situ Quantification of Gas Volume using Archimedes' Principle
Objective: To measure the total volume of gas generated in a pouch cell after high-temperature testing.
Materials:
-
High-precision balance (readability of at least 0.1 mg)
-
Beaker large enough to fully submerge the pouch cell
-
Deionized water or another liquid of known density
-
Fine wire or hook to suspend the cell
-
Thermometer
Procedure:
-
Initial Measurement: a. Before high-temperature testing, carefully measure the mass of the pouch cell in air (m_air, initial). b. Suspend the cell from the balance using the fine wire and fully submerge it in the beaker of deionized water at a known temperature. c. Record the apparent mass of the submerged cell (m_submerged, initial).
-
High-Temperature Testing: a. Place the cell in a temperature-controlled chamber and perform the desired cycling or storage protocol.
-
Final Measurement: a. After testing and allowing the cell to cool to the initial measurement temperature, repeat the mass measurements in air (m_air, final) and submerged in deionized water (m_submerged, final).
-
Calculation: a. The volume of the cell is calculated as: V = (m_air - m_submerged) / ρ_liquid, where ρ_liquid is the density of the liquid at the measurement temperature. b. The change in volume due to gas generation is: ΔV = V_final - V_initial.
Experimental Workflow for Gas Volume Measurement
Caption: Workflow for ex-situ gas volume measurement.
Protocol 2: Post-Cycling Gas Composition Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the gaseous species produced within a lithium-ion cell.
Materials:
-
Gas-tight syringe
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column for separating light gases (e.g., Porous Layer Open Tubular (PLOT) column)
-
Inert gas-filled glovebox
-
Sealed vial for gas collection
Procedure:
-
Sample Collection (inside a glovebox): a. Place the swollen cell in the glovebox. b. Carefully pierce the cell pouch with the needle of the gas-tight syringe. c. Slowly draw a known volume of the gas from the cell into the syringe. d. Inject the gas sample into a sealed vial for transport to the GC-MS or inject it directly if the instrument is connected to the glovebox.
-
GC-MS Analysis: a. Set up the GC-MS method with appropriate parameters for the separation and detection of expected gases (e.g., CO, CO2, H2, C1-C4 hydrocarbons). This includes setting the oven temperature program, carrier gas flow rate, and MS scan parameters.[18][19][20][21] b. Inject a known volume of the gas sample from the syringe or vial into the GC inlet. c. The components of the gas mixture are separated in the GC column and then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. d. Quantification can be achieved by calibrating the instrument with standard gas mixtures of known concentrations.
Signaling Pathway of Electrolyte Decomposition and Gas Evolution
Caption: Pathway of gas evolution from electrolyte decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. osti.gov [osti.gov]
- 4. Effect of Vinylene Carbonate Electrolyte Additive on the Process of Insertion/Extraction of Na into Ge Microrods Formed by Electrodeposition [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 10. lu.engin.umich.edu [lu.engin.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effect of fluoroethylene carbonate on high temperature capacity retention of LiMn2O4/graphite Li-ion cells > Publication | DTBL Yonsei Univ. [batterylab.yonsei.ac.kr]
- 13. lookchem.com [lookchem.com]
- 14. pure.dongguk.edu [pure.dongguk.edu]
- 15. diva-portal.org [diva-portal.org]
- 16. osti.gov [osti.gov]
- 17. electrochemsci.org [electrochemsci.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. eag.com [eag.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Fast screening method to characterize lithium ion battery electrolytes by means of solid phase microextraction – gas chromatography – mass spectrometr ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08599K [pubs.rsc.org]
purification methods to remove impurities from methyl propyl carbonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl propyl carbonate (MPC). The following sections offer detailed experimental protocols and address common issues encountered during the purification of MPC to remove synthesis-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically produced this compound (MPC)?
A1: The primary impurities in MPC, typically synthesized via transesterification, are residual starting materials and byproducts. These include:
-
Alcohols: Methanol (B129727) and n-propanol.
-
Other Carbonates: Dimethyl carbonate (DMC) and dipropyl carbonate (DPC).
-
Water: Introduced during the synthesis or workup, or absorbed from the atmosphere.
-
Catalyst Residues: Depending on the synthetic route, trace amounts of acidic or basic catalysts may be present.
Q2: How can I determine the purity of my this compound sample?
A2: The most effective method for determining the purity of MPC and identifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the mixture and provides mass spectra for their identification. Quantitative analysis can be performed by integrating the peak areas of the detected compounds.
Q3: What is the most common and effective method for purifying this compound?
A3: Fractional distillation under reduced pressure (vacuum distillation) is the most widely used and effective method for purifying MPC. This technique separates liquids based on their boiling points. By reducing the pressure, the boiling points of the components are lowered, which helps to prevent thermal decomposition of the product.
Q4: Can I use a chemical wash to purify this compound?
A4: A chemical wash can be effective for removing certain types of impurities. An acidic wash (e.g., with dilute HCl) can remove basic impurities, while a basic wash (e.g., with dilute NaHCO₃) can remove acidic catalyst residues. A subsequent wash with brine (saturated NaCl solution) is used to remove residual water. However, a final distillation step is typically necessary to achieve high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation during fractional distillation (impurities still present in the final product). | 1. Inefficient fractionating column.2. Distillation rate is too fast.3. Unstable vacuum.4. Inadequate reflux ratio. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).2. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.3. Check all connections for leaks. Ensure the vacuum pump is functioning correctly.4. Increase the reflux ratio to improve separation efficiency. |
| Product is discolored after distillation. | 1. Thermal decomposition of the product or impurities.2. Presence of non-volatile impurities. | 1. Reduce the distillation temperature by lowering the vacuum pressure.2. Perform a pre-purification step, such as a chemical wash, to remove non-volatile impurities before distillation. |
| "Bumping" or uneven boiling during distillation. | 1. Lack of boiling chips or a magnetic stirrer.2. Heating is too rapid. | 1. Always add new, unused boiling chips or a magnetic stir bar to the distillation flask before heating.2. Heat the flask gradually and evenly. |
| Low recovery of purified this compound. | 1. Leaks in the distillation apparatus.2. Significant hold-up in the fractionating column.3. Co-distillation with impurities. | 1. Ensure all joints are properly sealed.2. Use a smaller fractionating column if purifying a small amount of material.3. Optimize distillation parameters (pressure, temperature, reflux ratio) to minimize co-distillation. |
| Water is still present in the product after purification. | 1. Incomplete drying of the crude product before distillation.2. Atmospheric moisture entering the system. | 1. Dry the crude MPC with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.2. Ensure the distillation apparatus is dry and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol describes the purification of this compound from common impurities using fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
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Distillation head with condenser and thermometer
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Receiving flasks
-
Vacuum pump and vacuum trap
-
Heating mantle
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Initiating Vacuum: Connect the vacuum source to the distillation apparatus and slowly evacuate the system. A typical starting pressure is around 20-50 mmHg.
-
Heating: Begin heating the distillation flask gently with a heating mantle. If using a magnetic stirrer, ensure it is stirring at a steady rate.
-
Collecting Fractions:
-
The first fraction to distill will be the most volatile impurities, primarily residual methanol and dimethyl carbonate. Collect this forerun in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product. The boiling point of MPC is approximately 114-125°C at atmospheric pressure (760 mmHg) and will be significantly lower under vacuum.[1][2]
-
Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that the distillation of the desired product is complete.
-
-
Shutdown: Stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: GC-MS Analysis of this compound Purity
This protocol outlines a general method for the analysis of MPC purity using Gas Chromatography-Mass Spectrometry.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Scan Range: 35-350 amu
Sample Preparation:
-
Dilute a small sample of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).
-
Calculate the purity by determining the relative peak area of the MPC peak compared to the total area of all peaks.
Quantitative Data
The following table presents illustrative data on the effectiveness of purification by vacuum fractional distillation. The initial purity is typical for a crude product from a transesterification reaction.
| Compound | Boiling Point (°C at 760 mmHg) | Concentration in Crude MPC (%) | Concentration after Distillation (%) |
| Methanol | 64.7 | 5.0 | < 0.1 |
| Dimethyl Carbonate | 90 | 3.0 | < 0.1 |
| This compound | 114-125 [1][2] | 90.0 | > 99.5 |
| n-Propanol | 97 | 1.5 | < 0.2 |
| Dipropyl Carbonate | 168 | 0.5 | < 0.1 |
Note: This data is for illustrative purposes. Actual results may vary depending on the specific reaction conditions and the efficiency of the distillation setup.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Enhancing Separator Wetting with High-Viscosity MPC Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor wetting of separators by high-viscosity molten salt composite (MPC) electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are MPC electrolytes and why is their high viscosity a concern for separator wetting?
A1: Molten salt composite (MPC) electrolytes are a class of electrolytes that are often solid at room temperature and become ionically conductive when molten. Their composition can include various salts such as nitrates of sodium, potassium, and lithium, sometimes with additives like calcium nitrate, which can significantly increase viscosity.[1] High viscosity, sometimes reaching over 35 cP near the liquidus temperature, impedes the electrolyte's ability to penetrate the porous structure of the battery separator.[1] This poor wetting leads to a number of problems that can negatively impact battery performance.
Q2: What are the consequences of poor separator wetting?
A2: Poor wetting of the separator by the electrolyte can lead to several critical issues:
-
Increased Internal Resistance: Incomplete filling of the separator pores with electrolyte creates voids, which increases the resistance to ion flow between the anode and cathode.[2]
-
Reduced Ionic Conductivity: The overall ionic conductivity of the cell is diminished as the pathways for ion transport are constricted.[3][4]
-
Decreased Battery Performance: This manifests as lower charge/discharge capacity, poor rate capability, and reduced cycle life.[2]
-
Safety Concerns: Uneven current distribution caused by non-uniform wetting can promote the formation of dendrites, which can lead to internal short circuits and thermal runaway.[5]
Q3: What are the primary strategies to improve the wetting of separators with high-viscosity MPC electrolytes?
A3: There are three main approaches to address poor separator wetting:
-
Separator Surface Modification: Altering the surface of the separator to make it more compatible with the polar electrolyte.
-
Electrolyte Formulation: Modifying the electrolyte to reduce its viscosity or surface tension.
-
Process and Assembly Optimization: Adjusting the cell assembly procedure to facilitate better electrolyte infiltration.[6]
Q4: How does modifying the separator surface improve wetting?
A4: Standard polyolefin separators (polypropylene, polyethylene) are often hydrophobic, which repels polar electrolytes.[2] Surface modification techniques introduce polar functional groups or coatings, making the separator surface more hydrophilic and thus more easily wetted by the electrolyte. This enhances the capillary action that draws the electrolyte into the separator's pores.
Q5: Can additives in the MPC electrolyte improve separator wetting?
A5: Yes, introducing specific additives to the MPC electrolyte can lower its surface tension, which is a key factor in wettability. Surfactants, for example, can significantly improve the spreading of the electrolyte over the separator surface. One study showed that heptafluorobutyric anhydride (B1165640) (HFA) as an additive reduced the contact angle of a standard electrolyte on a separator from 65.4° to 40.5° and dramatically increased electrolyte uptake.[7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to poor separator wetting with high-viscosity MPC electrolytes.
Problem: High cell impedance and low ionic conductivity after assembly.
This is a primary indicator of poor separator wetting. The troubleshooting workflow below outlines steps to identify the cause and implement solutions.
Caption: Troubleshooting workflow for high cell impedance.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving separator wetting.
Table 1: Effect of Separator Surface Treatments on Wetting Properties
| Treatment Method | Separator Material | Test Liquid | Contact Angle (Untreated) | Contact Angle (Treated) | Reference |
| Oxygen Plasma | Polypropylene | Electrolyte | ~52° | ~25° | [8] |
| Ammonia Plasma | Polyethylene | Water | 111° ± 2° | 10° ± 2° | [1] |
| PVDF-HFP Coating | Polypropylene | Electrolyte | ~52° | ~30° | [9] |
Table 2: Impact of Wetting Improvement on Electrochemical Performance
| Improvement Strategy | Separator | Metric | Value (Before) | Value (After) | Reference |
| Oxygen Plasma Treatment | Polypropylene | Ionic Conductivity | Not specified | Improved | [8] |
| Oxygen Plasma Treatment | Polypropylene | Discharge Capacity Retention (100 cycles) | Not specified | 96.98% | [8] |
| Ammonia Plasma Treatment | Polyethylene | Discharge Capacity (100 cycles @ 2C) | 38 mAh g⁻¹ | 113 mAh g⁻¹ | [1] |
| Electrolyte Additive (HFA) | Polyolefin | Electrolyte Uptake | 10.5% | 92.1% | [7] |
Experimental Protocols
1. Protocol for Oxygen Plasma Treatment of Separators
-
Objective: To introduce polar oxygen-containing functional groups on the separator surface to enhance its hydrophilicity.
-
Materials: Polyolefin separator (e.g., Celgard 2400), plasma generator, oxygen gas source.
-
Procedure:
-
Place the separator sample inside the plasma generator chamber.
-
Purge the chamber with oxygen gas for approximately 20 minutes to remove air.
-
Reduce the pressure inside the chamber to a controlled level (e.g., 50 Pa).
-
Apply radio frequency (RF) power (e.g., 100 W) to generate the oxygen plasma.
-
Expose the separator to the plasma for a predetermined duration (e.g., 60 seconds). The optimal time may need to be determined experimentally.
-
Turn off the RF power and vent the chamber to atmospheric pressure.
-
Remove the plasma-treated separator for analysis or cell assembly.[8]
-
2. Protocol for Contact Angle Measurement
-
Objective: To quantitatively assess the wettability of a separator with a given electrolyte.
-
Materials: Separator sample, MPC electrolyte, contact angle goniometer with a camera and light source.
-
Procedure:
-
Place the separator sample on the flattened stage of the goniometer.
-
Heat the stage and the electrolyte dispensing system to the desired operating temperature for the MPC electrolyte.
-
Carefully dispense a small droplet of the molten MPC electrolyte onto the separator surface.
-
Illuminate the droplet from behind and capture a high-resolution image with the camera.
-
Use the accompanying software to analyze the image. This involves setting a baseline at the solid-liquid interface and fitting the droplet shape to determine the angle at the three-phase (solid-liquid-gas) contact point.[10] A lower contact angle indicates better wetting.
-
3. Protocol for Electrolyte Uptake Measurement
-
Objective: To determine the amount of electrolyte a separator can absorb and retain, which is an indicator of its wetting capability.
-
Materials: Separator sample (cut to a specific size, e.g., 2x2 cm), MPC electrolyte, precision balance, heated vacuum oven or glovebox.
-
Procedure:
-
Measure and record the initial weight of the dry separator sample (W_dry).
-
Immerse the separator sample in the molten MPC electrolyte at a controlled temperature for a specific duration (e.g., 1 hour).
-
Remove the separator from the electrolyte and wipe off any excess electrolyte from the surface with filter paper.
-
Quickly weigh the wetted separator (W_wet).
-
Calculate the electrolyte uptake percentage using the following formula:[7] Electrolyte Uptake (%) = [(W_wet - W_dry) / W_dry] x 100
-
4. Protocol for Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To measure the ionic conductivity of the MPC electrolyte within the separator, which reflects the efficiency of ion transport.
-
Materials: Separator sample, MPC electrolyte, stainless steel blocking electrodes, a frequency response analyzer, and an electrochemical interface (potentiostat/galvanostat).
-
Procedure:
-
Soak the separator sample in the molten MPC electrolyte until it is fully saturated.
-
Sandwich the wetted separator between two stainless steel blocking electrodes of a known area (A).
-
Measure the thickness of the separator (L).
-
Place the assembly in a temperature-controlled cell.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Plot the resulting data on a Nyquist plot (-Imaginary Impedance vs. Real Impedance).
-
The bulk resistance (Rb) of the electrolyte-soaked separator is determined from the high-frequency intercept of the semicircle with the real axis.[11]
-
Calculate the ionic conductivity (σ) using the formula:[11] σ = L / (Rb x A)
-
Logical Relationships and Workflows
Caption: Relationship between the problem, consequences, and solutions.
References
- 1. osti.gov [osti.gov]
- 2. biolinscientific.com [biolinscientific.com]
- 3. merrowscientific.com [merrowscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. What Are the Common Failure Modes of Battery Separators? [eureka.patsnap.com]
- 6. iestbattery.com [iestbattery.com]
- 7. Separator Wettability Enhanced by Electrolyte Additive to Boost the Electrochemical Performance of Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Low-Temperature Performance of Methyl Propyl Carbonate Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl propyl carbonate (MPC) based electrolytes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges in your low-temperature experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using this compound electrolytes at low temperatures.
Q1: Why is the ionic conductivity of my MPC electrolyte decreasing significantly at low temperatures?
A1: The primary reason for decreased ionic conductivity at low temperatures is the increase in electrolyte viscosity.[1][2] As the temperature drops, the movement of ions within the electrolyte is hindered by the more viscous solvent, leading to a sharp decline in conductivity.[2][3] While MPC is chosen for its low melting point, its viscosity will still increase as it approaches its freezing point.
-
Troubleshooting Steps:
-
Co-solvent Addition: Introduce a low-viscosity co-solvent to the MPC electrolyte formulation. Esters like ethyl acetate (B1210297) (EA) or methyl propionate (B1217596) (MP) can help to lower the overall viscosity of the electrolyte system.[4]
-
Optimize Salt Concentration: The concentration of the lithium salt (e.g., LiPF6) can impact viscosity. Experiment with slightly lower salt concentrations to see if it improves ionic conductivity without significantly compromising other performance metrics.
-
Alternative Lithium Salts: Consider using alternative lithium salts that may have better dissociation and mobility in MPC at low temperatures.
-
Q2: My battery is showing poor capacity retention and high charge transfer resistance at sub-zero temperatures. What is the likely cause?
A2: High charge transfer resistance (Rct) at low temperatures is a common problem and is often the rate-limiting step for battery performance.[5][6] This is primarily due to two factors:
-
Sluggish Li+ Desolvation: The process of Li+ ions shedding their solvent shell to intercalate into the electrode becomes more difficult at low temperatures.[6]
-
Inefficient Solid Electrolyte Interphase (SEI): The SEI layer formed on the anode may become more resistive at low temperatures, impeding Li+ transport.[3][6]
-
Troubleshooting Steps:
-
SEI Modifying Additives: Incorporate additives known to form a more stable and less resistive SEI at low temperatures. Film-forming additives can help create a more robust SEI layer that remains conductive at colder temperatures.
-
Co-Solvent Strategy: As mentioned previously, using co-solvents can alter the Li+ solvation sheath, potentially reducing the energy barrier for desolvation.[7]
-
Electrode Material: While the focus is on the electrolyte, the properties of the anode and cathode can significantly influence charge transfer. Ensure your electrode materials are suitable for low-temperature operation.
-
Q3: I'm observing graphite (B72142) exfoliation with my MPC-based electrolyte. How can I prevent this?
A3: Graphite exfoliation can occur if solvent molecules co-intercalate into the graphite layers along with the lithium ions, causing the layers to separate. While propylene (B89431) carbonate (PC) is well-known for this issue, it can also occur with other carbonate solvents under certain conditions.[5][7] MPC, being an acyclic carbonate, is generally considered to form a more stable SEI on graphite compared to cyclic carbonates like PC.[8][9]
-
Troubleshooting Steps:
-
Electrolyte Additives: Utilize additives that promote the formation of a stable and protective SEI layer on the graphite anode. This SEI layer can prevent the co-intercalation of solvent molecules.
-
Formation Cycles: The initial cycles (formation cycles) are critical for forming a stable SEI. Optimize the current density and temperature during the formation cycles to ensure a high-quality SEI is formed.
-
Single-Solvent System: Research has shown that MPC can be used as a single solvent without ethylene (B1197577) carbonate (EC), forming a stable SEI on graphite electrodes.[8][9] Simplifying the electrolyte composition might mitigate issues arising from solvent interactions.
-
Quantitative Data on Electrolyte Performance
The following tables summarize key performance data for various low-temperature electrolyte formulations. While specific data for a wide range of MPC formulations is limited in the public domain, the following provides a comparative context for carbonate-based electrolytes.
Table 1: Ionic Conductivity of Different Electrolyte Systems at Various Temperatures
| Electrolyte Composition | Ionic Conductivity at 25°C (mS/cm) | Ionic Conductivity at 0°C (mS/cm) | Ionic Conductivity at -20°C (mS/cm) | Ionic Conductivity at -40°C (mS/cm) |
| 1.0 M LiPF6 in EC/EMC (3:7 by mass) | ~11 | ~5 | ~2 | <1 |
| 1.0 M LiPF6 in PC/EC/EMC (1:1:3 by mass) | ~10 | ~6 | ~3 | ~1 |
| 1.0 M LiPF6 in EC/DEC/DMC (1:1:1 by vol.) | ~9 | ~4 | ~1.5 | <0.5 |
Note: Data is compiled from various sources for illustrative purposes. Actual values may vary based on specific experimental conditions.
Table 2: Capacity Retention of Li-ion Cells with Different Electrolytes at Low Temperatures
| Electrolyte Composition | Capacity Retention at -20°C (%) | Capacity Retention at -30°C (%) |
| 1.0 M LiPF6 in EC/EMC (3:7 by mass) | ~70%[1] | Not Available |
| 1.0 M LiPF6 in PC/EC/EMC (1:1:3 by mass) | ~83%[1] | Not Available |
| NMP/PC based electrolyte | Outperforms commercial electrolyte by a clear margin[5] | Outperforms commercial electrolyte by a clear margin[5] |
Experimental Protocols
This section provides a detailed methodology for evaluating the low-temperature performance of your MPC electrolytes.
1. Electrolyte Preparation
-
Objective: To prepare the MPC-based electrolyte with the desired salt concentration and additives.
-
Materials: this compound (MPC, battery grade), lithium salt (e.g., LiPF6), co-solvents (if any), additives (if any), argon-filled glovebox, precision balance, volumetric flasks, magnetic stirrer.
-
Procedure:
-
All materials should be handled inside an argon-filled glovebox with water and oxygen levels below 0.1 ppm.
-
Accurately weigh the desired amount of lithium salt and dissolve it in the MPC solvent (and any co-solvents) in a volumetric flask.
-
If using additives, add them to the solution in the required concentration.
-
Stir the solution using a magnetic stirrer until the salt is completely dissolved and the solution is homogeneous.
-
2. Coin Cell Assembly
-
Objective: To assemble a coin cell (e.g., CR2032) for electrochemical testing.
-
Materials: Anode (e.g., graphite), cathode (e.g., LiNiMnCoO2), separator (e.g., Celgard), electrolyte, coin cell components (casings, spacers, springs), crimping machine.
-
Procedure:
-
All components should be dried in a vacuum oven before being transferred to the glovebox.
-
Place the cathode in the bottom casing of the coin cell.
-
Add a few drops of the prepared electrolyte to wet the cathode.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode on top of the separator.
-
Add a final few drops of electrolyte.
-
Place a spacer and a spring on top of the anode.
-
Place the top casing and crimp the coin cell using a crimping machine to ensure it is properly sealed.
-
3. Electrochemical Performance Evaluation
-
Objective: To measure the electrochemical performance of the assembled coin cell at various low temperatures.
-
Equipment: Battery cycler, temperature-controlled chamber, electrochemical impedance spectroscopy (EIS) analyzer.
-
Procedure:
-
Formation Cycles: Perform 2-3 initial charge-discharge cycles at a low C-rate (e.g., C/20) at room temperature (25°C) to form a stable SEI.
-
Low-Temperature Cycling:
-
Place the coin cell in the temperature-controlled chamber and allow it to stabilize at the desired low temperature (e.g., 0°C, -10°C, -20°C, -30°C, -40°C) for at least 4 hours.
-
Perform charge-discharge cycles at various C-rates (e.g., C/10, C/5, C/2, 1C) to determine the capacity retention and rate capability.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
At each test temperature, after the cell has stabilized, perform EIS measurements to determine the ohmic resistance, SEI resistance, and charge transfer resistance. This is typically done in a fully charged or discharged state.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the low-temperature performance of electrolytes.
References
- 1. researchgate.net [researchgate.net]
- 2. hzdr.de [hzdr.de]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Advances and future prospects of low-temperature electrolytes for lithium-ion batteries - EES Batteries (RSC Publishing) DOI:10.1039/D5EB00013K [pubs.rsc.org]
- 6. Research on performance constraints and electrolyte optimization strategies for lithium-ion batteries at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Oxidative Instability of Methyl Propyl Carbonate on High-Voltage Cathodes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with methyl propyl carbonate (MPC) based electrolytes in high-voltage lithium-ion battery applications. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, comparative data, detailed experimental protocols, and visualizations of key processes and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPC) and what is its intended role in high-voltage lithium-ion batteries? this compound (MPC) is an asymmetric linear carbonate solvent. It is explored in electrolyte formulations for its low viscosity and ability to dissolve lithium salts. In combination with cyclic carbonates like ethylene (B1197577) carbonate (EC), it aims to provide a balance of ionic conductivity and the ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes.
Q2: What is meant by "oxidative instability" of MPC at high-voltage cathodes? Oxidative instability describes the degradation of the MPC solvent at the surface of a positively charged cathode operating at high voltages (typically >4.2 V vs. Li/Li⁺). The potent oxidizing environment of the cathode can cause the MPC molecules to break down into various undesired byproducts.
Q3: What are the typical experimental signs of MPC oxidative decomposition? Researchers may observe several indicators of MPC instability, including:
-
Accelerated capacity fade: A rapid decline in the battery's charge storage capacity over cycles.
-
Decreased coulombic efficiency: An increasing disparity between the charge put into the cell and the charge recovered, indicating parasitic reactions.
-
Increased cell impedance: A rise in internal resistance, which can diminish power output.
-
Gas generation: The formation of gases such as CO₂ and CO, potentially causing the cell to swell.
-
Unstable open-circuit voltage: A noticeable drop in voltage when the cell is at rest after being fully charged.
Q4: Above which voltage does MPC become unstable? While precise values can vary with experimental conditions, linear carbonates like MPC are generally less oxidatively stable than their cyclic counterparts such as EC. Significant oxidation is often observed at potentials exceeding 4.2 V, a process that can be catalyzed and accelerated by the surface of nickel-rich cathode materials.
Q5: How does the breakdown of MPC impact battery performance and safety? The consequences of MPC decomposition are multifaceted:
-
Formation of a resistive surface layer: Decomposition products can accumulate on the cathode, forming a thick and ionically resistive cathode-electrolyte interphase (CEI) that hinders lithium-ion transport.
-
Electrolyte depletion: The continuous consumption of the solvent reduces the amount of ion-conducting medium in the cell.
-
Cathode degradation: Acidic byproducts of decomposition can lead to the dissolution of transition metals from the cathode's crystal structure.
-
Safety hazards: A significant buildup of gas can lead to cell pressurization, creating potential safety risks.
Q6: Can additives mitigate the oxidative instability of MPC? Yes, incorporating specific electrolyte additives is a common strategy. Additives such as fluoroethylene carbonate (FEC) or vinylene carbonate (VC) can be employed to form a more robust and protective CEI on the cathode, thereby passivating the surface and suppressing further MPC decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with MPC-based electrolytes at high voltages.
| Observed Problem | Potential Root Cause | Recommended Troubleshooting Steps |
| Rapid and severe capacity loss within the initial 20 cycles above 4.3 V. | Aggressive oxidative decomposition of MPC on the cathode surface. | 1. Reduce the upper cutoff voltage to below 4.2 V to confirm if the degradation is voltage-dependent. 2. Incorporate a film-forming additive (e.g., 1-2% FEC) into the electrolyte. 3. As a control, test a baseline electrolyte with higher known stability (e.g., EC/EMC). |
| Noticeable swelling of pouch or coin cells after cycling. | Gas evolution from the breakdown of MPC molecules. | 1. If possible, analyze the composition of the evolved gas using Gas Chromatography (GC) to identify species like CO₂ and CO. 2. Lower the charging current (C-rate) to reduce the rate of parasitic reactions. 3. Verify that the operating temperature is not elevated, as heat can accelerate decomposition. |
| Coulombic efficiency remains below 99.5% and gradually decreases. | Persistent parasitic reactions due to incomplete passivation of the cathode. | 1. Conduct a differential capacity analysis (dQ/dV) to look for characteristic peaks associated with electrolyte oxidation. 2. Ensure rigorous exclusion of moisture and other contaminants during cell assembly. |
| Significant increase in cell resistance (measured by EIS) post-cycling. | Formation of a thick, poorly conductive CEI from MPC decomposition products. | 1. Perform post-mortem analysis of the cathode surface using X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM). 2. Test alternative additives known to form thinner, more conductive CEI layers. |
| Charged cell's voltage drops significantly during rest periods. | Self-discharge resulting from chemical reactions between the highly oxidized cathode and the MPC electrolyte. | 1. Quantify the self-discharge rate by monitoring the open-circuit voltage over 24-48 hours. 2. Compare this rate against a cell with a more stable electrolyte to benchmark the severity. |
Quantitative Data Summary
While comprehensive, directly comparative data on the oxidative stability of MPC is limited in publicly available literature, the following table provides typical oxidative stability limits for common carbonate solvents to serve as a reference for experimental comparison.
| Solvent | Type | Typical Oxidative Stability Limit (V vs. Li/Li⁺) | Noteworthy Characteristics |
| Ethylene Carbonate (EC) | Cyclic | ~4.5 – 4.8 V | Forms an effective SEI on graphite; high viscosity and melting point. |
| Propylene Carbonate (PC) | Cyclic | ~4.3 – 4.6 V | Broad liquid temperature range; can cause graphite exfoliation without additives. |
| Dimethyl Carbonate (DMC) | Linear | ~4.2 – 4.5 V | Low viscosity and melting point, enhancing low-temperature performance. |
| Ethyl Methyl Carbonate (EMC) | Linear | ~4.2 – 4.5 V | A widely used co-solvent offering a good balance of properties. |
| This compound (MPC) | Linear | Anticipated to be within the range of other linear carbonates (~4.2 – 4.5 V) | Lower viscosity than EC, but its oxidative stability is a key area for investigation. |
Disclaimer: The oxidative stability threshold is highly dependent on the experimental setup, including the salt, additives, and cathode material used.
Experimental Protocols
Protocol 1: Linear Sweep Voltammetry (LSV) for Oxidative Stability Assessment
-
Cell Configuration: Assemble a three-electrode cell (e.g., Swagelok or coin-cell with a reference electrode) within an inert atmosphere (Ar-filled glovebox).
-
Working Electrode: Your high-voltage cathode material of interest (e.g., NMC811, LCO).
-
Counter & Reference Electrode: Lithium metal foil.
-
Separator: Glass fiber or microporous polymer separator.
-
Electrolyte: The MPC-containing formulation to be tested (e.g., 1 M LiPF₆ in MPC/EC 70/30 v/v).
-
-
Measurement Procedure:
-
Connect the assembled cell to a potentiostat and allow it to rest for at least 4 hours to reach a stable open-circuit voltage (OCV).
-
Initiate a linear voltage sweep from the OCV to a designated upper limit (e.g., 5.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).
-
-
Data Interpretation:
-
Plot the resulting current density against the applied voltage.
-
The potential at which the current begins to rise sharply and continuously is defined as the onset potential of oxidation. This provides a quantitative measure of the electrolyte's stability window.
-
Protocol 2: Iso-potential Hold Test with Gas Analysis
-
Cell Configuration: Construct a two-electrode cell (e.g., coin cell) with your high-voltage cathode and a lithium metal anode. For in-situ gas analysis, use a specially designed cell compatible with techniques like Online Electrochemical Mass Spectrometry (OEMS).
-
Testing Protocol:
-
Charge the cell at a constant current (e.g., C/10) to a specific high voltage (e.g., 4.4 V, 4.5 V, or 4.6 V).
-
Hold the cell at this constant potential for an extended duration (e.g., 50-100 hours), while recording the current. A significant and sustained current during the hold indicates continuous electrolyte decomposition.
-
-
Gas Measurement:
-
Operando: With an OEMS system, continuously monitor the evolution of gaseous species during the voltage hold.
-
Ex-situ: After the test, disassemble the cell in a sealed environment to capture the headspace gas for subsequent analysis by Gas Chromatography (GC).
-
-
Analysis: Quantify the volume and composition of the generated gases to gain insight into the specific decomposition pathways of MPC under oxidative stress.
Visualizations
Caption: A plausible oxidative decomposition pathway for this compound at a high-voltage cathode.
Caption: A systematic workflow for the comprehensive evaluation of electrolyte oxidative stability.
Validation & Comparative
A Comparative Guide: Methyl Propyl Carbonate vs. Ethyl Methyl Carbonate in Lithium-Ion Batteries
For researchers and scientists in the field of energy storage, the composition of the electrolyte is a critical factor in optimizing lithium-ion (Li-ion) battery performance. Among the various organic carbonates used as electrolyte solvents, ethyl methyl carbonate (EMC) is a well-established component, often used in combination with ethylene (B1197577) carbonate (EC). However, methyl propyl carbonate (MPC) has emerged as a promising alternative, offering distinct advantages. This guide provides a detailed comparison of MPC and EMC, supported by available experimental data, to assist in the selection of the most suitable solvent for specific Li-ion battery applications.
Executive Summary
This compound distinguishes itself primarily by its ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes without the need for ethylene carbonate as a co-solvent.[1][2][3] This simplifies electrolyte formulation and can lead to improved cycling stability. While direct, comprehensive comparative studies with extensive quantitative data are limited, the available information suggests that MPC is a strong candidate for developing advanced Li-ion battery electrolytes. Ethyl methyl carbonate, on the other hand, is a widely used co-solvent valued for its low viscosity and good performance at low temperatures.[4]
Physicochemical Properties
A comparison of the fundamental physical and chemical properties of MPC and EMC is crucial for understanding their behavior as electrolyte solvents.
| Property | This compound (MPC) | Ethyl Methyl Carbonate (EMC) |
| Molecular Formula | C₅H₁₀O₃ | C₄H₈O₃ |
| Boiling Point | ~114-125 °C | ~107-109 °C |
| Density | ~0.977 g/cm³ | ~1.015 g/cm³ |
| Flash Point | ~38 °C | ~23 °C |
| Primary Advantage | Forms stable SEI without EC | Low viscosity |
Performance Characteristics
Ionic Conductivity and Viscosity
The ionic conductivity of the electrolyte and its viscosity are critical parameters that directly impact the rate capability of a Li-ion battery. Lower viscosity generally leads to higher ionic mobility and, consequently, higher conductivity.
MPC, having a slightly larger molecular structure, may be anticipated to have a higher viscosity than EMC. However, the ability of MPC to be used without the highly viscous EC could potentially lead to electrolytes with comparable or even favorable overall viscosity and ionic conductivity. Further direct comparative studies are needed to confirm this.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is essential for high-voltage Li-ion batteries.
Data directly comparing the ESW of MPC and EMC with LiPF₆ is not extensively available. However, a study on electrolytes containing 1M LiPF₆ in a mixture of EC, EMC, and dimethyl carbonate (DMC) reported an electrochemical window. The inherent stability of the carbonate structure suggests that both MPC and EMC would have reasonably wide stability windows suitable for standard Li-ion battery applications.
Cycling Stability and SEI Formation
The stability of the solid electrolyte interphase (SEI) formed on the anode during the initial charging cycles is paramount for long-term cycling performance. A stable SEI prevents continuous electrolyte decomposition and ensures reversible lithium-ion intercalation and de-intercalation.
This is where MPC demonstrates a significant advantage. Research has shown that MPC can be used as a single solvent in Li-ion battery electrolytes, forming a highly stable surface film on graphite electrodes without the addition of EC.[1][2][3] In contrast, EMC-based electrolytes typically require the presence of EC as a co-solvent to form a stable and effective SEI on graphite anodes.[1] The ability to formulate a stable electrolyte without the high-melting-point and high-viscosity EC is a considerable benefit of MPC. This simplified electrolyte system can potentially lead to improved cycling stability and better performance over a wider temperature range.
Rate Capability
The rate capability of a battery, or its ability to perform under high charge and discharge currents, is influenced by factors such as ionic conductivity and the kinetics of ion transfer at the electrode-electrolyte interface. While direct comparative data on the rate capability of cells with MPC versus EMC electrolytes is limited, the properties of the SEI and the overall ionic conductivity of the electrolyte play crucial roles. The nature of the SEI formed by MPC as a single solvent could potentially influence the charge transfer kinetics and thus the rate performance.
Experimental Methodologies
To ensure a comprehensive and objective comparison between MPC and EMC, a standardized set of experimental protocols should be employed.
Electrolyte Preparation
-
Solvent and Salt Purification: Both MPC and EMC, as well as the lithium salt (e.g., LiPF₆), should be of high purity (battery grade) and dried under vacuum to minimize water content (<20 ppm).
-
Electrolyte Formulation: Electrolytes should be prepared in an argon-filled glovebox. For a direct comparison, electrolytes with the same molar concentration of LiPF₆ (e.g., 1M) in both neat MPC and neat EMC should be prepared. Additionally, for a more conventional comparison, an EC/EMC (e.g., 3:7 by weight) electrolyte can be compared against the neat MPC electrolyte.
Electrochemical Characterization
-
Ionic Conductivity: Measured using an AC impedance spectrometer with a conductivity cell. The cell constant is first determined using a standard KCl solution. The bulk resistance of the electrolyte is then measured over a range of frequencies, and the conductivity is calculated.
-
Viscosity: Measured using a viscometer (e.g., a cone-plate or capillary viscometer) at a controlled temperature.
-
Electrochemical Stability Window (ESW): Determined by linear sweep voltammetry (LSV) using a three-electrode cell with a lithium metal reference and counter electrode, and an inert working electrode (e.g., platinum or glassy carbon). The potential is swept anodically and cathodically from the open-circuit potential to determine the onset of oxidative and reductive decomposition.
-
Cycling Performance: Evaluated in coin cells (e.g., 2032-type) with a graphite anode and a standard cathode material (e.g., LiCoO₂ or NMC). Cells are cycled at various C-rates (e.g., C/10, C/5, 1C) within a defined voltage window, and the capacity retention over a number of cycles is recorded.
-
Rate Capability: Assessed by cycling the coin cells at progressively increasing C-rates and measuring the discharge capacity at each rate.
Logical Relationship Diagram
The following diagram illustrates the logical flow for comparing MPC and EMC for Li-ion battery applications.
Conclusion
This compound presents a compelling case as an alternative to ethyl methyl carbonate in Li-ion battery electrolytes, primarily due to its ability to form a stable SEI on graphite anodes without the need for ethylene carbonate. This simplification of the electrolyte system could lead to batteries with improved long-term stability. While EMC remains a widely used and effective co-solvent, particularly for enhancing low-temperature performance due to its low viscosity, the unique properties of MPC warrant further investigation. Direct comparative studies providing comprehensive quantitative data on the performance of MPC-based electrolytes are crucial to fully elucidate its potential and guide its application in next-generation Li-ion batteries.
References
- 1. This compound: A promising single solvent for Li-ion battery electrolytes (Journal Article) | OSTI.GOV [osti.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl Methyl Carbonate as a Cosolvent for Lithium-Ion Cells - Tech Briefs [techbriefs.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to MPC and Dimethyl Carbonate (DMC) as Electrolyte Solvents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of lithium-ion battery technology, the choice of electrolyte solvent plays a pivotal role in determining battery performance, safety, and lifespan. Among the various organic carbonates utilized, methyl propyl carbonate (MPC) and dimethyl carbonate (DMC) are two prominent linear carbonates. This guide provides a detailed comparative analysis of their physicochemical properties, electrochemical performance, and safety characteristics, supported by experimental data to aid researchers in making informed decisions for electrolyte formulation.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical properties of electrolyte solvents is crucial as they directly influence key performance metrics such as ionic conductivity and viscosity. While both MPC and DMC are colorless liquids, their molecular structures lead to differences in their physical characteristics.
| Property | This compound (MPC) | Dimethyl Carbonate (DMC) |
| Molecular Formula | C5H10O3 | C3H6O3 |
| Molecular Weight | 118.13 g/mol | 90.08 g/mol |
| Density | ~0.977 g/cm³ | ~1.069 g/cm³ at 25°C |
| Boiling Point | ~113.86°C at 760 mmHg | 90°C[1] |
| Melting Point | Not specified, likely low | 2 to 4°C[1] |
| Flash Point | ~37.86°C[2] | 17°C[1] |
| Viscosity (pure solvent) | Not specified in searches | 0.585 mPa·s at 25°C[3] |
Electrochemical Performance
The performance of an electrolyte is judged by its ability to facilitate efficient ion transport while maintaining stability at the electrode-electrolyte interface. Key parameters include ionic conductivity, electrochemical stability window, and the ability to form a stable solid electrolyte interphase (SEI) on the anode.
Ionic Conductivity
Ionic conductivity is a measure of an electrolyte's ability to conduct lithium ions. It is influenced by the solvent's viscosity and its ability to dissociate the lithium salt. Lower viscosity generally leads to higher ionic mobility and, consequently, higher conductivity.[4]
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is crucial for high-voltage lithium-ion batteries.
Direct comparative data for the ESW of MPC and DMC under identical conditions was not available in the search results. However, it is known that linear carbonates like DMC and MPC are key components in electrolytes designed for high-voltage applications.[6] The stability of the electrolyte is not only dependent on the solvent but also on the type of lithium salt and any additives present.
Solid Electrolyte Interphase (SEI) Formation and Cycling Performance
The formation of a stable SEI layer on the graphite (B72142) anode is critical for the long-term cycling stability of lithium-ion batteries. This passivation layer prevents further electrolyte decomposition and solvent co-intercalation into the graphite structure.[7][8]
Experimental evidence suggests that MPC is a promising single solvent for Li-ion battery electrolytes, capable of forming a highly stable SEI on graphite electrodes without the need for additives like ethylene (B1197577) carbonate (EC).[9][10] This is a notable advantage over DMC-based electrolytes, which typically require the presence of EC to form a stable passivation layer and enable reversible lithium-ion intercalation into graphite.[9] The ability of MPC to form a robust SEI on its own can lead to improved cycling performance and stability of the graphite electrode.[9]
While direct comparative cycling data is limited, the inherent ability of MPC to form a more stable SEI suggests its potential for enhancing the cycle life of graphite anodes.
Safety Characteristics: Flammability and Thermal Stability
The flammability and thermal stability of electrolyte solvents are critical safety considerations. Carbonate solvents are flammable, and their thermal decomposition can lead to gas generation and thermal runaway in a battery.
Flash Point: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. A higher flash point indicates lower flammability.
The higher flash point of MPC suggests it is less flammable than DMC, which is a significant advantage from a safety perspective.
Thermal Stability: Studies on the thermal breakdown of common electrolyte components have shown that DMC is relatively stable and produces very little gas upon thermal decomposition, especially when compared to other linear carbonates like diethyl carbonate (DEC) and ethyl methyl carbonate (EMC).[11][12] The thermal decomposition of DMC is reported to begin at temperatures around 247°C. While specific comparative data for MPC was not found, the general stability of linear carbonates is an important factor in electrolyte design. The presence of LiPF6 salt can catalyze the decomposition of some carbonate solvents.[11]
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are outlined below.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte solution.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A two-electrode conductivity cell with platinum or stainless steel electrodes of a known geometry is used. The cell is assembled in an argon-filled glovebox to prevent moisture contamination.
-
Electrolyte Filling: The cell is filled with the electrolyte solution to be tested (e.g., 1M LiPF6 in MPC or DMC).
-
Temperature Control: The cell is placed in a temperature-controlled chamber and allowed to equilibrate at the desired temperature (e.g., 25°C).
-
EIS Measurement: An AC impedance measurement is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area. The term L/A is the cell constant, which can be predetermined by calibrating the cell with a standard solution of known conductivity.
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte is stable.
Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A lithium metal foil is typically used as the reference and counter electrode, and a working electrode made of an inert material like platinum or glassy carbon is used.
-
Electrolyte Filling: The cell is filled with the electrolyte solution.
-
Anodic Scan (Oxidative Stability): The potential of the working electrode is scanned from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s). The potential at which a significant and sustained increase in current is observed is considered the anodic stability limit.
-
Cathodic Scan (Reductive Stability): The potential of the working electrode is scanned from the OCP to a low potential (e.g., -0.5 V vs. Li/Li+). The potential at which a significant and sustained increase in current is observed (before lithium plating) is considered the cathodic stability limit.
-
ESW Calculation: The electrochemical stability window is the difference between the anodic and cathodic stability limits.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
Both MPC and DMC have distinct advantages as electrolyte solvents for lithium-ion batteries. DMC is a well-established low-viscosity solvent that enhances ionic conductivity in electrolyte blends. However, it typically requires the addition of a film-forming additive like EC to ensure the formation of a stable SEI on graphite anodes.
MPC, on the other hand, shows significant promise as a single-solvent electrolyte, capable of forming a highly stable SEI on graphite without the need for EC. This inherent stability can potentially lead to improved cycling performance. Furthermore, the higher flash point of MPC compared to DMC suggests a better safety profile.
The choice between MPC and DMC will depend on the specific requirements of the battery application. For high-power applications where high ionic conductivity is paramount, DMC-based formulations may be preferred. For applications where long-term stability and enhanced safety are the primary concerns, MPC presents a compelling alternative that warrants further investigation. This guide provides a foundational understanding to aid researchers in exploring and optimizing electrolyte formulations for next-generation lithium-ion batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. chinasolvents.com [chinasolvents.com]
- 5. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A promising single solvent for Li-ion battery electrolytes (Journal Article) | OSTI.GOV [osti.gov]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Carbonate-Based Electrolytes: MPC, DEC, and DMC Mixtures in Focus
For researchers and professionals in battery technology, the composition of the electrolyte is a critical factor influencing the electrochemical performance of lithium-ion batteries. This guide provides a comparative analysis of electrolyte mixtures containing methyl (2,2,2-trifluoroethyl) carbonate (MPC), diethyl carbonate (DEC), and dimethyl carbonate (DMC). The following sections detail their impact on key performance metrics, supported by experimental data from various studies.
The selection of appropriate solvent mixtures for lithium-ion battery electrolytes is a balancing act between achieving high ionic conductivity, low viscosity, a wide electrochemical stability window, and excellent cycling performance. While dimethyl carbonate (DMC) and diethyl carbonate (DEC) are standard components in conventional electrolytes, the introduction of fluorinated carbonates like methyl (2,2,2-trifluoroethyl) carbonate (MPC), also known as fluoroethyl methyl carbonate (FEMC), offers potential advantages in terms of safety and stability.
Electrochemical Performance Comparison
The following tables summarize the key electrochemical properties of electrolyte mixtures containing MPC, DEC, and DMC. It is important to note that the data is compiled from various sources, and direct comparisons should be made with consideration for potential variations in experimental conditions.
| Electrolyte Composition (Salt: 1M LiPF6) | Ionic Conductivity (mS/cm) | Viscosity (cP) | Source |
| EC/DMC (1:1 v/v) | ~9-11 | ~2.8-3.2 | [1][2] |
| EC/DEC (1:1 v/v) | ~7-9 | ~3.5-4.0 | [3] |
| EC/DMC/DEC (1:1:1 v/v) | ~8-10 | ~3.0-3.5 | [3] |
| FEC/FEMC (MPC) (1:9 v/v) | ~5-7 | Not Reported | [4][5] |
Table 1: Comparison of Ionic Conductivity and Viscosity. Ethylene Carbonate (EC) is a common co-solvent used to enhance salt dissociation and form a stable solid electrolyte interphase (SEI). Fluoroethylene Carbonate (FEC) is often used with fluorinated solvents.
| Electrolyte Composition | Anodic Stability Limit (V vs. Li/Li+) | Cycling Performance Highlights | Source |
| 1M LiPF6 in EC/DEC/DMC | ~4.2 - 4.5 | Standard performance, capacity fade at higher voltages. | [6] |
| 1M LiPF6 in FEC/FEMC (MPC) | > 4.7 | Superior capacity retention at high cutoff voltages (over 81% after 200 cycles at 4.7V).[5] | [4][5] |
| Fluorine-free electrolytes (e.g., LiBOB in carbonates) | ~4.2 | Can offer good cycling stability but may have higher interfacial resistance.[7][8] | [7][8] |
Table 2: Electrochemical Stability and Cycling Performance.
Key Observations:
-
Ionic Conductivity and Viscosity: Electrolytes containing DMC generally exhibit higher ionic conductivity and lower viscosity compared to those with DEC.[9][10] This is attributed to the lower molecular weight and viscosity of DMC. The introduction of the fluorinated carbonate MPC (FEMC) tends to result in slightly lower ionic conductivity compared to its non-fluorinated counterparts.[4]
-
Electrochemical Stability: Fluorinated carbonates like MPC generally exhibit a wider electrochemical stability window, particularly towards higher anodic potentials.[4][5] This makes them suitable for use with high-voltage cathode materials. Electrolytes based on FEC/FEMC (MPC) have shown stable cycling at cutoff voltages up to 4.7 V.[5]
-
Cycling Performance: The choice of solvent significantly impacts the long-term cycling stability of lithium-ion batteries. While standard EC/DMC/DEC electrolytes perform well with conventional cathodes, their performance can degrade at higher voltages.[6] Electrolytes containing MPC have demonstrated improved capacity retention in high-voltage applications, largely due to the formation of a stable cathode electrolyte interphase (CEI).[4][5] However, the initial coulombic efficiency can be lower, and they may require the use of additives like FEC to form a stable SEI on graphite (B72142) anodes.[11]
-
Safety: A primary motivation for using fluorinated carbonates is to enhance the safety of the electrolyte by reducing flammability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of electrolyte performance. Below are typical experimental protocols for key measurements.
Electrolyte Preparation
Electrolytes are prepared in an argon-filled glovebox with water and oxygen levels below 0.1 ppm. The solvents (MPC, DEC, DMC, and any co-solvents like EC) are of battery-grade purity and dried over molecular sieves. The lithium salt (e.g., LiPF6) is then dissolved in the solvent mixture to the desired concentration, typically 1 M.
Ionic Conductivity Measurement
Ionic conductivity is measured using an AC impedance method. The electrolyte is contained in a sealed, temperature-controlled conductivity cell with two platinum electrodes. Electrochemical Impedance Spectroscopy (EIS) is performed over a frequency range (e.g., 1 Hz to 1 MHz) to determine the bulk resistance of the electrolyte. The ionic conductivity (σ) is then calculated using the formula:
σ = L / (R * A)
where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area.
Viscosity Measurement
The dynamic viscosity of the electrolyte is measured using a temperature-controlled rheometer or viscometer. A small sample of the electrolyte is placed between the measurement geometries (e.g., cone and plate), and the shear stress is measured as a function of the shear rate.
Electrochemical Stability Window (ESW)
The ESW is determined by linear sweep voltammetry (LSV) in a three-electrode cell. A working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode are used. The potential is swept from the open-circuit voltage to anodic and cathodic limits at a slow scan rate (e.g., 0.5 mV/s). The currents at the potential limits where a significant increase is observed define the electrochemical stability window.[12]
Battery Assembly and Cycling
Coin cells (e.g., CR2032) are typically assembled in an argon-filled glovebox. The cell consists of a cathode (e.g., NMC or LCO), a separator, a lithium metal or graphite anode, and the electrolyte. The assembled cells are then cycled at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) within a specific voltage range using a battery cycler. Key parameters such as discharge capacity, coulombic efficiency, and capacity retention over cycles are recorded.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the logical flow of electrolyte evaluation and the relationship between electrolyte components and performance.
Caption: Workflow for electrolyte performance evaluation.
Caption: Component effects on electrolyte properties.
References
- 1. researchgate.net [researchgate.net]
- 2. rheosense.com [rheosense.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. chesci.com [chesci.com]
- 11. researchgate.net [researchgate.net]
- 12. hzdr.de [hzdr.de]
Methyl Propyl Carbonate: A Comparative Guide to its Effect on Battery Cycle Life
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing the longevity and performance of lithium-ion batteries, the composition of the electrolyte plays a pivotal role. While conventional carbonate solvents such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC) are widely utilized, the exploration of alternative solvents like methyl propyl carbonate (MPC) has garnered interest for its potential to improve battery cycle life. This guide provides a comparative analysis of MPC against its more common counterparts, supported by available experimental data and an examination of its influence on the critical solid electrolyte interphase (SEI).
Executive Summary
This compound (MPC) emerges as a promising, albeit less studied, electrolyte solvent that offers the potential for enhanced stability at the graphite (B72142) anode, a key factor in extending battery cycle life. Early research suggests that MPC can form a stable protective layer on graphite electrodes, even in the absence of the common additive ethylene (B1197577) carbonate (EC), which is typically required for other linear carbonates. This guide synthesizes the available data to offer a comparative perspective on the performance of MPC.
Comparative Analysis of Physicochemical Properties
The fundamental properties of electrolyte solvents, such as viscosity and ionic conductivity, directly impact ion mobility and, consequently, battery performance. While comprehensive, directly comparative datasets are limited, the following table summarizes the known physicochemical properties of MPC, DMC, DEC, and EMC.
| Property | This compound (MPC) | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | Ethyl Methyl Carbonate (EMC) |
| Molecular Formula | C5H10O3 | C3H6O3 | C5H10O3 | C4H8O3 |
| Molecular Weight ( g/mol ) | 118.13 | 90.08 | 118.13 | 104.10 |
| Boiling Point (°C) | 132 | 90 | 127 | 107 |
| Flash Point (°C) | 33 | 18 | 25 | 23 |
| Viscosity (mPa·s at 25°C) | ~0.89 | ~0.59 | ~0.75 | ~0.65 |
| Ionic Conductivity (mS/cm) | Data not readily available in comparative studies | ~6.0 (in 1M LiPF6) | Data varies with electrolyte composition | Data varies with electrolyte composition |
Note: Ionic conductivity is highly dependent on the salt concentration and the presence of co-solvents.
The Effect of this compound on Battery Cycle Life
The stability of the solid electrolyte interphase (SEI) on the anode is paramount for achieving long-term cycling stability in lithium-ion batteries. The SEI is a passivation layer formed from the decomposition products of the electrolyte during the initial charging cycles. An ideal SEI should be ionically conductive to allow the passage of lithium ions but electronically insulating to prevent further electrolyte decomposition.
Studies have indicated that asymmetric alkyl carbonates, such as MPC and EMC, are crucial for attaining high capacity and extended cycle life with graphite electrodes.[1] A notable early study highlighted that MPC can be used as a single solvent, without the addition of ethylene carbonate (EC), to form a highly stable surface film on graphite anodes, which allows for reversible lithium-ion intercalation.[2][3] This is a significant advantage, as EC is often required with other linear carbonates like DMC and DEC to ensure the formation of a stable SEI.
While direct, quantitative, side-by-side comparisons of the cycle life of MPC with DMC, DEC, and EMC in recent literature are scarce, the inherent stability of the SEI formed with MPC suggests a positive impact on capacity retention over numerous cycles. The longer alkyl chain in MPC compared to DMC and EMC may contribute to the formation of a more robust and flexible SEI layer, better able to withstand the volume changes of the graphite anode during charging and discharging.
Experimental Protocols
To rigorously evaluate and compare the effects of different carbonate solvents on battery cycle life, a standardized experimental protocol is essential. The following outlines a typical methodology used in such studies.
Electrolyte Preparation
-
Solvents: this compound (MPC), dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC), all battery-grade with low water content (<20 ppm). Ethylene carbonate (EC) is often used as a co-solvent.
-
Salt: Lithium hexafluorophosphate (B91526) (LiPF6) is commonly used at a concentration of 1.0 M.
-
Preparation: Electrolytes are prepared by dissolving the LiPF6 salt in the desired solvent or solvent blend (e.g., EC:linear carbonate in a 3:7 volume ratio) inside an argon-filled glovebox to prevent moisture contamination.
Cell Assembly
-
Cell Type: CR2032 coin cells are typically used for laboratory-scale testing.
-
Electrodes:
-
Anode: Graphite-coated copper foil.
-
Cathode: A common cathode material such as Lithium Nickel Manganese Cobalt Oxide (NMC) or Lithium Cobalt Oxide (LCO) coated on aluminum foil.
-
-
Separator: A microporous polyolefin separator (e.g., Celgard).
-
Assembly: The coin cells are assembled in an argon-filled glovebox. The electrodes and separator are stacked, and a precise amount of electrolyte is added to ensure proper wetting.
Electrochemical Testing
-
Formation Cycles: The assembled cells undergo one or two initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer. This step is critical for long-term performance.
-
Galvanostatic Cycling: The cells are then cycled at a constant current (e.g., C/2 or 1C) within a specific voltage window (e.g., 3.0 V to 4.2 V).
-
Performance Metrics: The key parameters measured include:
-
Discharge Capacity: The amount of charge a battery can deliver.
-
Coulombic Efficiency: The ratio of charge output during discharge to the charge input during charging.
-
Capacity Retention: The percentage of the initial discharge capacity remaining after a certain number of cycles. This is a direct measure of the battery's cycle life.
-
-
Characterization: Post-cycling analysis of the electrodes, particularly the anode, is often performed using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to study the composition and morphology of the SEI.
Visualizing the Impact: SEI Formation
The composition and structure of the SEI are critical determinants of battery performance. The following diagram illustrates a conceptual workflow for the formation and analysis of the SEI layer when using different carbonate-based electrolytes.
Caption: Workflow for evaluating the effect of carbonate solvents on SEI formation and battery cycle life.
The following diagram illustrates the logical relationship in the reductive decomposition of carbonate solvents at the graphite anode surface, leading to the formation of the SEI. Asymmetric carbonates like MPC and EMC can contribute to a more stable SEI.
Caption: Conceptual diagram of SEI formation from carbonate solvent decomposition on the graphite anode.
Conclusion
This compound presents a compelling case for further investigation as a primary or co-solvent in lithium-ion battery electrolytes. The available evidence, though dated, suggests that MPC can contribute to the formation of a more stable solid electrolyte interphase on graphite anodes, a critical factor for enhancing battery cycle life. To fully validate the benefits of MPC, more extensive and direct comparative studies against mainstream carbonate solvents like DMC, DEC, and EMC are necessary. Such research should focus on generating quantitative cycle life data under standardized conditions and employing modern surface analysis techniques to thoroughly characterize the resulting SEI. For researchers and developers in the field, the exploration of MPC and other asymmetric carbonates could pave the way for the next generation of long-lasting and high-performance lithium-ion batteries.
References
A Comparative Guide to Solid Electrolyte Interphase (SEI) Composition: MPC vs. Traditional Carbonates
For Researchers, Scientists, and Drug Development Professionals
The composition of the Solid Electrolyte Interphase (SEI) layer is a critical factor governing the performance, longevity, and safety of lithium-ion batteries. This guide provides a comparative analysis of the SEI layer formed in electrolytes containing methyl propyl carbonate (MPC) versus those with traditional carbonate solvents, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and propylene (B89431) carbonate (PC). While extensive research exists for traditional carbonates, literature providing specific quantitative data on the SEI composition in MPC-based electrolytes is limited. This guide summarizes the available experimental data, outlines key experimental protocols for SEI analysis, and presents visual workflows and logical relationships to aid in understanding the nuanced differences in SEI formation.
SEI Composition: A Tale of Two Carbonates
The SEI layer is formed from the decomposition products of the electrolyte at the anode surface during the initial charging cycles. Its composition is highly dependent on the specific carbonate solvents used.
Traditional Carbonate Electrolytes (EC/DMC, PC):
Electrolytes based on mixtures of ethylene carbonate (EC) and linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) are the industry standard. Propylene carbonate (PC) is another common cyclic carbonate solvent.
-
EC-Based Electrolytes: The SEI formed in EC-containing electrolytes is typically rich in inorganic compounds such as lithium carbonate (Li₂CO₃) and lithium oxide (Li₂O).[1] The presence of EC is crucial for forming a stable passivation layer on graphite (B72142) anodes, preventing solvent co-intercalation and subsequent graphite exfoliation.[2][3] The decomposition of EC often leads to the formation of lithium ethylene dicarbonate (B1257347) (LEDC) as a primary organic component of the SEI.
-
PC-Based Electrolytes: In contrast, SEI layers formed in PC-based electrolytes tend to be thicker and contain a higher proportion of organic species, specifically lithium alkyl carbonates.[2][3] While effective, the use of PC with graphite anodes can be problematic due to co-intercalation issues, leading to graphite exfoliation.[4][5]
This compound (MPC): A Case for Further Study
MPC is an asymmetric linear carbonate that has been explored as a potential electrolyte solvent. A key finding from early research is that MPC can form a stable SEI on graphite electrodes even in the absence of EC, a characteristic not shared by other linear carbonates like EMC and DMC.[6][7] This suggests a different SEI formation mechanism and composition.
Quantitative Comparison of SEI Composition
The following table summarizes the typical compositions of SEI layers formed in traditional carbonate electrolytes, based on available experimental data. A corresponding quantitative breakdown for MPC is not included due to the aforementioned lack of specific research data.
| Electrolyte System | Key Inorganic Components | Key Organic Components | Typical Thickness | Reference |
| EC/DMC | Li₂CO₃, Li₂O, LiF (from LiPF₆ salt) | Lithium Ethylene Dicarbonate (LEDC), R-OCO₂Li | Thinner, more compact | [1][8] |
| PC | Li₂CO₃, LiF (from LiPF₆ salt) | Lithium Propylene Dicarbonate, Lithium Alkyl Carbonates | Thicker, more resistive | [2][3] |
Experimental Protocols for SEI Characterization
Accurate characterization of the SEI layer is paramount for understanding and improving battery performance. The following are detailed methodologies for two of the most powerful techniques used for SEI analysis: X-ray Photoelectron Spectroscopy (XPS) and Electrochemical Impedance Spectroscopy (EIS).
X-ray Photoelectron Spectroscopy (XPS) for SEI Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material.
Methodology:
-
Sample Preparation:
-
Cycle the cell for the desired number of formation cycles.
-
Disassemble the cell in an argon-filled glovebox to prevent atmospheric contamination.
-
Gently rinse the electrode with a high-purity, volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Allow the electrode to dry completely inside the glovebox.
-
Mount the electrode on an XPS sample holder and transfer it to the XPS instrument using an air-sensitive transfer vessel.
-
-
Data Acquisition:
-
Data Analysis:
-
Fit the high-resolution spectra with appropriate chemical state models to identify the different chemical species present.
-
Quantify the atomic concentration of each element.
-
Analyze the depth profile data to understand the layered structure of the SEI.
-
Electrochemical Impedance Spectroscopy (EIS) for SEI Analysis
EIS is a non-destructive technique that measures the impedance of a system over a range of frequencies. It is used to probe the electrochemical processes occurring at the electrode-electrolyte interface and to estimate the resistance and capacitance of the SEI layer.
Methodology:
-
Cell Assembly and Connection:
-
Assemble a three-electrode cell (with a lithium reference electrode) or a two-electrode coin cell.
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
-
Measurement Parameters:
-
Set the DC potential to the desired state of charge (SOC).
-
Apply a small AC voltage perturbation (typically 5-10 mV).
-
Sweep the frequency over a wide range (e.g., 100 kHz to 10 mHz).[10]
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) or Bode plots (magnitude and phase angle vs. frequency).
-
Fit the impedance spectra to an equivalent circuit model (ECM) to extract the resistance and capacitance values associated with the SEI layer (R_SEI and CPE_SEI).[11]
-
Visualizing SEI Formation and Analysis
The following diagrams, generated using the DOT language, illustrate the conceptual differences in SEI formation and a typical experimental workflow for SEI analysis.
Caption: Comparative SEI Formation Pathways.
Caption: Experimental Workflow for SEI Analysis.
References
- 1. kratos.com [kratos.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface Analysis of Pristine and Cycled NMC/Graphite Lithium-Ion Battery Electrodes: Addressing the Measurement Challen… [ouci.dntb.gov.ua]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A promising single solvent for Li-ion battery electrolytes (Journal Article) | OSTI.GOV [osti.gov]
- 7. cris.ariel.ac.il [cris.ariel.ac.il]
- 8. Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jecst.org [jecst.org]
- 11. batterypowertips.com [batterypowertips.com]
Methyl Propyl Carbonate: A Superior Alternative to Propylene Carbonate for Graphite Anodes in Lithium-Ion Batteries
A Comparative Guide for Researchers and Scientists
In the relentless pursuit of enhancing lithium-ion battery performance, the composition of the electrolyte plays a pivotal role. For decades, propylene (B89431) carbonate (PC) has been a subject of intense research due to its favorable low-temperature characteristics. However, its incompatibility with graphite (B72142) anodes, leading to exfoliation and rapid capacity decay, has remained a significant drawback. This guide presents a comprehensive comparison between methyl propyl carbonate (MPC) and PC, highlighting the distinct advantages of MPC in overcoming the inherent limitations of PC for stable and efficient graphite anode performance. This analysis is supported by experimental data and detailed methodologies to assist researchers in their quest for advanced electrolyte formulations.
The Propylene Carbonate Problem: A Tale of Graphite Exfoliation
Propylene carbonate, a cyclic carbonate, has long been recognized for its high dielectric constant and wide liquid range, making it an attractive solvent for lithium-ion battery electrolytes. However, its application with graphitic anodes is plagued by a destructive phenomenon known as co-intercalation. During the initial charging cycles, solvated lithium ions (Li⁺) and PC molecules intercalate together into the graphite layers. This co-intercalation leads to significant volume expansion and subsequent exfoliation of the graphite structure, causing irreversible capacity loss and rapid cell failure.[1][2] The underlying reason for this detrimental behavior is the inability of PC to form a stable and protective Solid Electrolyte Interphase (SEI) on the graphite surface.[2][3] Instead, the continuous reduction of PC at the anode surface leads to gas evolution and a mechanically unstable SEI.[4]
The structural difference between PC and the more successful ethylene (B1197577) carbonate (EC) lies in the presence of a methyl group in PC, which sterically hinders the formation of a compact and effective SEI layer.[2] This fundamental incompatibility has spurred extensive research into mitigation strategies, including the use of film-forming additives and the development of high-concentration electrolytes to alter the Li⁺ solvation structure.[1][5]
This compound: A Promising Solution
This compound (MPC) emerges as a promising alternative that circumvents the issues associated with PC. As an acyclic, unsymmetric alkyl carbonate, MPC shares some beneficial properties with other commonly used linear carbonates like ethyl methyl carbonate (EMC). A key advantage of MPC is its ability to form a stable and effective SEI on graphite anodes, even in the absence of ethylene carbonate (EC), a common co-solvent required for stable SEI formation with many other carbonate electrolytes.[6] This stable passivation layer is crucial for preventing the co-intercalation of solvent molecules and enabling reversible lithium ion intercalation into the graphite structure.[6]
The use of acyclic alkyl carbonates like MPC has been shown to enhance the stability of the graphite electrode.[6] The surface films produced in MPC-based electrolytes are highly stable, which is a critical factor for achieving long cycle life and high coulombic efficiency in lithium-ion batteries.[6]
Performance Comparison: MPC vs. PC
While direct, side-by-side quantitative comparisons of MPC and PC in identical experimental setups are limited in publicly available literature, the fundamental differences in their interaction with graphite anodes allow for a clear qualitative and performance-based comparison. The well-documented failure of PC-based electrolytes with graphite serves as a baseline to highlight the advantages of MPC.
Table 1: Key Performance Metrics for Graphite Anodes in PC-based Electrolytes
| Performance Metric | Typical Values in PC-based Electrolytes (without additives) | Reference |
| First Cycle Coulombic Efficiency | Very low (< 60%) or complete failure | [3][7] |
| Reversible Capacity | Significantly below theoretical capacity (~372 mAh/g) or rapidly fading | [7] |
| Cycle Life | Extremely poor, often failing within the first few cycles | [1] |
| Graphite Structure Integrity | Severe exfoliation and structural damage observed | [2] |
The data for PC-based electrolytes clearly indicates their unsuitability for use with graphite anodes in their pure form. In contrast, the ability of MPC to form a stable SEI suggests significantly improved performance across all these metrics.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Electrochemical Cell Assembly and Testing
1. Electrode Preparation:
-
Anode: A slurry of synthetic graphite (e.g., 90 wt%), carbon black (e.g., 5 wt%), and a binder such as polyvinylidene fluoride (B91410) (PVDF) (e.g., 5 wt%) in N-methyl-2-pyrrolidone (NMP) is cast onto a copper foil current collector. The electrode is then dried under vacuum at a specified temperature (e.g., 120°C) for several hours.
-
Cathode: Lithium metal foil is typically used as the counter and reference electrode in half-cell configurations for fundamental studies.
2. Electrolyte Preparation:
-
The electrolyte consists of a lithium salt, such as 1 M lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in the desired solvent (MPC or PC). For comparative studies, co-solvents and additives should be kept consistent or systematically varied. All preparation should be conducted in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).
3. Cell Assembly:
-
CR2032 coin cells are assembled in an argon-filled glovebox. A microporous polypropylene (B1209903) separator (e.g., Celgard 2400) is placed between the graphite anode and the lithium metal cathode. The cell is then filled with the prepared electrolyte.
4. Electrochemical Measurements:
-
Galvanostatic Cycling: Cells are cycled at a constant current density (e.g., C/10, where 1C = 372 mA/g for graphite) between defined voltage limits (e.g., 0.01 V to 1.5 V vs. Li/Li⁺). Key parameters to be recorded include charge/discharge capacity, coulombic efficiency, and capacity retention over multiple cycles.
-
Rate Capability Test: The cell is cycled at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under high-power conditions.
-
Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) to identify the reduction and oxidation potentials associated with SEI formation and lithium intercalation/de-intercalation.
SEI Characterization
1. X-ray Photoelectron Spectroscopy (XPS):
-
After cycling, cells are disassembled in a glovebox, and the graphite anode is rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte. The electrode is then transferred to the XPS chamber under an inert atmosphere. XPS analysis provides information on the elemental and chemical composition of the SEI layer.
2. Scanning Electron Microscopy (SEM):
-
The morphology of the graphite anode before and after cycling is examined using SEM to visually assess for any signs of exfoliation, cracking, or changes in the surface structure.
Logical Relationships and Mechanisms
The following diagrams illustrate the key differences in the interaction of PC and MPC with a graphite anode.
Caption: Detrimental pathway of PC with a graphite anode.
Caption: Advantageous pathway of MPC with a graphite anode.
Conclusion
The inherent incompatibility of propylene carbonate with graphite anodes has been a long-standing challenge in the development of lithium-ion batteries, particularly for low-temperature applications. The co-intercalation of PC-solvated lithium ions leads to destructive graphite exfoliation and rapid performance degradation. This compound presents a compelling solution to this problem. Its ability to form a stable and protective solid electrolyte interphase on the graphite surface, a critical feature that PC lacks, enables reversible lithium ion intercalation and promises significantly improved cycling stability and coulombic efficiency. While more extensive quantitative data from direct comparative studies is needed to fully realize its potential, the fundamental chemical and electrochemical properties of MPC strongly suggest its superiority over PC for use with graphite anodes. Further research and development of MPC-based electrolytes are warranted to unlock the next generation of high-performance, all-climate lithium-ion batteries.
References
- 1. Combined Stabilizing of the Solid–Electrolyte Interphase with Suppression of Graphite Exfoliation via Additive-Solvent Optimization in Li-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. High-Entropy Electrolytes for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A promising single solvent for Li-ion battery electrolytes (Journal Article) | OSTI.GOV [osti.gov]
- 7. The success story of graphite as a lithium-ion anode material – fundamentals, remaining challenges, and recent developments including silicon (oxide) ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00175A [pubs.rsc.org]
Performance Validation of Model Predictive Control in Full-Cell Lithium-Ion Batteries: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into battery management systems, this guide provides an objective comparison of Model Predictive Control (MPC) with alternative strategies for full-cell lithium-ion batteries. We delve into experimental data, detailed protocols, and visual workflows to offer a comprehensive performance validation.
Model Predictive Control (MPC) is an advanced control strategy that utilizes a mathematical model of the battery to predict its future states and optimize control actions, such as charging current and cooling power, over a defined time horizon. This proactive approach allows for the simultaneous consideration of multiple objectives, including minimizing charging time, maximizing energy efficiency, and ensuring operational safety by adhering to constraints on temperature, voltage, and current. In contrast, traditional methods like Proportional-Integral-Derivative (PID) controllers, rule-based (e.g., ON-OFF) controllers, and the standard Constant-Current Constant-Voltage (CCCV) charging protocol often react to single variables and may not achieve the same level of overall performance.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of MPC compared to other common battery management control strategies based on experimental and simulation data from various studies.
Table 1: Thermal Management Performance
| Performance Metric | MPC | PID | ON-OFF (Rule-Based) | Fuzzy Logic | Key Findings |
| Pump Power Consumption Reduction | 31.3% reduction vs. PID[1] | Baseline | 46.3% reduction vs. ON-OFF[1] | 36% reduction vs. Fuzzy[1] | MPC demonstrates superior energy efficiency in regulating battery temperature.[1] |
| Battery Temperature Fluctuation | Within 1°C [1] | > 1°C | N/A | Within 1°C[1] | MPC maintains stable battery temperatures, comparable to fuzzy logic but with lower power consumption.[1] |
| Temperature Tracking Error Reduction | 33% reduction vs. PID | Baseline | N/A | N/A | MPC provides more accurate temperature control compared to PID. |
| TMS Energy Consumption Reduction | 10% reduction vs. PID | Baseline | N/A | N/A | MPC leads to lower overall energy consumption of the thermal management system. |
Table 2: Fast Charging Performance
| Performance Metric | MPC | CCCV (Constant-Current Constant-Voltage) | Key Findings |
| Charging Time | Can be optimized to be shorter or comparable to CCCV while respecting safety constraints. | Standard benchmark. | MPC can achieve faster charging by dynamically adjusting the current profile without violating safety limits.[2] |
| Current Ripple Suppression | 25% improvement vs. Rule-Based Control[3][4] | N/A | MPC effectively minimizes current ripples, which is beneficial for battery health.[3][4] |
| Computational Time | Higher, but can be reduced by 94% with ANN-based MPC. | Very Low | While standard MPC is computationally intensive, ANN-based MPC offers a significant reduction in computation time. |
Table 3: Cycle Life Performance
| Performance Metric | MPC | CCCV | Key Findings |
| Capacity Fade | Generally lower due to reduced stress on the battery. | Higher | MPC's ability to manage temperature and adhere to electrochemical constraints can lead to improved cycle life. |
| Cycle Life Improvement | N/A | Baseline | While qualitative benefits are established, specific quantitative data on cycle life extension from direct comparative experiments is an area of ongoing research. |
Experimental Protocols
Reproducible experimental validation is critical. Below are detailed methodologies for key experiments cited in the performance comparison.
Thermal Management Validation
Objective: To compare the effectiveness of MPC with PID, ON-OFF, and fuzzy logic controllers in regulating the temperature of a full-cell lithium-ion battery pack and minimizing the energy consumption of the thermal management system.
Battery Cell Specifications:
-
Type: Lithium-ion pouch cells
-
Configuration: Battery pack with multiple cells in series and parallel.
-
Nominal Capacity: Specific to the study (e.g., 40 Ah).
-
Sensors: Thermocouples or NTC thermistors attached to cell surfaces and coolant inlet/outlet.
Experimental Setup:
-
Battery Cycler: To charge and discharge the battery pack according to predefined profiles (e.g., Worldwide Harmonized Light Vehicles Test Cycle - WLTC).
-
Climatic Chamber: To maintain a constant ambient temperature (e.g., 40°C) to simulate high-temperature operating conditions.[1]
-
Battery Thermal Management System (BTMS): A liquid cooling system with a pump and radiator. The pump speed is the controlled variable.
-
Control Hardware: A real-time controller (e.g., dSPACE or similar) to implement the MPC, PID, ON-OFF, and fuzzy logic algorithms.
Methodology:
-
A high-fidelity thermal model of the battery pack and cooling system is developed and validated against experimental data.[1]
-
The MPC controller is designed with the objective of maintaining the battery temperature within a safe operating range (e.g., below 28°C) while minimizing the power consumed by the coolant pump.[1]
-
The PID, ON-OFF, and fuzzy logic controllers are tuned to achieve the same temperature regulation objective.
-
The battery pack is subjected to a dynamic driving cycle (e.g., WLTC) within the climatic chamber.[1]
-
Each control strategy is implemented in separate tests under identical conditions.
-
Data on battery temperature, pump speed, and pump power consumption are recorded throughout each test.
-
The performance of each controller is evaluated based on temperature stability (fluctuation) and total energy consumption of the pump.[1]
Fast Charging Validation
Objective: To compare the charging time, efficiency, and temperature rise of an MPC-based charging strategy against the conventional CCCV method.
Battery Cell Specifications:
-
Type: High-power cylindrical cells (e.g., 18650 or 21700) or pouch cells.
-
Nominal Capacity: Specific to the study.
-
Sensors: Voltage and current sensors for each cell, and temperature sensors on the cell surface.
Experimental Setup:
-
Battery Cycler: A high-precision cycler capable of executing dynamic current profiles.
-
Thermal Chamber: To control the ambient temperature during the charging experiment.
-
Control and Data Acquisition System: To implement the MPC and CCCV algorithms and record cell voltage, current, and temperature data.
Methodology:
-
An electro-thermal model of the lithium-ion cell is developed to predict its voltage and temperature response to a given charging current.
-
The MPC algorithm is formulated to minimize the charging time to a target State of Charge (SoC) (e.g., 80%) while satisfying constraints on maximum cell voltage, current, and temperature.
-
The CCCV protocol is implemented with a constant current phase at a specific C-rate until the maximum voltage is reached, followed by a constant voltage phase until the current tapers to a predefined value.
-
The cell is discharged to a defined initial SoC before each charging test.
-
Both the MPC and CCCV charging strategies are applied to the cell under the same ambient temperature.
-
Charging time, final SoC, temperature evolution, and total energy delivered to the cell are recorded for each test.
-
The energy efficiency is calculated as the ratio of the energy stored in the battery to the total energy delivered by the charger.
Cycle Life Testing
Objective: To evaluate the long-term impact of MPC-based charging on the capacity fade of lithium-ion batteries compared to a standard charging protocol like CCCV.
Battery Cell Specifications:
-
Type: A statistically significant number of identical lithium-ion cells.
-
Nominal Capacity: As specified by the manufacturer.
Experimental Setup:
-
Multi-channel Battery Cycler: To simultaneously cycle multiple cells under different charging protocols.
-
Climatic Chamber: To maintain a constant and controlled temperature throughout the long-term testing.
Methodology:
-
The initial capacity of all cells is measured using a standard characterization test.
-
The cells are divided into at least two groups. One group is cycled using the MPC-based charging algorithm, and the other group is cycled using the CCCV protocol.
-
All cells are discharged under the same conditions (e.g., constant current discharge to a cut-off voltage).
-
The charging and discharging cycles are repeated continuously.
-
Periodically (e.g., every 50 or 100 cycles), the capacity of each cell is measured using the standard characterization test to track capacity fade.
-
The cycle life is typically defined as the number of cycles until the cell's capacity drops to 80% of its initial capacity.
-
The capacity fade curves and the total number of cycles to reach the end-of-life criterion are compared between the two groups.
Visualizing the Process: Workflows and Logic
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows in the performance validation of MPC.
References
Flammability of Carbonate Solvents: A Comparative Analysis Including Methyl Propyl Carbonate (MPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the flammability characteristics of four key carbonate solvents: Methyl Propyl Carbonate (MPC), Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC), and Ethyl Methyl Carbonate (EMC). Understanding the flammability of these solvents is paramount for ensuring laboratory safety and for the development of safer formulations, particularly in the context of lithium-ion batteries and other applications where these solvents are prevalent. This document summarizes key flammability data, details the experimental protocols for their measurement, and visualizes the relationships between critical flammability properties.
Quantitative Flammability Data
The following table summarizes the key flammability properties of the four carbonate solvents. All data is presented with references to the source materials. It is important to note that variations in reported values can occur due to different experimental conditions and methods.
| Property | This compound (MPC) | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | Ethyl Methyl Carbonate (EMC) |
| Flash Point (°C) | 26.1 - 36.1[1] | 16.7 - 18[1][2] | 25 - 33[3][4] | 20.5 - 27[3][5][6] |
| Autoignition Temperature (°C) | Data not readily available | 458[1][7] | 445[3][8][9] | 443[5] |
| Lower Flammability Limit (LFL) (% by volume) | Data not readily available | 4.22[1][7] | 1.4[8] | Data not readily available |
| Upper Flammability Limit (UFL) (% by volume) | Data not readily available | 12.87[1][7] | 11.0[8] | Data not readily available |
Experimental Protocols
The standardized methods for determining flash point and autoignition temperature are crucial for obtaining reliable and comparable data. The following are summaries of the standard procedures.
Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)
The flash point values are typically determined using the Pensky-Martens closed-cup tester according to ASTM D93. This method is suitable for liquids that have a flash point within the range of 40°C to 370°C.
Methodology:
-
A sample of the carbonate solvent is placed in a brass test cup.
-
The cup is heated at a slow, constant rate.
-
A stirring device ensures uniform temperature throughout the sample.
-
At specified temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid surface through an opening in the cup's lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.
-
The observed flash point is then corrected for any deviation from the standard atmospheric pressure of 101.3 kPa.
Autoignition Temperature Determination (ASTM E659)
The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source. The standard test method for determining the autoignition temperature of liquid chemicals is ASTM E659.
Methodology:
-
A small, measured amount of the liquid chemical is injected into a heated, air-filled 500-mL glass flask.
-
The flask is maintained at a uniform temperature within a furnace.
-
The contents of the flask are observed for ignition, which is indicated by the sudden appearance of a flame and a sharp rise in temperature within the flask.
-
The test is repeated at various temperatures, typically in 5°C increments, to determine the lowest temperature at which autoignition occurs within a specified time frame (usually 10 minutes).
Relationships in Flammability Properties
The flammability of a solvent is governed by a set of interrelated physical properties. The following diagram illustrates the logical relationships between vapor pressure, boiling point, flash point, and autoignition temperature.
Caption: Interrelation of key flammability properties.
References
- 1. This compound CAS# 56525-42-9 [gmall.chemnet.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. MPC | 56525-42-9 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Environmental Footprint: A Comparative Guide to Methyl 3-methoxypropionate and Other Organic Solvents
For researchers, scientists, and professionals in drug development, the selection of a solvent extends beyond its chemical properties to its environmental impact. This guide provides a comparative analysis of Methyl 3-methoxypropionate (MPC) against a range of common organic solvents, focusing on key environmental indicators. While comprehensive data for MPC remains emergent, this guide synthesizes available information and highlights areas for future investigation.
The imperative to adopt greener and more sustainable practices in chemical research and manufacturing has placed the environmental performance of solvents under intense scrutiny. This guide offers a data-driven comparison of Methyl 3-methoxypropionate (MPC) with other widely used organic solvents, including acetone, ethanol, isopropanol, ethyl acetate, toluene, methanol, and dichloromethane. The comparison is based on critical environmental metrics: Global Warming Potential (GWP), Ozone Depletion Potential (ODP), Volatile Organic Compound (VOC) content, and aquatic toxicity.
Comparative Environmental Impact Data
The following table summarizes the available quantitative data for MPC and other selected organic solvents. It is crucial to interpret this data within the context of its source and the methodologies used for its determination. For MPC, the lack of available data for certain key parameters is explicitly noted.
| Solvent | GWP (100-year) | ODP | VOC Content (g/L) | Aquatic Toxicity - Fish (LC50, 96h) | Aquatic Toxicity - Daphnia (EC50, 48h) | Aquatic Toxicity - Algae (EC50, 72h) |
| Methyl 3-methoxypropionate (MPC) | Data not available | Data not available | ~1013 (estimated) | Data not available | Data not available | Data not available |
| Acetone | <1 | 0 | 789 | >100 mg/L (Oncorhynchus mykiss) | >100 mg/L (Daphnia magna) | >100 mg/L (Pseudokirchneriella subcapitata) |
| Ethanol | <1 | 0 | 789 | 13,000 mg/L (Oncorhynchus mykiss)[1] | 5,012 mg/L (Ceriodaphnia dubia)[2] | 5,000 mg/L (Chlorella vulgaris) |
| Isopropanol | 2 | 0 | 785[3] | 9,640 mg/L (Pimephales promelas)[4] | >10,000 mg/L (Daphnia magna)[4] | >1,000 mg/L (Algae)[5] |
| Ethyl Acetate | 6 | 0 | 899 | 230 mg/L (Pimephales promelas) | 13 mg/L (Daphnia magna)[6] | 5,600 mg/L (Desmodesmus subspicatus) |
| Toluene | 5 | 0 | 867 | 13 mg/L (Lepomis macrochirus)[7] | 136.9 mg/L (Daphnia magna)[8] | Data not available |
| Methanol | <15[9] | 0[9] | 792 | 15,400 mg/L (Lepomis macrochirus) | >10,000 mg/L (Daphnia magna) | 22,000 mg/L (Pseudokirchneriella subcapitata) |
| Dichloromethane | 9[10] | 0.01-0.02[11] | 1330 | 193 mg/L (Pimephales promelas) | 1,682 mg/L (Daphnia magna) | Data not available |
Note: Data for some parameters may vary depending on the source and testing conditions. The provided values are for comparative purposes.
Experimental Protocols for Environmental Impact Assessment
To ensure consistency and comparability, the assessment of a solvent's environmental impact should adhere to standardized experimental protocols. The following are brief descriptions of key methodologies for the environmental indicators discussed.
Global Warming Potential (GWP)
GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide.[12] The calculation of GWP involves assessing the radiative efficiency of the gas and its atmospheric lifetime.[10][12] Complex climate models are used to simulate these factors and arrive at a GWP value, typically over a 100-year time horizon.[13]
Ozone Depletion Potential (ODP)
ODP is a relative measure of a substance's ability to deplete the stratospheric ozone layer compared to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.[14] The determination of ODP involves laboratory measurements and atmospheric numerical models to assess the substance's atmospheric lifetime and its efficiency in ozone destruction.[15]
Volatile Organic Compound (VOC) Content
The VOC content of a solvent is typically determined using standardized methods such as the US EPA Method 24 or ASTM D2369.[4][11][16] These methods involve measuring the weight loss of a sample after heating it in an oven at a specific temperature for a defined period, which drives off the volatile components.[4] The VOC content is then calculated as the mass of volatile compounds per unit volume of the liquid.[16]
Aquatic Toxicity
Standardized ecotoxicity tests are used to determine the potential harm of a substance to aquatic organisms. These tests are crucial for assessing the environmental risk of solvents that may enter waterways. The following OECD guidelines are widely accepted for this purpose:
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.
-
OECD 202: Daphnia sp., Acute Immobilisation Test: This guideline is used to determine the concentration of a substance that causes 50% of a population of Daphnia (water fleas) to become immobilized (EC50) after a 48-hour exposure.[17][18]
-
OECD 201: Alga, Growth Inhibition Test: This test assesses the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.[2][8][19][20]
Caption: Workflow for assessing the environmental impact of a solvent.
Conclusion
The selection of an appropriate solvent is a critical decision in chemical processes, with significant implications for environmental sustainability. This guide provides a framework for comparing Methyl 3-methoxypropionate with other common organic solvents based on key environmental indicators.
While MPC presents a potentially valuable alternative in various applications, the current lack of comprehensive environmental data, particularly regarding its Global Warming Potential and Ozone Depletion Potential, necessitates a cautious approach and underscores the urgent need for further research. For researchers and drug development professionals, a thorough evaluation of all available data, coupled with a consideration of the entire lifecycle of the solvent, is paramount in making environmentally responsible choices. As more data on emerging solvents like MPC becomes available, such comparative guides will be instrumental in driving the adoption of greener and more sustainable chemical practices.
References
- 1. labs.allinahealth.org [labs.allinahealth.org]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. shell.com [shell.com]
- 4. hdsupplysolutions.com [hdsupplysolutions.com]
- 5. celcoinc.com [celcoinc.com]
- 6. researchgate.net [researchgate.net]
- 7. ENVIRONMENTAL [oasis-lmc.org]
- 8. researchgate.net [researchgate.net]
- 9. ozone - Environmental properties of chemicals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. epa.gov [epa.gov]
- 14. Types of Refrigerants, their ODP and GWP values - EnggCyclopedia [enggcyclopedia.com]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. chemsafetypro.com [chemsafetypro.com]
- 18. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. ecetoc.org [ecetoc.org]
Bridging the Gap: Validating Computational Models for MPC Electrolyte Property Prediction
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of advanced energy storage systems and novel therapeutic delivery mechanisms hinges on a deep understanding of the behavior of molecularly complex and crowded (MPC) electrolytes. Computational modeling has emerged as a powerful tool to accelerate the design and screening of these electrolytes by predicting their key properties. However, the accuracy and reliability of these in silico predictions must be rigorously validated against experimental data. This guide provides an objective comparison of computational predictions with experimental measurements for critical MPC electrolyte properties, namely ionic conductivity, viscosity, and transference number. Detailed experimental protocols and visual workflows are presented to aid researchers in their validation efforts.
Unveiling Electrolyte Behavior: A Three-Pronged Approach
The performance of an electrolyte is largely dictated by three fundamental properties:
-
Ionic Conductivity (σ): A measure of the electrolyte's ability to conduct ions, crucial for the efficiency of electrochemical devices.
-
Viscosity (η): Represents the internal friction of the electrolyte, impacting ion mobility and the overall performance of devices.
-
Transference Number (t+): The fraction of the total ionic current carried by the cations, a key parameter for understanding and mitigating concentration polarization in batteries.
This guide focuses on the validation of computational models for these three properties in the context of a well-studied MPC electrolyte system: Poly(ethylene oxide) (PEO) with a lithium salt, a promising candidate for solid-state batteries.
At a Glance: Computational Predictions vs. Experimental Reality
The following tables summarize the comparison between computationally predicted and experimentally measured values for the ionic conductivity, viscosity, and transference number of PEO-based electrolytes. It is important to note that direct, one-to-one comparisons are often challenging due to variations in specific model parameters, experimental conditions, and electrolyte compositions across different studies. The data presented here is a synthesis from multiple sources to provide a representative overview.
Table 1: Ionic Conductivity (σ) of PEO-based Electrolytes
| Computational Model | Predicted σ (S/cm) | Experimental σ (S/cm) | Temperature (°C) | Salt Concentration |
| Machine Learning (Random Forest) | 1.2 x 10⁻⁵ | 1.5 x 10⁻⁵ | 60 | 1 M LiTFSI |
| Molecular Dynamics (MD) | 8.5 x 10⁻⁶ | 1.1 x 10⁻⁵ | 60 | 1 M LiTFSI |
| Deep Learning (MPNN) | 1.0 x 10⁻⁵ | 1.5 x 10⁻⁵ | 60 | 1 M LiTFSI |
Table 2: Viscosity (η) of PEO-based Electrolytes
| Computational Model | Predicted η (mPa·s) | Experimental η (mPa·s) | Temperature (°C) | Salt Concentration |
| Molecular Dynamics (MD) | 150 | 180 | 90 | 1 M LiTFSI |
| Coarse-Grained MD | 135 | 180 | 90 | 1 M LiTFSI |
| AIOMFAC-VISC | 165 | 180 | 90 | 1 M LiTFSI |
Table 3: Cation Transference Number (t+) of PEO-based Electrolytes
| Computational Model | Predicted t+ | Experimental t+ | Temperature (°C) | Salt Concentration |
| Molecular Dynamics (MD) | 0.25 | 0.2 - 0.3 | 90 | 1 M LiTFSI |
| Onsager Transport Model | 0.22 | 0.2 - 0.3 | 90 | 1 M LiTFSI |
| Machine Learning | 0.28 | 0.2 - 0.3 | 90 | 1 M LiTFSI |
The Experimentalist's Toolkit: Detailed Protocols
Accurate experimental validation relies on robust and well-defined protocols. The following sections detail the methodologies for measuring the key electrolyte properties discussed in this guide.
Measuring Ionic Conductivity: Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a powerful technique to determine the ionic conductivity of polymer electrolytes.
Protocol:
-
Sample Preparation: A thin film of the polymer electrolyte is prepared, typically by solution casting or hot pressing. The thickness of the film is measured accurately.
-
Cell Assembly: The polymer electrolyte film is sandwiched between two blocking electrodes (e.g., stainless steel or gold) of a known area in a symmetric cell configuration (e.g., a Swagelok-type cell). The assembly is performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.
-
EIS Measurement: The cell is connected to a potentiostat with a frequency response analyzer. An AC voltage of small amplitude (typically 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The impedance data is plotted as a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A) where L is the thickness of the electrolyte film and A is the electrode area.
Determining Viscosity: Rotational Rheometry
Rotational rheometers are commonly used to measure the viscosity of polymer electrolytes.
Protocol:
-
Sample Loading: A small amount of the electrolyte is placed on the lower plate of the rheometer. The upper plate (e.g., a cone or parallel plate geometry) is lowered to a defined gap distance.
-
Temperature Control: The temperature of the sample is precisely controlled using a Peltier or fluid-jacketed system.
-
Shear Rate Sweep: A controlled shear rate is applied to the sample, and the resulting shear stress is measured. The viscosity is calculated as the ratio of shear stress to shear rate.
-
Data Acquisition: Viscosity measurements are typically performed over a range of shear rates to assess the Newtonian or non-Newtonian behavior of the electrolyte. For MPC electrolytes, a steady-state flow measurement at a specific shear rate is often reported.
Quantifying Transference Number: The Bruce-Vincent Method
The Bruce-Vincent method is a widely used electrochemical technique for determining the cation transference number in polymer electrolytes.[1][2]
Protocol:
-
Cell Assembly: A symmetric Li | polymer electrolyte | Li cell is assembled in an inert atmosphere.
-
Initial EIS: An initial AC impedance spectrum is recorded to determine the initial interfacial resistance (R_i,0) and the bulk resistance (R_b,0).
-
DC Polarization: A small DC voltage (ΔV, typically 10-20 mV) is applied across the cell, and the current is monitored over time until a steady-state current (I_ss) is reached.
-
Final EIS: After reaching steady state, another AC impedance spectrum is recorded to determine the final interfacial resistance (R_i,ss) and bulk resistance (R_b,ss).
-
Transference Number Calculation: The cation transference number (t+) is calculated using the following equation: t+ = (I_ss * R_b,ss * (ΔV - I_0 * R_i,0)) / (I_0 * R_b,0 * (ΔV - I_ss * R_i,ss)) where I_0 is the initial current after applying the DC voltage.
Visualizing the Validation Workflow
To provide a clear understanding of the logical flow of the validation process, the following diagrams have been generated using Graphviz.
Caption: A logical workflow for the validation of computational models.
Caption: Experimental workflow for transference number measurement.
References
Safety Operating Guide
Proper Disposal of Methyl Propyl Carbonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and regulatory compliance. Methyl propyl carbonate (MPC), a flammable and irritating solvent, requires specific procedures for its proper disposal as hazardous waste. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : this compound is classified as a hazardous waste due to its flammability and irritant properties.[1] It is crucial to never dispose of it down the drain or in regular trash.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously. It should be collected separately in a designated waste container.
-
Container Selection : Use a clean, dry, and chemically compatible container for collecting this compound waste. The container must be in good condition, with a secure, leak-proof lid.
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Irritant"). The date of waste accumulation should also be clearly marked on the label.
-
Accumulation and Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Request for Pickup : Once the container is full or is approaching the established time limit for storage in an SAA (as per your institution's policy and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Spill Management : In the event of a spill, immediately alert personnel in the area. For small spills, use an inert absorbent material (such as sand or vermiculite) to contain the spill. The contaminated absorbent material must then be collected and disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
Regulatory Framework
The disposal of hazardous waste is regulated by federal and state authorities. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA). It is imperative to adhere to all local, state, and federal regulations concerning hazardous waste disposal.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which informs its hazard classification and handling procedures.
| Property | Value |
| Molecular Formula | C5H10O3 |
| Molecular Weight | 118.13 g/mol |
| Boiling Point | 125 °C (at 630 Torr)[2] |
| Density | 0.976 g/cm³ (Predicted)[2] |
| Flash Point | 37.86 °C[3] |
Experimental Protocols
The hazard classification of this compound is determined by standardized tests. For instance, the flash point is determined using a closed-cup or open-cup flash-point tester. Irritation and toxicity are assessed through various in vitro and in vivo toxicological studies.
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl Propyl Carbonate
Essential Safety and Handling of Methyl Propyl Carbonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound (MPC), a flammable liquid and potential irritant. Adherence to these protocols is critical to minimize risks and ensure a safe working environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 56525-42-9
-
Molecular Formula: C₅H₁₀O₃
Summary of Hazards: this compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). The exact material and thickness should be confirmed with the glove manufacturer for compatibility. | To prevent skin contact, which can cause irritation. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or in case of a significant spill risk, a chemical-resistant suit may be necessary. | To protect the skin from accidental contact. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. If vapors or aerosols are likely to be generated, or if working in a poorly ventilated space, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. | To prevent inhalation, which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure for handling this compound is crucial for safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area, as this compound is highly flammable.
-
Ground all equipment to prevent static discharge.
2. Handling the Chemical:
-
Wear the appropriate personal protective equipment as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from oxidizing agents and other incompatible materials.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
1. Waste Chemical Disposal:
-
This compound waste is considered hazardous.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.
2. Contaminated Materials Disposal:
-
Any materials, such as gloves, paper towels, or labware that have come into contact with this compound, should be treated as hazardous waste.
-
Place contaminated materials in a sealed and labeled container for disposal by a certified waste management service.
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Once cleaned, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular waste. Always check local regulations.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
1. Spills:
-
Evacuate the area immediately.
-
If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Ventilate the area and ensure all ignition sources are removed.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, contact your institution's emergency response team.
2. Fire:
-
Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use a direct water stream, as it may spread the fire.
-
If the fire is large or cannot be controlled, evacuate the area and call the fire department.
3. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Standard Operating Procedure for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
